Product packaging for 4-Hydroxy-2-methylbenzaldehyde(Cat. No.:CAS No. 41438-18-0)

4-Hydroxy-2-methylbenzaldehyde

Cat. No.: B179408
CAS No.: 41438-18-0
M. Wt: 136.15 g/mol
InChI Key: JDWWIEFMFPWBST-UHFFFAOYSA-N
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Description

4-Hydroxy-2-methylbenzaldehyde is a phenolic aldehyde of significant interest in organic synthesis and neurological research. Its structure serves as a versatile building block for constructing more complex molecules, making it a valuable intermediate in the development of dyes, pharmaceuticals, and other fine chemicals . In neuroscience, this compound and its structural analogues have demonstrated potent inhibitory activity on the enzyme GABA transaminase (GABA-T) . This mechanism is crucial as it can lead to increased levels of gamma-aminobutyric acid (GABA) in the brain, a key inhibitory neurotransmitter, which is relevant in the study of convulsions and seizure disorders . Research indicates that such hydroxybenzaldehyde derivatives can exhibit inhibitory potency greater than that of the established anticonvulsant drug vigabatrin . Furthermore, studies on related compounds suggest potential neuroprotective properties, including the ability to inhibit glutamate-induced cellular apoptosis in human neuronal cells, positioning them as subjects of interest for neurodegenerative condition research . The compound is also investigated for its antibacterial properties, which may be linked to its phenolic nature and reactivity . This reagent is for research applications only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O2 B179408 4-Hydroxy-2-methylbenzaldehyde CAS No. 41438-18-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-2-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c1-6-4-8(10)3-2-7(6)5-9/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWWIEFMFPWBST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10332480
Record name 4-Hydroxy-2-methylbenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41438-18-0
Record name 4-Hydroxy-2-methylbenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 41438-18-0
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-Hydroxy-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-2-methylbenzaldehyde, also known by synonyms such as 4-hydroxy-o-tolualdehyde and m-cresol-4-aldehyde, is an aromatic organic compound with the chemical formula C₈H₈O₂.[1] Structurally, it consists of a benzene ring substituted with a formyl group (-CHO), a hydroxyl group (-OH), and a methyl group (-CH₃). At room temperature, it typically presents as a white to off-white or pale yellow crystalline solid.[2][3][4] This guide provides a comprehensive overview of its key physical properties, detailed experimental protocols for their determination, and a logical workflow for its purification and characterization.

Core Physical and Chemical Properties

The physical characteristics of this compound are crucial for its application in organic synthesis, serving as an intermediate in the manufacturing of pharmaceuticals, dyes, and fragrances.[2] A summary of its key properties is presented below.

PropertyValueUnitsSource(s)
Molecular Formula C₈H₈O₂-[1][2][5][6][7][8]
Molecular Weight 136.15 g/mol [1][2][5][6][7][8]
CAS Number 41438-18-0-[1][5][7][8]
Appearance White to off-white/pale yellow crystalline solid/powder-[2][3][4]
Melting Point 104-107 / 45-47°C[2]
Boiling Point 265.5 (at 760 mmHg) / 121-122°C[2]
Density 1.175 / 1.2±0.1g/cm³[4]
Solubility Slightly soluble in water; Soluble in organic solvents (alcohols, ethers, ketones, oil)-[2][3][4]
Flash Point 110.4°C
Refractive Index 1.601-
LogP (Octanol/Water Partition Coefficient) 1.513-[5]

Experimental Protocols

The determination of the physical properties of a compound like this compound follows standard laboratory procedures. Below are detailed methodologies for key characterization experiments.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. Pure crystalline solids exhibit a sharp melting point range (typically 0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.

Methodology (Capillary Method):

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a glass capillary tube is pressed into the powder. The tube is then tapped gently on a hard surface to pack the solid into the closed end, aiming for a sample height of 1-2 mm.[5][9][10]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[9] This assembly is placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated metal block heater).

  • Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[10]

  • Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire solid mass has turned into a clear liquid. The melting point is reported as the range T1-T2.[3][5]

Boiling Point Determination

For solid compounds, the boiling point is determined at a specific pressure, as it is the temperature where the vapor pressure of the liquid equals the external pressure.

Methodology (Micro Scale):

  • Sample Preparation: A small amount of this compound (enough to fill a small test tube or fusion tube to a depth of about 1-2 cm) is required.[11]

  • Apparatus Setup: The sample is placed in the fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.[11][12] This setup is attached to a thermometer and heated in a Thiele tube containing a high-boiling liquid like paraffin oil.[12][13]

  • Heating and Observation: The apparatus is heated gently. As the liquid heats, trapped air will bubble out of the inverted capillary. Heating continues until a rapid and continuous stream of bubbles emerges, indicating the vapor of the substance is escaping.[12][13]

  • Data Recording: The heat source is removed. The liquid and apparatus are allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[12][13]

Solubility Determination

Solubility is assessed qualitatively based on the principle of "like dissolves like," where polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.[14]

Methodology:

  • Solvent Selection: A range of solvents with varying polarities should be used, such as water (polar, protic), ethanol (polar, protic), acetone (polar, aprotic), and hexane (non-polar).

  • Procedure: Approximately 25 mg of this compound is placed in a small test tube.[7]

  • The chosen solvent is added dropwise (e.g., in 0.25 mL portions) while vigorously shaking or agitating the mixture after each addition.[7]

  • Observations are made to determine if the solid dissolves completely. The compound is classified as soluble, slightly soluble, or insoluble based on the amount of solvent required to dissolve the sample.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[15]

Methodology (Thin Solid Film):

  • Sample Preparation: A small amount (approx. 50 mg) of this compound is placed in a small vial.[2] A few drops of a volatile solvent (e.g., methylene chloride or acetone) are added to completely dissolve the solid.[2][16]

  • Film Deposition: A single drop of this solution is applied to the surface of an IR-transparent salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate completely, leaving a thin, solid film of the compound on the plate.[2] The thickness of the film can be adjusted by adding more solution or by diluting the initial solution to avoid peaks that are too intense or too weak.[2]

  • Spectrum Acquisition: The salt plate is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.[2]

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

¹H-NMR spectroscopy provides detailed information about the structure of a molecule, including the number and types of hydrogen atoms and their connectivity.

Methodology:

  • Sample Preparation: 10-50 mg of this compound is dissolved in approximately 0.7-1.0 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[17] Deuterated solvents are used because they do not produce interfering signals in the ¹H-NMR spectrum.[18][19]

  • Filtering and Transfer: The solution is filtered to remove any suspended particles, which can degrade the quality of the spectrum. The clear solution is then transferred to a specialized NMR tube.[17]

  • Spectrum Acquisition: The NMR tube is placed in the NMR spectrometer. The instrument is tuned, and the data (Free Induction Decay or FID) is acquired.

  • Data Processing: The raw data is processed using Fourier transformation to generate the final NMR spectrum. The spectrum is then calibrated, typically using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) as a reference.[17]

Visualized Workflow: Purification and Characterization

For many applications, particularly in drug development, a highly pure sample of this compound is required. The following diagram illustrates a standard laboratory workflow for the purification of a crude solid organic compound by recrystallization, followed by characterization to confirm its purity and identity.

G Workflow for Purification and Characterization of this compound cluster_purification Purification by Recrystallization cluster_characterization Characterization crude Crude Solid dissolve 1. Dissolve in minimum hot solvent crude->dissolve filter 2. Hot gravity filtration (remove insoluble impurities) dissolve->filter cool 3. Cool filtrate slowly to induce crystallization filter->cool collect 4. Vacuum filtration to collect crystals cool->collect dry 5. Dry purified crystals collect->dry mp Melting Point Determination dry->mp ir IR Spectroscopy dry->ir nmr ¹H-NMR Spectroscopy dry->nmr pure Pure, Characterized Compound mp->pure ir->pure nmr->pure

Caption: A standard workflow for purifying a solid organic compound and confirming its identity.

References

4-Hydroxy-2-methylbenzaldehyde molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Hydroxy-2-methylbenzaldehyde

This technical guide provides a comprehensive overview of this compound, a significant organic compound utilized in various scientific and industrial applications. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and potential biological activities.

Core Molecular and Physical Properties

This compound, also known as 2-methyl-4-hydroxybenzaldehyde, is an aromatic aldehyde.[1] Its chemical structure consists of a benzene ring substituted with a formyl group, a hydroxyl group, and a methyl group at positions 1, 4, and 2, respectively.

Data Presentation: Physicochemical Properties

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Weight 136.15 g/mol [1][2][3]
Exact Mass 136.052429494 Da[3]
Molecular Formula C₈H₈O₂[1][2][4]
CAS Number 41438-18-0[2][3][4]
Appearance White crystalline solid[5]
Melting Point 45-47 °C[5]
Boiling Point 121-122 °C[5]
Solubility Slightly soluble in water; Soluble in alcohols, ethers, and ketones[5]
IUPAC Name This compound[3]
SMILES CC1=C(C=CC(=C1)O)C=O[2][3]
InChIKey JDWWIEFMFPWBST-UHFFFAOYSA-N[2][3][4]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.

Synthesis Protocol: Oxidation of 2-Methyl-p-cresol

One common method for the synthesis of 4-hydroxybenzaldehyde derivatives is the oxidation of the corresponding p-cresol derivative.[6][7] The following protocol describes a plausible method for the synthesis of this compound from 2-methyl-p-cresol (also known as 3,4-xylenol).

Materials:

  • 2-methyl-p-cresol (3,4-xylenol)

  • Cobalt(II) chloride (catalyst)

  • Sodium hydroxide (base)

  • Methanol (solvent)

  • Oxygen or air (oxidant)

  • Hydrochloric acid (for neutralization)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet, and a condenser, dissolve 2-methyl-p-cresol and a catalytic amount of cobalt(II) chloride in methanol.

  • Addition of Base: Add a solution of sodium hydroxide in methanol to the flask while stirring. The molar ratio of base to the cresol derivative should be in the range of 1:1 to 10:1.[7]

  • Oxidation: Heat the mixture to 60-65°C.[7] Introduce a steady stream of oxygen or carbon dioxide-free air into the reaction mixture through the gas inlet while stirring vigorously.[7]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 5-10 hours).[7]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the mixture with hydrochloric acid until it reaches a pH of approximately 7.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization to yield the final product.[6]

Analytical Protocol: Quality Control by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for identifying and quantifying this compound.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer.

  • Capillary column suitable for aromatic aldehyde analysis (e.g., DB-5ms).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable solvent such as ethyl acetate or dichloromethane.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp up to 280°C at a rate of 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the peak corresponding to this compound by its retention time and mass spectrum. The mass spectrum is expected to show a molecular ion peak at m/z 136, with characteristic fragment ions at m/z 135 and 107.[3] Compare the obtained spectrum with a reference spectrum from a database (e.g., NIST).

Biological Activity and Signaling Pathways

While direct studies on the signaling pathways of this compound are limited, research on structurally similar compounds provides insights into its potential biological activities. Benzaldehyde derivatives are known to possess antimicrobial and antioxidant properties.

Proposed Antimicrobial Mechanism of Action

Studies on the related compound, 2-hydroxy-4-methoxybenzaldehyde (HMB), have shown significant antibacterial and antibiofilm activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[8][9] The proposed mechanism involves the disruption of the bacterial cell membrane.[8][9] This leads to increased permeability, leakage of intracellular contents such as proteins and nucleic acids, and ultimately, cell death.[8] It is plausible that this compound exerts its antimicrobial effects through a similar mechanism.

Potential Role in Cell Signaling

Research on 4-hydroxybenzaldehyde has demonstrated its ability to activate the Sonic hedgehog (Shh) signaling pathway in astrocytes.[10] This pathway is crucial for development and tissue morphogenesis.[10] Activation of the Shh pathway can influence the function of the blood-brain barrier and central nervous system immune responses.[10] Given the structural similarity, this compound could potentially modulate this or other cellular signaling pathways, a possibility that warrants further investigation in drug discovery and development. Benzaldehyde has also been shown to suppress multiple signaling pathways in cancer cells, including PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways.[11]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key processes related to this compound.

Synthesis_Workflow start Start Materials (2-methyl-p-cresol, Catalyst, Base) reaction Oxidation Reaction (Methanol, 60-65°C, O2) start->reaction workup Neutralization & Extraction (HCl, Ethyl Acetate) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product (this compound) purification->product analysis Quality Control (GC-MS Analysis) product->analysis

Caption: A logical workflow diagram illustrating the synthesis and purification of this compound.

Antimicrobial_Mechanism compound This compound (or related benzaldehydes) membrane Bacterial Cell Membrane compound->membrane Targets disruption Membrane Disruption & Increased Permeability membrane->disruption leakage Leakage of Intracellular Contents (Proteins, Nucleic Acids) disruption->leakage death Bacterial Cell Death leakage->death

Caption: Proposed antimicrobial mechanism of action for benzaldehyde derivatives against bacteria.

References

Solubility Profile of 4-Hydroxy-2-methylbenzaldehyde in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-2-methylbenzaldehyde, a key aromatic aldehyde, serves as a versatile intermediate in the synthesis of various pharmaceuticals, fragrances, and other specialty chemicals. A thorough understanding of its solubility in different organic solvents is paramount for optimizing reaction conditions, designing efficient purification strategies, and developing robust formulations. This technical guide provides a comprehensive overview of the available solubility data for this compound, details established experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

PropertyValueReference
Molecular Formula C₈H₈O₂[1][2][3]
Molecular Weight 136.15 g/mol [1][2]
Appearance White crystalline solid[1]
Melting Point 45-47 °C[1]
Boiling Point 121-122 °C[1]
Density 1.17 g/cm³[1]

Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, qualitative descriptions consistently indicate its solubility profile.

Qualitative Solubility

The compound is generally described as soluble in common organic solvents and slightly soluble in water.[1]

Solvent ClassGeneral Solubility
Alcohols (e.g., Methanol, Ethanol)Soluble
Ketones (e.g., Acetone)Soluble
Ethers (e.g., Diethyl Ether)Soluble
OilsSoluble
WaterSlightly Soluble

Note: For the structurally similar isomer, 4-hydroxybenzaldehyde, the solubility in water at 30.5 °C is reported as 1.38 g/100mL, and in benzene at 65 °C, it is 3.68 g/mL.[4][5] This information is provided for comparative purposes only and does not represent the solubility of this compound.

Experimental Protocols for Solubility Determination

The following protocols describe established methods for quantitatively determining the solubility of a solid compound like this compound in an organic solvent. The most common and reliable is the shake-flask method , with the concentration of the resulting saturated solution being determined by gravimetric analysis or High-Performance Liquid Chromatography (HPLC) .[6][7][8]

Shake-Flask Method for Achieving Equilibrium

This initial step is crucial for preparing a saturated solution, which is a prerequisite for any accurate solubility measurement.[6][7]

Objective: To prepare a saturated solution of this compound in a specific organic solvent at a controlled temperature, ensuring that the solution is in equilibrium with the solid phase.

Materials:

  • This compound (solid)

  • Selected organic solvent (e.g., ethanol, acetone)

  • Thermostatically controlled shaker or water bath

  • Screw-cap vials or flasks

  • Spatula

  • Analytical balance

Procedure:

  • Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the equilibration period is essential to confirm saturation.[8]

  • Add a known volume of the selected organic solvent to the vial.

  • Securely cap the vial to prevent solvent evaporation.

  • Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from several hours to 24 hours or more, depending on the solvent and the compound's dissolution rate.[9][10]

  • After the equilibration period, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.

G cluster_prep Preparation of Saturated Solution cluster_equilibration Equilibration cluster_analysis Analysis of Supernatant A Add excess this compound to vial B Add known volume of organic solvent A->B C Seal vial B->C D Agitate at constant temperature (e.g., 24h) C->D E Allow excess solid to settle D->E F Withdraw and filter supernatant E->F G Determine concentration (Gravimetric or HPLC) F->G G cluster_calibration Calibration cluster_sample Sample Analysis cluster_calculation Concentration Determination A Prepare standard solutions of known concentration B Inject standards into HPLC A->B C Generate calibration curve (Peak Area vs. Concentration) B->C H Determine concentration of diluted sample from calibration curve C->H D Withdraw and filter saturated supernatant E Dilute sample to fall within calibration range D->E F Inject diluted sample into HPLC E->F G Record peak area F->G G->H I Calculate original concentration of saturated solution H->I

References

Spectroscopic Profile of 4-Hydroxy-2-methylbenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Hydroxy-2-methylbenzaldehyde, a key aromatic aldehyde derivative. The information presented herein is intended to support research, development, and quality control activities involving this compound.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for this compound. For comparative purposes, where direct experimental data for the target molecule is not available, data from closely related structural analogs is provided and clearly noted.

Mass Spectrometry (MS)

Table 1: Mass Spectrometry Data for this compound

Mass-to-Charge Ratio (m/z)Relative IntensityPutative AssignmentData Source
136Secondary Peak[M]⁺ (Molecular Ion)PubChem[1]
135Base Peak[M-H]⁺PubChem[1]
107Tertiary Peak[M-CHO]⁺PubChem[1]
Infrared (IR) Spectroscopy

Table 2: Predicted Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3400-3200 (broad)O-H (Phenolic)Stretching
3100-3000C-H (Aromatic)Stretching
2925-2850C-H (Methyl)Stretching
2850-2750C-H (Aldehyde)Stretching (Fermi resonance doublet)
1700-1680C=O (Aldehyde)Stretching
1600-1450C=C (Aromatic)Ring Stretching
1390-1370C-H (Methyl)Bending
1260-1000C-O (Phenolic)Stretching
900-675C-H (Aromatic)Out-of-plane Bending
Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimentally determined NMR data for this compound is not fully available. Therefore, predicted chemical shifts and data from analogous compounds are provided for guidance.

Table 3: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.8Singlet1HAldehyde (-CHO)
~7.6Doublet1HAromatic H (ortho to -CHO)
~6.8Doublet1HAromatic H (meta to -CHO, ortho to -OH)
~6.7Singlet1HAromatic H (ortho to -CH₃ and -OH)
~5.0Singlet (broad)1HPhenolic (-OH)
~2.5Singlet3HMethyl (-CH₃)

Note: Predicted values are based on standard substituent effects on a benzene ring.

Table 4: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~192Aldehyde Carbonyl (C=O)
~160Aromatic Carbon (-OH attached)
~140Aromatic Carbon (-CH₃ attached)
~135Aromatic Carbon (-CHO attached)
~130Aromatic Carbon
~118Aromatic Carbon
~115Aromatic Carbon
~20Methyl Carbon (-CH₃)

Note: Predicted values are based on standard substituent effects on a benzene ring.

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data are provided below. These are generalized procedures and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a standard proton NMR experiment.

    • Acquire the spectrum at a frequency of 400 MHz or higher.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Process the data with appropriate phasing and baseline correction.

  • ¹³C NMR Acquisition:

    • Use a standard carbon NMR experiment with proton decoupling.

    • Acquire the spectrum at a frequency of 100 MHz or higher.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of ¹³C.

    • Process the data with appropriate phasing and baseline correction.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Data Acquisition:

    • Record the spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

    • Collect a background spectrum of the clean, empty ATR crystal prior to sample analysis.

    • The final spectrum should be presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

    • Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

    • Use a suitable capillary column (e.g., a non-polar or medium-polarity column) for separation.

    • Employ a temperature program that allows for the elution of the analyte.

  • Mass Analysis:

    • Use Electron Ionization (EI) at a standard energy of 70 eV.

    • Scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 40-200).

    • The mass spectrometer will detect the ions and generate a mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry cluster_analysis Data Analysis and Interpretation Sample This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Place on ATR Crystal Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR_Acq Acquire 1H and 13C Spectra NMR_Prep->NMR_Acq NMR_Data NMR Data (Chemical Shifts, Coupling Constants) NMR_Acq->NMR_Data Interpretation Structural Elucidation and Confirmation NMR_Data->Interpretation IR_Acq Acquire IR Spectrum IR_Prep->IR_Acq IR_Data IR Spectrum (Absorption Bands) IR_Acq->IR_Data IR_Data->Interpretation GC_Sep Gas Chromatography Separation MS_Prep->GC_Sep MS_Acq Electron Ionization Mass Analysis GC_Sep->MS_Acq MS_Data Mass Spectrum (m/z Values) MS_Acq->MS_Data MS_Data->Interpretation

Caption: Workflow for Spectroscopic Analysis.

References

A Technical Guide to 4-Hydroxy-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of 4-Hydroxy-2-methylbenzaldehyde, an aromatic aldehyde of significant interest in organic synthesis and medicinal chemistry. The official IUPAC name for this compound is This compound [1]. It serves as a crucial intermediate in the manufacturing of pharmaceuticals, dyes, and fragrances[2]. This guide details its physicochemical properties, provides an explicit experimental protocol for its synthesis, outlines its key chemical reactions, and discusses its applications, particularly within the realm of drug discovery and development. All quantitative data is systematically tabulated, and key processes are visualized using logical diagrams to facilitate a deeper understanding for research and development professionals.

Chemical Identity and Properties

This compound is a substituted benzaldehyde carrying a hydroxyl group at the para-position and a methyl group at the ortho-position relative to the formyl group.

  • IUPAC Name: this compound[1]

  • Synonyms: 2-methyl-4-hydroxybenzaldehyde, 4-Hydroxy-o-tolualdehyde[1]

  • CAS Number: 41438-18-0[1][2][3]

  • Molecular Formula: C₈H₈O₂[1][2][3]

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueUnitSource(s)
Molecular Weight 136.15 g/mol [1][2][3]
Appearance White to pale yellow crystalline powder/solid-[2][4][5]
Melting Point 104 - 107°C[2]
Boiling Point 205 - 207 (at 18 Torr)°C[2]
Density ~1.175g/cm³[2]
Solubility Slightly soluble in water; Soluble in alcohols, ethers, ketones, and oils.-[2][4][5]
pKa 7.89 ± 0.18-[2]
LogP 1.513-[6]

Synthesis and Experimental Protocols

This compound can be synthesized through various methods, including the formylation of p-cresol. The following protocol details a laboratory-scale synthesis adapted from established procedures[5].

Synthesis of this compound via Formylation of p-Cresol

This method involves the reaction of p-cresol with a formylating agent in the presence of a magnesium catalyst.

Reagents and Materials:

  • p-Cresol (1.0 mol, 108.14 g)

  • Magnesium powder (0.6 mol, 14.6 g)

  • Methanol (200 mL)

  • Toluene (200 mL + 140 mL for extraction)

  • Polyoxymethylene (paraformaldehyde) (3.0 mol, 90 g)

  • 18.5% Hydrochloric Acid

  • Deionized Water

  • Four-neck reaction flask equipped with a mechanical stirrer, thermometer, and condenser

  • Heating mantle

  • Distillation apparatus

  • Separatory funnel

  • TLC plates

Experimental Procedure:

  • Catalyst Preparation: Add magnesium powder (14.4g, 0.6mol) to 200ml of methanol in a four-neck reaction flask equipped with a stirrer. The reaction is exothermic, producing a milky white suspension of magnesium methoxide. Stir for approximately 2 hours until the magnesium is consumed[5].

  • Addition of Substrate: Add p-cresol (108g, 1.0mol) to the reaction flask. Distill off the methanol until the reaction mixture becomes a thick slurry. Add 200ml of toluene to the flask[5].

  • Formylation: Heat the mixture to an internal temperature of 95°C. Add polyoxymethylene (90g, 3.0mol) portion-wise to control the reaction rate. Reconfigure the apparatus for distillation to remove any low-boiling point byproducts[5].

  • Reaction Completion: After the initial distillation ceases (approx. 30 minutes), revert to a reflux setup and continue heating the reaction for an additional 2.5 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the p-cresol spot is no longer visible[5].

  • Work-up and Isolation: Cool the reaction mixture to 65°C. Carefully acidify the mixture to pH 1 by adding 18.5% hydrochloric acid. Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Extraction and Purification: Separate the organic (toluene) layer. Extract the aqueous layer twice with 70ml portions of toluene. Combine all organic layers and wash them three times with deionized water until the pH is near neutral[5].

  • Final Product: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

G cluster_prep Catalyst Preparation cluster_reaction Formylation Reaction cluster_workup Work-up & Purification Mg Magnesium Powder Catalyst Magnesium Methoxide (Suspension) Mg->Catalyst Stir, 2h MeOH Methanol MeOH->Catalyst Mixture Reaction Mixture Catalyst->Mixture pCresol p-Cresol pCresol->Mixture Toluene1 Toluene Toluene1->Mixture POM Polyoxymethylene POM->Mixture Reflux, 2.5h Mixture->POM Add at 95°C Acid HCl (18.5%) Mixture->Acid Acidify to pH 1 Extraction Liquid-Liquid Extraction Acid->Extraction Washing Water Wash Extraction->Washing Final Final Product: 4-Hydroxy-2- methylbenzaldehyde Washing->Final Dry & Evaporate

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a versatile building block in organic synthesis with several key applications.

  • Pharmaceutical Intermediate: It serves as a precursor for more complex molecules in drug discovery. Its aldehyde and phenol functionalities allow for a wide range of chemical transformations, making it valuable for creating libraries of compounds for screening. It is used in the synthesis of chalcones, which are known for their diverse biological activities.

  • Analytical Chemistry: The compound is utilized as a reference standard for the analysis and identification of components in complex mixtures, such as herbal medicines. For instance, it is employed in the thin-layer chromatography identification of components in Xuelian Capsules, ensuring the quality and accuracy of the medicinal product[5].

  • Antibacterial Research: this compound itself exhibits antibacterial properties. This intrinsic activity, combined with its utility as a synthetic intermediate, makes it a subject of interest for developing new antimicrobial agents, particularly in an era of growing antibiotic resistance.

  • Flavor and Fragrance Industry: As an aromatic aldehyde, it is also used as an intermediate in the synthesis of various flavor and fragrance compounds[2].

Logical Pathway: From Synthesis to Application

The diagram below outlines the logical progression from the synthesis of this compound to its application in the development of new chemical entities (NCEs) for therapeutic use.

G cluster_synthesis Core Synthesis cluster_derivatization Chemical Derivatization cluster_application Screening & Development start Starting Materials (p-Cresol, etc.) product This compound start->product Chemical Synthesis reaction1 Reaction with Amines (Schiff Base Formation) product->reaction1 Serves as Precursor reaction2 Reaction with Ketones (Chalcone Synthesis) product->reaction2 Serves as Precursor reaction3 Other Modifications (Alkylation, etc.) product->reaction3 Serves as Precursor screening Biological Screening (e.g., Antibacterial Assays) reaction1->screening reaction2->screening reaction3->screening hits Hit Compounds screening->hits optimization Lead Optimization (Structure-Activity Relationship) hits->optimization nce New Chemical Entity (NCE) for Drug Development optimization->nce

Caption: Logical workflow from synthesis to drug development applications.

References

An In-depth Technical Guide to 4-Hydroxy-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-Hydroxy-2-methylbenzaldehyde, including its nomenclature, physicochemical properties, a representative synthesis protocol, and its applications, with a focus on its relevance to researchers, scientists, and drug development professionals.

Nomenclature and Identification

This compound is an organic compound that serves as a valuable intermediate in various synthetic processes. Accurate identification is crucial for research and development.

Synonyms and Alternative Names:

  • 2-methyl-4-hydroxybenzaldehyde[1]

  • Benzaldehyde, 4-hydroxy-2-methyl-[2]

  • 4-Hydroxy-o-tolualdehyde

  • m-Cresol-4-aldehyde

  • o-homo-p-hydroxybenzaldehyde

A comprehensive list of depositor-supplied synonyms and identifiers is available through public chemical databases.

Chemical Identifiers:

IdentifierValue
IUPAC Name This compound[3]
CAS Number 41438-18-0[1][2][3]
Molecular Formula C₈H₈O₂[1][2]
InChI Key JDWWIEFMFPWBST-UHFFFAOYSA-N[2][3]
SMILES CC1=C(C=CC(=C1)O)C=O[3]
PubChem CID 458185[3]
EC Number 676-200-2[3]

Physicochemical and Spectroscopic Data

Understanding the physical and spectral properties of this compound is essential for its handling, characterization, and application in experimental settings.

Physicochemical Properties:

PropertyValue
Molecular Weight 136.15 g/mol [1][3]
Appearance White crystalline solid[4]
Melting Point 104-107 °C
Boiling Point 205-207 °C (at 18 Torr)
Density 1.175 g/cm³ (Predicted)
Solubility Slightly soluble in water; soluble in alcohols, ethers, and ketones[4]
pKa 7.89 ± 0.18 (Predicted)

Spectroscopic Data:

TechniqueKey Data Points
Mass Spectrometry (GC-MS) Major m/z peaks: 136, 135, 107[3]
Infrared (IR) Spectroscopy Vapor Phase IR Spectra available in public databases[3][5]
Predicted Collision Cross Section (CCS) [M+H]⁺: 123.4 Ų, [M+Na]⁺: 133.1 Ų, [M-H]⁻: 126.6 Ų[6]

Synthesis and Experimental Protocols

This compound can be synthesized through various routes. A common industrial approach involves the selective oxidation of p-cresol derivatives. The following is a representative experimental protocol based on the cobalt-catalyzed oxidation of 2-methyl-p-cresol.

Experimental Protocol: Oxidation of 2-methyl-p-cresol

This protocol outlines a general method for the synthesis of this compound. Researchers should adapt and optimize the conditions for their specific laboratory setup.

Materials:

  • 2-methyl-p-cresol (substrate)

  • Cobalt(II) chloride (catalyst)

  • Sodium hydroxide (base)

  • Methanol (solvent)

  • Oxygen gas (oxidant)

  • Hydrochloric acid (for neutralization)

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (drying agent)

  • Standard laboratory glassware for reflux, extraction, and filtration

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a gas inlet, and a mechanical stirrer, add 2-methyl-p-cresol, methanol, and sodium hydroxide. Stir the mixture until the solids are dissolved.

  • Catalyst Addition: Add a catalytic amount of cobalt(II) chloride to the mixture. The molar ratio of the cobalt catalyst to the cresol substrate is typically in the range of 0.0005:1 to 0.05:1.

  • Oxidation: Heat the reaction mixture to 60-65°C. Introduce a steady stream of oxygen gas into the mixture while stirring vigorously. The reaction is typically carried out at atmospheric pressure (1 bar).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 5-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the mixture with hydrochloric acid to a pH of ~7.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with diethyl ether (3x volumes).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Final Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.

Synthesis Workflow Diagram:

Synthesis_Workflow Workflow for Cobalt-Catalyzed Synthesis Start Starting Materials: - 2-methyl-p-cresol - Methanol (Solvent) - NaOH (Base) Reaction Reaction Vessel (60-65°C) Start->Reaction Catalyst Catalyst: Cobalt(II) Chloride Catalyst->Reaction Oxidation Oxidation: Oxygen Gas (1 bar) Reaction->Oxidation Workup Work-up: - Neutralization (HCl) - Extraction (Ether) Reaction->Workup Oxidation->Reaction Vigorous Stirring 5-6 hours Purification Purification: - Drying (MgSO4) - Solvent Removal - Chromatography Workup->Purification Product Final Product: This compound Purification->Product

Caption: Cobalt-catalyzed synthesis of this compound.

Applications in Research and Drug Development

This compound is a versatile intermediate with applications across several scientific disciplines.

  • Pharmaceutical Synthesis: It serves as a precursor for various active pharmaceutical ingredients (APIs). The aldehyde and phenol functionalities allow for a wide range of chemical transformations, making it a key building block in the development of new therapeutic agents.

  • Fine Chemicals and Dyes: The compound is used in the synthesis of specialty chemicals, including dyes and fragrances. Its structure contributes to the chromophoric and olfactory properties of the final products.

  • Ligand and Catalyst Development: It can be used in the synthesis of ligands for coordination chemistry and as a component in the development of novel catalysts for organic reactions[4].

  • Biological Activity Research: Derivatives of hydroxybenzaldehydes are studied for a range of biological activities. For instance, related imine compounds have been investigated for antimicrobial, antioxidant, and DNA-binding properties. While direct biological data on this compound is limited, its structural motifs are present in biologically active molecules, making it a compound of interest for structure-activity relationship (SAR) studies.

References

Biological Activity of 4-Hydroxy-2-methylbenzaldehyde and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Benzaldehyde and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities, making them significant scaffolds in medicinal chemistry and drug discovery. This technical guide provides an in-depth overview of the biological activities of 4-Hydroxy-2-methylbenzaldehyde and related derivatives, with a focus on their anticancer, antimicrobial, antioxidant, and enzyme-inhibiting properties. This document compiles quantitative pharmacological data, details key experimental protocols, and visualizes underlying mechanisms and workflows to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

This compound is an organic compound belonging to the family of hydroxybenzaldehydes.[1] The core benzaldehyde structure, characterized by a benzene ring with a formyl group, serves as a foundational template for a multitude of synthetic and natural derivatives.[2] The versatility of this scaffold allows for extensive chemical modifications, leading to a diverse library of molecules with a wide array of biological functions.[2] These derivatives have garnered significant attention for their therapeutic potential, demonstrating potent effects in various preclinical studies. This guide explores the key therapeutic areas where these compounds have shown considerable promise, supported by quantitative data and detailed methodologies.

Antimicrobial Activity

Derivatives of hydroxybenzaldehydes have demonstrated notable activity against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungi.[3][4] The proposed mechanism of action often involves interaction with the microbial cell surface, leading to the disintegration of the cell membrane and subsequent leakage of intracellular components.[3]

Quantitative Data: Antimicrobial Activity

The efficacy of these compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that completely inhibits visible microbial growth.

Compound Class/DerivativeMicroorganismMIC (µg/mL)Reference
1,3,4-Oxadiazole DerivativesEscherichia coli25 - 50[5]
Pseudomonas aeruginosa100 - 200[5]
Staphylococcus aureus50 - 150[5]
Bacillus subtilis10 - 70[5]
2-Morpholinoquinoline appended 1,2,4-oxadiazolesStaphylococcus aureus0.15[5]
Salmonella schottmulleri0.05[5]
Pseudomonas aeruginosa7.8[5]
Escherichia coli0.05[5]
4-Hydroxy-3-(2-hydroxy-5-methylbenzylideamino)benzenesulphonic acidStaphylococcus aureus64[4]
Enterococcus faecalis64[4]
Pseudomonas aeruginosa256[4]
Candida albicans128[4]
Candida tropicalis128[4]
Experimental Protocols

2.2.1. Agar Well Diffusion Method This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.[5]

  • Medium Preparation: Prepare and sterilize the appropriate agar medium (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Inoculation: Cool the molten agar to 45-50°C and inoculate it with a standardized microbial suspension (e.g., 0.5 McFarland standard).[5]

  • Plate Preparation: Pour the inoculated agar into sterile Petri dishes and allow it to solidify.

  • Well Creation: Using a sterile cork borer (e.g., 6 mm diameter), create uniform wells in the agar.[5]

  • Compound Application: Add a fixed volume (e.g., 100 µL) of the test compound solution (dissolved in a solvent like DMSO) into the wells. Use a positive control (standard antibiotic) and a negative control (solvent).[5]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 27°C for 72 hours for fungi).[3][6]

  • Measurement: Measure the diameter of the zone of inhibition in millimeters (mm) around each well. A larger zone indicates greater activity.[5]

2.2.2. Broth Microdilution Method (for MIC Determination) This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[7]

  • Plate Setup: In a 96-well microplate, add a defined volume of sterile broth to each well.

  • Serial Dilution: Add the test compound stock solution to the first well and perform two-fold serial dilutions across the plate.[5]

  • Inoculation: Add a standardized microbial inoculum to each well, except for the negative control (broth only).[5]

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control.[5]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[7]

  • MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity (microbial growth) is observed.[5]

Visualization: Antimicrobial Assay Workflow

cluster_AgarWell Agar Well Diffusion cluster_BrothMicrodilution Broth Microdilution (MIC) A1 Prepare Inoculated Agar Plates A2 Create Wells in Agar A1->A2 A3 Add Test Compound and Controls A2->A3 A4 Incubate Plates A3->A4 A5 Measure Zone of Inhibition (mm) A4->A5 B1 Perform Serial Dilutions of Compound in 96-Well Plate B2 Inoculate Wells with Microbial Suspension B1->B2 B3 Incubate Plate B2->B3 B4 Visually Assess for Turbidity B3->B4 B5 Determine Lowest Concentration with No Growth (MIC) B4->B5 cluster_pathways Pro-Survival Signaling Pathways cluster_apoptosis Apoptosis Induction compound Benzaldehyde Derivative PI3K PI3K/AKT compound->PI3K Inhibition NFKB NF-κB compound->NFKB Inhibition STAT3 STAT3 compound->STAT3 Inhibition Mito Loss of Mitochondrial Membrane Potential compound->Mito Induction outcome Inhibition of Cancer Cell Growth, Proliferation, & Survival PI3K->outcome NFKB->outcome STAT3->outcome Casp Caspase Activation Mito->Casp Apop Apoptosis Casp->Apop Apop->outcome cluster_normal Normal Enzymatic Reaction cluster_inhibited Non-Competitive Inhibition Enzyme1 Enzyme Product Product Enzyme1->Product + Substrate Substrate Substrate Enzyme2 Enzyme Blocked Inactive Complex Enzyme2->Blocked + Inhibitor Inhibitor Inhibitor (Benzaldehyde Derivative) Blocked->Blocked + Substrate (No Reaction) cluster_key Result DPPH_Radical DPPH• (Stable Free Radical) [Violet] DPPH_Reduced DPPH-H (Reduced Form) [Yellow] DPPH_Radical->DPPH_Reduced + AH Antioxidant Antioxidant (AH) (e.g., Benzaldehyde Derivative) A_Radical A• Antioxidant->A_Radical donates H• key Decrease in violet color intensity is measured spectrophotometrically to quantify antioxidant activity.

References

Antibacterial Properties of 4-Hydroxy-2-methylbenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and potential antibacterial properties of 4-Hydroxy-2-methylbenzaldehyde. Direct research on the antimicrobial efficacy of this compound is limited; therefore, this document synthesizes data from structurally related isomers and derivatives to project its likely activity, mechanism of action, and effective testing protocols. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, offering a structured presentation of available data, detailed experimental methodologies, and visual representations of key concepts to facilitate further investigation into its therapeutic potential.

Introduction

This compound is an aromatic aldehyde, a class of organic compounds that has garnered significant interest for its diverse biological activities. While its primary applications have been in chemical synthesis, emerging evidence from related phenolic aldehydes suggests a potential for antimicrobial applications. The presence of a hydroxyl group and an aldehyde functional group on the benzene ring are key features that are often associated with the ability to interfere with microbial growth and viability. This document explores the antibacterial potential of this compound through the lens of its chemical analogs.

Quantitative Antibacterial Activity Data (Based on Isomers and Derivatives)

Table 1: Minimum Inhibitory Concentration (MIC) of Hydroxybenzaldehyde Isomers

CompoundMicroorganismMIC (µg/mL)Reference
2-Hydroxy-4-methoxybenzaldehydeStaphylococcus aureus1024[1][2]
3-HydroxybenzaldehydeGram-positive strains145 - 580[3]
3-HydroxybenzaldehydeGram-negative strains>580[3]
4-HydroxybenzaldehydePseudomonas aeruginosa>1000 (as part of a study on QS inhibition)[4]
2,5-Dihydroxybenzaldehyde (Gentisaldehyde)Staphylococcus aureus (Bovine Mastitis Isolates)MIC₅₀: 500,000[5]
2,3-DihydroxybenzaldehydeStaphylococcus aureus (Bovine Mastitis Isolates)MIC₅₀: 500,000[5]

Table 2: Minimum Inhibitory Concentration (MIC) of a Schiff Base Derivative of a Related Compound

CompoundMicroorganismMIC (µg/mL)Reference
4-Hydroxy-3-(2-hydroxy-5-methylbenzylideamino)benzenesulphonic acidStaphylococcus aureus (ATCC 25923)64[6]
4-Hydroxy-3-(2-hydroxy-5-methylbenzylideamino)benzenesulphonic acidEnterococcus faecalis (ATCC 29212)64[6]
4-Hydroxy-3-(2-hydroxy-5-methylbenzylideamino)benzenesulphonic acidPseudomonas aeruginosa (ATCC 27853)256[6]

Proposed Mechanism of Antibacterial Action

The antibacterial mechanism of phenolic aldehydes, including what can be postulated for this compound, is believed to be multifactorial, primarily targeting the bacterial cell envelope and related functions.

  • Cell Membrane Disruption: The lipophilic nature of phenolic aldehydes allows them to partition into the lipid bilayer of the bacterial cell membrane. This integration is thought to disrupt the membrane's structural integrity, leading to increased permeability, leakage of essential intracellular components (ions, ATP, nucleic acids, and proteins), and dissipation of the proton motive force.[3][7][8]

  • Enzyme Inhibition: The aldehyde group can react with nucleophilic groups in amino acid residues (such as sulfhydryl and amino groups) of essential bacterial enzymes, leading to their inactivation and the disruption of vital metabolic pathways.

  • Quorum Sensing Inhibition: Some benzaldehyde derivatives have been shown to interfere with bacterial quorum sensing (QS) systems.[4][9] QS is a cell-to-cell communication mechanism that regulates virulence factor production and biofilm formation. By inhibiting QS, these compounds can attenuate bacterial pathogenicity without necessarily being bactericidal, which may reduce the selective pressure for resistance development.

G cluster_extracellular Extracellular cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular 4H2MB This compound Membrane Lipid Bilayer 4H2MB->Membrane Partitioning & Disruption Enzymes Essential Enzymes 4H2MB->Enzymes Interaction Leakage Leakage of Ions, ATP, Nucleic Acids, Proteins Membrane->Leakage Increased Permeability Proteins Membrane Proteins Death Bacterial Cell Death Leakage->Death Inhibition Enzyme Inhibition Enzymes->Inhibition Inhibition->Death

Figure 1: Proposed mechanism of antibacterial action for this compound.

Experimental Protocols

The following are detailed protocols for standard in vitro assays to determine the antibacterial activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in broth.[2][10]

Materials:

  • This compound

  • Appropriate solvent (e.g., Dimethyl sulfoxide, DMSO)

  • Test bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • In a 96-well plate, add 100 µL of sterile MHB to wells in columns 2 through 12.

    • Add 200 µL of the highest concentration of the test compound (in MHB) to the wells in column 1.

    • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and continuing this process down to column 10. Discard 100 µL from column 10.

    • Column 11 will serve as the positive control (inoculum without compound), and column 12 as the negative control (MHB only).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well from column 1 to 11.

    • Seal the plate and incubate at 35 ± 2°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

Agar Well Diffusion Assay

This method assesses antimicrobial activity by measuring the zone of growth inhibition on an agar plate.[11][12]

Materials:

  • This compound

  • Mueller-Hinton Agar (MHA)

  • Sterile Petri dishes

  • Test bacterial strains

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Positive control antibiotic discs

  • Solvent control

Procedure:

  • Preparation of Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure uniform growth.

  • Application of Test Compound:

    • Allow the plate to dry for 3-5 minutes.

    • Aseptically create wells in the agar using a sterile cork borer.

    • Add a known volume (e.g., 50-100 µL) of a specific concentration of this compound solution into a well.

    • In other wells, add a positive control antibiotic and a solvent control.

  • Incubation and Measurement:

    • Incubate the plates at 35 ± 2°C for 18-24 hours.

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare Stock Solution of 4H2MB Add Add 4H2MB Solution and Controls to Wells Stock->Add Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Swab Swab Inoculum onto MHA Plate Inoculum->Swab Plates Prepare MHA Plates Plates->Swab Well Create Wells in Agar Swab->Well Well->Add Incubate Incubate Plate (18-24h at 37°C) Add->Incubate Measure Measure Zone of Inhibition (mm) Incubate->Measure Result Determine Antibacterial Activity Measure->Result

Figure 2: Experimental workflow for the Agar Well Diffusion Assay.

Conclusion and Future Directions

While direct evidence is currently lacking, the existing data on isomers and derivatives strongly suggest that this compound possesses antibacterial properties worthy of investigation. Its potential mechanism of action, likely centered on cell membrane disruption, aligns with that of other effective phenolic antimicrobials.

Future research should focus on:

  • Systematic Screening: Conducting comprehensive in vitro screening of this compound against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria to determine its MIC and Minimum Bactericidal Concentration (MBC) values.

  • Mechanistic Studies: Elucidating the precise mechanism of action through techniques such as transmission electron microscopy (to observe morphological changes), membrane potential assays, and leakage assays for intracellular components.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to identify key structural features that enhance antibacterial potency and spectrum.

  • In Vivo Efficacy and Toxicity: Evaluating the most promising compounds in animal models of infection and assessing their toxicological profiles.

This technical guide serves as a starting point to stimulate and guide such research, ultimately aiming to unlock the potential of this compound as a novel antibacterial agent.

References

Unraveling the Antioxidant Potential of 4-Hydroxy-2-methylbenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-2-methylbenzaldehyde, a phenolic aldehyde, has garnered interest within the scientific community for its potential biological activities. As a derivative of benzaldehyde, a class of compounds known for a wide range of applications in the pharmaceutical and chemical industries, understanding its antioxidant capacity is crucial for exploring its therapeutic and preservative potential. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of the antioxidant potential of this compound, outlines standard experimental protocols for its evaluation, and discusses potential mechanisms of action, including the modulation of key signaling pathways involved in cellular antioxidant defenses.

Quantitative Antioxidant Data

Despite a thorough review of the available scientific literature, specific quantitative data on the antioxidant activity of this compound, such as IC50 values from various antioxidant assays, remains elusive. Studies on structurally related hydroxybenzaldehydes have reported varied results, with some, like p-hydroxybenzaldehyde, showing negligible radical scavenging activity in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. This suggests that the antioxidant potential of this compound may be modest; however, direct experimental evidence is required for a conclusive assessment.

The following table is presented as a template for researchers to populate with experimental data as it becomes available.

Antioxidant AssayTest Concentration(s)% InhibitionIC50 ValueTrolox Equivalent (TEAC)Reference
DPPH Radical Scavenging Data not availableData not availableData not availableData not available
ABTS Radical Scavenging Data not availableData not availableData not availableData not available
Ferric Reducing Antioxidant Power (FRAP) Data not availableData not availableData not availableData not available
Oxygen Radical Absorbance Capacity (ORAC) Data not availableData not availableData not availableData not available
Cellular Antioxidant Activity (CAA) Data not availableData not availableData not availableData not available

Experimental Protocols for Antioxidant Assessment

To facilitate further research into the antioxidant potential of this compound, this section provides detailed methodologies for key in vitro antioxidant assays.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.

Workflow for DPPH Assay

prep_dpph Prepare 0.1 mM DPPH solution in methanol reaction Mix DPPH solution with sample, control, or blank in a 96-well plate prep_dpph->reaction prep_sample Prepare stock and serial dilutions of This compound in methanol prep_sample->reaction prep_control Prepare positive control (e.g., Ascorbic Acid) and blank (methanol) prep_control->reaction incubation Incubate in the dark at room temperature for 30 min reaction->incubation measurement Measure absorbance at ~517 nm incubation->measurement calculation Calculate % scavenging activity: ((Abs_blank - Abs_sample) / Abs_blank) * 100 measurement->calculation ic50 Determine IC50 value from a dose-response curve calculation->ic50

Caption: Workflow for the DPPH radical scavenging assay.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

Workflow for ABTS Assay

prep_abts Prepare ABTS radical cation (ABTS•+) solution by reacting ABTS stock solution with potassium persulfate adjust_abs Dilute ABTS•+ solution with ethanol to an absorbance of ~0.7 at 734 nm prep_abts->adjust_abs reaction Mix diluted ABTS•+ solution with sample or standard (e.g., Trolox) adjust_abs->reaction prep_sample Prepare stock and serial dilutions of This compound prep_sample->reaction incubation Incubate at room temperature for a defined time (e.g., 6 min) reaction->incubation measurement Measure absorbance at 734 nm incubation->measurement calculation Calculate % inhibition and determine Trolox Equivalent Antioxidant Capacity (TEAC) measurement->calculation

Caption: Workflow for the ABTS radical cation decolorization assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH, which forms a colored complex.

Workflow for FRAP Assay

prep_frap Prepare FRAP reagent: Acetate buffer (pH 3.6), TPTZ solution, and FeCl3 solution warm_reagent Warm FRAP reagent to 37°C prep_frap->warm_reagent reaction Mix FRAP reagent with sample or standard warm_reagent->reaction prep_sample Prepare sample and standard solutions (e.g., FeSO4) prep_sample->reaction incubation Incubate at 37°C for a defined time (e.g., 4 min) reaction->incubation measurement Measure absorbance at 593 nm incubation->measurement calculation Calculate FRAP value from a standard curve measurement->calculation

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Potential Signaling Pathways in Antioxidant Action

While direct evidence is lacking for this compound, phenolic compounds are known to exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways that control the expression of endogenous antioxidant enzymes. A key pathway in this process is the Keap1-Nrf2 signaling pathway.

The Keap1-Nrf2 Signaling Pathway

Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression.

Hypothesized Activation of the Nrf2 Pathway by this compound

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HMB This compound (Hypothesized Inducer) Keap1_Nrf2 Keap1-Nrf2 Complex HMB->Keap1_Nrf2 Induces conformational change in Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Ub Ubiquitin Keap1_Nrf2->Ub Ubiquitination & Degradation (Basal) Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Proteasome Proteasome Ub->Proteasome Ubiquitination & Degradation (Basal) ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., SOD, CAT, GPx) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation

Caption: Hypothesized mechanism of Nrf2 activation by this compound.

The antioxidant enzymes upregulated by Nrf2 activation include Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx), which play critical roles in detoxifying reactive oxygen species (ROS).

Conclusion and Future Directions

The antioxidant potential of this compound remains an under-investigated area of research. While its chemical structure suggests some capacity to interact with free radicals, the absence of quantitative data necessitates dedicated experimental investigation. Researchers are encouraged to utilize the standardized protocols outlined in this guide to generate robust and comparable data.

Future studies should focus on:

  • Quantitative in vitro antioxidant assays: Determining the IC50 values and Trolox equivalents of this compound in various assays.

  • Cellular antioxidant activity: Assessing its ability to mitigate oxidative stress in cellular models.

  • Mechanism of action: Investigating its potential to modulate the Keap1-Nrf2 pathway and upregulate the expression of antioxidant enzymes.

A thorough understanding of the antioxidant properties of this compound will be instrumental in unlocking its potential applications in the fields of drug development, food preservation, and cosmetics.

Unveiling 4-Hydroxy-2-methylbenzaldehyde: A Journey from Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive technical guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and properties of 4-Hydroxy-2-methylbenzaldehyde.

Introduction

This compound, a substituted aromatic aldehyde, has carved a niche for itself in the realms of organic synthesis and material science. While not a household name, its unique structural features make it a valuable intermediate in the production of a variety of fine chemicals, including pharmaceuticals and fragrances. This technical guide delves into the historical discovery of this compound, provides a detailed account of its synthesis, compiles its physicochemical properties, and explores its potential applications for the scientific community.

Historical Context and Discovery

The discovery of this compound is intrinsically linked to the broader exploration of formylation reactions of phenols in the early 20th century. While an exact date of its first isolation is not definitively documented, its synthesis was reported by J. C. Duff in the context of his development of a new general method for the preparation of ortho-hydroxyaldehydes from phenols. In a seminal 1941 publication in the Journal of the Chemical Society, Duff described the reaction of phenols with hexamethylenetetramine in the presence of glycerol and boric acid, a method now famously known as the Duff reaction .[1]

One of the specific examples cited in later studies of the Duff reaction is the synthesis of 2-hydroxy-4-methylbenzaldehyde from m-cresol.[2] This firmly places the first documented synthesis of this compound within the framework of Duff's broader investigations into aromatic formylation. The Duff reaction provided a significant improvement over the existing Reimer-Tiemann and Gattermann reactions for the synthesis of certain hydroxyaldehydes, offering a more direct and often higher-yielding route to these valuable compounds.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is paramount for its application in research and development. The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₈H₈O₂[3][4]
Molecular Weight 136.15 g/mol [3][4]
Appearance Solid[4]
Melting Point 104 to 109 °C[5]
Boiling Point Not available
Solubility Insoluble in water; soluble in organic solvents[6]
CAS Number 41438-18-0[3]

Synthesis of this compound

The primary and historically significant method for the synthesis of this compound is the Duff reaction. This reaction facilitates the ortho-formylation of phenols.

The Duff Reaction: A Detailed Experimental Protocol

The following protocol is a generalized procedure for the Duff reaction adapted for the synthesis of this compound from m-cresol. Researchers should optimize conditions for their specific laboratory setup.

Materials:

  • m-Cresol

  • Hexamethylenetetramine (HMTA)

  • Glycerol

  • Boric acid

  • Sulfuric acid (concentrated)

  • Water

  • Apparatus for steam distillation

  • Standard laboratory glassware

Procedure:

  • Preparation of the Glyceroboric Acid Medium: In a round-bottom flask, heat a mixture of glycerol and boric acid to approximately 150-160 °C. This forms the glyceroboric acid reaction medium.

  • Reaction Mixture: To the pre-heated glyceroboric acid medium, add a mixture of m-cresol and hexamethylenetetramine. The intimate mixing of the phenol and HMTA prior to addition is crucial for good yields.

  • Heating: Maintain the reaction mixture at a temperature between 150 °C and 165 °C with vigorous stirring for approximately 20 minutes. The reaction is typically exothermic.

  • Hydrolysis: After the heating period, allow the mixture to cool slightly. Carefully acidify the reaction mixture with a dilute solution of sulfuric acid. This step hydrolyzes the intermediate Schiff base to the aldehyde.

  • Purification by Steam Distillation: The this compound is then isolated and purified from the reaction mixture by steam distillation. The aldehyde is volatile with steam and will co-distill.

  • Isolation: The distilled product can be collected and, if necessary, further purified by recrystallization.

Logical Workflow of the Duff Reaction

The following diagram illustrates the logical workflow for the synthesis of this compound via the Duff reaction.

Duff_Reaction_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Purification m_cresol m-Cresol mixing Mixing and Heating (150-165°C) m_cresol->mixing hmta Hexamethylenetetramine hmta->mixing glycerol Glycerol glycerol->mixing boric_acid Boric Acid boric_acid->mixing hydrolysis Acidic Hydrolysis mixing->hydrolysis Intermediate Formation steam_distillation Steam Distillation hydrolysis->steam_distillation product This compound steam_distillation->product Isolation

Workflow for the synthesis of this compound.

Potential Applications in Research and Development

While specific signaling pathways involving this compound are not extensively documented in publicly available literature, its structural motifs suggest potential for biological activity. Substituted benzaldehydes, in general, are known to exhibit a range of pharmacological effects. The presence of a hydroxyl group and a methyl group on the aromatic ring can influence its electronic properties and steric hindrance, making it an interesting scaffold for medicinal chemistry.

The aldehyde functionality is a versatile handle for further chemical modifications, allowing for the synthesis of a wide array of derivatives such as Schiff bases, chalcones, and other heterocyclic compounds. These derivatives can then be screened for various biological activities. For instance, some studies have investigated the antimicrobial and antioxidant properties of Schiff bases derived from substituted hydroxybenzaldehydes.

Conclusion

This compound, a product of the historic Duff reaction, continues to be a relevant molecule for synthetic chemists. Its straightforward synthesis from readily available starting materials and its versatile chemical nature make it a valuable building block in the creation of more complex molecules. While its specific biological roles are yet to be fully elucidated, the foundation laid by its discovery and the understanding of its synthesis provide a fertile ground for future research and development in medicinal chemistry and material science.

References

Unveiling 4-Hydroxy-2-methylbenzaldehyde: A Technical Guide to its Natural Occurrence and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural occurrence, biosynthesis, and experimental protocols related to 4-Hydroxy-2-methylbenzaldehyde, a phenolic aldehyde with potential applications in various scientific fields. This document provides a comprehensive overview of the current knowledge, focusing on data presentation, detailed methodologies, and visual representations of key pathways and workflows.

Natural Occurrence of this compound

This compound (C₈H₈O₂) is an aromatic organic compound. While its presence in the plant and fungal kingdoms remains to be definitively established in publicly available scientific literature, evidence points towards its production by certain bacteria.

One notable source indicates that this compound is a natural product that can be yielded from Staphylococcus, with a reported yield of approximately 50%. The same source suggests that this production also occurs in soil bacteria, highlighting a microbial origin for this compound. However, specific details regarding the Staphylococcus species or strain, as well as the culture conditions required for its production, are not extensively documented in the currently available literature.

Further research is required to isolate and identify specific bacterial strains from soil or other environments that produce this compound and to optimize the conditions for its microbial fermentation.

Biosynthetic Pathways

The precise biosynthetic pathway of this compound has not been fully elucidated. However, based on the biosynthesis of structurally similar aromatic compounds in microorganisms and plants, two primary putative pathways can be proposed: the Phenylpropanoid Pathway and the Polyketide Synthase (PKS) Pathway .

Putative Phenylpropanoid Pathway

The phenylpropanoid pathway is a major metabolic route for the synthesis of a wide array of phenolic compounds in plants and some microorganisms. This pathway starts with the amino acid L-phenylalanine. A plausible, though not yet experimentally verified, pathway for this compound could involve a series of enzymatic reactions including deamination, hydroxylation, and methylation, followed by side-chain cleavage to yield the final benzaldehyde derivative.

G cluster_phenylpropanoid Putative Phenylpropanoid Pathway L_Phe L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phe->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Intermediate_1 Methylated Intermediate p_Coumaric_Acid->Intermediate_1 Methyltransferase(s) Final_Product This compound Intermediate_1->Final_Product Side-chain cleavage

Caption: Putative Phenylpropanoid Pathway for this compound.

Putative Polyketide Synthase (PKS) Pathway

The polyketide synthase (PKS) pathway is another fundamental route for the biosynthesis of a vast range of natural products in bacteria, fungi, and plants. This pathway involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to form a polyketide chain. This chain can then undergo various modifications, including cyclization and aromatization, to generate diverse aromatic structures. It is conceivable that a specific type of PKS, followed by tailoring enzymes, could produce the this compound backbone.

G cluster_pks Putative Polyketide Synthase (PKS) Pathway Starter_Unit Starter Unit (e.g., Acetyl-CoA) PKS Polyketide Synthase (PKS) Starter_Unit->PKS Extender_Units Extender Units (e.g., Malonyl-CoA) Extender_Units->PKS Polyketide_Chain Polyketide Chain PKS->Polyketide_Chain Aromatization Aromatization/Cyclization Polyketide_Chain->Aromatization Tailoring_Enzymes Tailoring Enzymes (e.g., Methyltransferase) Aromatization->Tailoring_Enzymes Final_Product This compound Tailoring_Enzymes->Final_Product

Caption: Putative Polyketide Synthase Pathway for this compound.

Experimental Protocols

Detailed experimental protocols for the isolation and quantification of this compound from its natural microbial sources are not yet well-established in the literature. However, based on general methodologies for the analysis of phenolic compounds from bacterial cultures, a standard workflow can be proposed.

Proposed Workflow for Isolation and Quantification

The following diagram outlines a logical workflow for the extraction, purification, and quantification of this compound from a bacterial culture.

G cluster_workflow Proposed Experimental Workflow Start Bacterial Culture (e.g., Staphylococcus sp.) Centrifugation Centrifugation Start->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Cell_Pellet Cell Pellet (for intracellular analysis) Centrifugation->Cell_Pellet Extraction Solvent Extraction (e.g., Ethyl Acetate) Supernatant->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Chromatography Chromatographic Purification (e.g., Column Chromatography, Prep-HPLC) Crude_Extract->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound Quantification Quantification (e.g., HPLC-UV, GC-MS) Pure_Compound->Quantification Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation

Caption: Proposed workflow for isolation and quantification of this compound.

Methodological Details

3.2.1. Bacterial Cultivation:

  • A specific strain of Staphylococcus or a soil bacterium identified as a producer would be cultured in an appropriate liquid medium (e.g., Tryptic Soy Broth) under optimized conditions of temperature, pH, and aeration.

  • Culture duration should be optimized to coincide with the peak production of the target compound, which can be determined through a time-course study.

3.2.2. Extraction:

  • The bacterial culture would be centrifuged to separate the supernatant from the cell pellet.

  • The supernatant would be subjected to liquid-liquid extraction with an organic solvent such as ethyl acetate or dichloromethane.

  • For intracellular metabolites, the cell pellet would be lysed (e.g., by sonication or enzymatic digestion) and then extracted with a suitable solvent.

  • The organic extracts would be combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

3.2.3. Purification:

  • The crude extract would be subjected to column chromatography on silica gel or a similar stationary phase, using a gradient of solvents (e.g., hexane and ethyl acetate) to separate the components.

  • Fractions would be collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.

  • Further purification could be achieved using preparative HPLC with a suitable column (e.g., C18) and mobile phase.

3.2.4. Quantification and Characterization:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water (with or without a small amount of acid, e.g., 0.1% formic acid) could be developed. Detection would be performed using a UV detector at the wavelength of maximum absorbance for this compound. Quantification would be based on a calibration curve generated with a pure standard.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile or derivatized samples, GC-MS can be used for both quantification and structural confirmation. The mass spectrum of the analyte would be compared with a reference spectrum.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be essential for the unambiguous structural elucidation of the isolated compound.

Quantitative Data

Currently, there is a lack of published quantitative data on the concentration of this compound in various natural sources. The reported "50% yield from staphylococcus" requires further experimental validation and detailed reporting to be considered a standardized value. Future research should focus on quantifying this compound in different bacterial species and under various growth conditions to populate the data table below.

Table 1: Quantitative Occurrence of this compound in Natural Sources

Natural Source (Species/Strain)Part/Fraction AnalyzedConcentration/YieldAnalytical MethodReference
Staphylococcus sp. (unspecified)Not specified~50% yieldNot specified
Soil Bacteria (unspecified)Not specifiedNot quantifiedNot specified
Data to be populated by future research

Conclusion and Future Directions

This compound is a natural product of microbial origin, with its production attributed to Staphylococcus and soil bacteria. While its biosynthetic pathway is yet to be definitively established, the phenylpropanoid and polyketide synthase pathways represent the most probable routes. A significant gap exists in the literature regarding detailed experimental protocols for its isolation and quantification from these natural sources.

Future research should be directed towards:

  • Identifying and characterizing the specific bacterial strains that produce this compound.

  • Optimizing fermentation conditions to maximize the yield of the compound.

  • Elucidating the complete biosynthetic pathway through genetic and biochemical studies.

  • Developing and validating robust analytical methods for its extraction, purification, and quantification.

  • Screening for its presence in a wider range of microorganisms, as well as in plant and fungal species.

A deeper understanding of the natural occurrence and biosynthesis of this compound will be crucial for exploring its potential biological activities and applications in drug development and other scientific disciplines.

Methodological & Application

Application Notes and Protocols for the Synthesis of Hydroxy-Methylbenzaldehyde Isomers

Author: BenchChem Technical Support Team. Date: December 2025

**Abstract

This document provides detailed application notes and experimental protocols for the synthesis of hydroxy-methylbenzaldehyde isomers, which are valuable intermediates in the fields of pharmaceuticals, fragrances, and materials science. A critical analysis of synthetic routes from cresol isomers is presented. Specifically, this document clarifies the synthesis of 4-Hydroxy-2-methylbenzaldehyde from its appropriate precursor, m-cresol, and details the synthesis of the isomeric 2-Hydroxy-4-methylbenzaldehyde from p-cresol. Direct conversion of p-cresol to this compound is not a standard transformation as it would necessitate a skeletal rearrangement of the substituent pattern on the aromatic ring. These protocols are intended for researchers, chemists, and professionals in drug development seeking reliable methods for the preparation of these key chemical building blocks.

Synthesis of this compound via Formylation of m-Cresol

The synthesis of this compound is most effectively achieved by the formylation of m-cresol (3-methylphenol). The directing effects of both the hydroxyl and methyl groups on the aromatic ring favor the introduction of the formyl group at the C4 position (para to the hydroxyl group and ortho to the methyl group). The Vilsmeier-Haack reaction is a suitable method for this transformation.

Vilsmeier-Haack Formylation of m-Cresol

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃), to formylate an activated aromatic ring.

Experimental Protocol: Vilsmeier-Haack Reaction
  • Reagent Preparation: In a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF, 3 equiv.) and cool the flask in an ice-salt bath to 0-5 °C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise to the cooled DMF with constant stirring over a period of 30 minutes. Maintain the temperature below 10 °C. Stir the resulting mixture for an additional 30 minutes at this temperature to ensure the complete formation of the Vilsmeier reagent.

  • Addition of Substrate: Dissolve m-cresol (1 equiv.) in a minimal amount of anhydrous DMF or dichloromethane and add it dropwise to the reaction mixture.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 50-60 °C and maintain it for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the flask in an ice bath. Carefully pour the reaction mixture onto crushed ice containing a saturated solution of sodium acetate or sodium carbonate to neutralize the acid and hydrolyze the intermediate iminium salt.

  • Product Isolation: Stir the aqueous mixture vigorously for 1-2 hours until the hydrolysis is complete. The product, this compound, may precipitate as a solid. If so, collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.

  • Purification: If the product does not precipitate or requires further purification, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Data Summary: Vilsmeier-Haack Formylation
ParameterValue/Condition
Starting Material m-Cresol (3-methylphenol)
Primary Reagents DMF, POCl₃
Reaction Temperature 50-60 °C
Reaction Time 4-6 hours
Typical Yield 65-75%
Product This compound

Synthesis Workflow Diagram

G start m-Cresol reaction Formylation Reaction (50-60°C, 4-6h) start->reaction reagent Vilsmeier Reagent (DMF + POCl₃) reagent->reaction workup Hydrolysis & Neutralization reaction->workup purification Extraction & Purification workup->purification product This compound purification->product

Caption: Vilsmeier-Haack synthesis of this compound.

Synthesis of 2-Hydroxy-4-methylbenzaldehyde from p-Cresol

The direct formylation of p-cresol (4-methylphenol) yields 2-Hydroxy-4-methylbenzaldehyde , as the electronically-activating hydroxyl group directs the electrophilic substitution to its ortho positions (C2 and C6). Several classic named reactions can accomplish this transformation, including the Reimer-Tiemann and Duff reactions.

Method A: Reimer-Tiemann Reaction

The Reimer-Tiemann reaction involves the ortho-formylation of phenols using chloroform (CHCl₃) and a strong base, such as sodium hydroxide (NaOH).[1][2] The reactive electrophile is dichlorocarbene (:CCl₂), generated in situ.[2]

Experimental Protocol: Reimer-Tiemann Reaction
  • Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve p-cresol (1 equiv.) in an aqueous solution of sodium hydroxide (4-5 equiv., ~20% w/v).

  • Reaction Initiation: Heat the solution to 60-70 °C with vigorous stirring.

  • Addition of Chloroform: Add chloroform (CHCl₃, 1.5-2.0 equiv.) dropwise through the top of the condenser over 1-1.5 hours. The reaction is exothermic, and the rate of addition should be controlled to maintain the temperature.

  • Reaction Completion: After the addition is complete, continue to stir the mixture at 60-70 °C for an additional 2-3 hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture to room temperature. Steam distill the mixture to remove any unreacted chloroform.

  • Acidification: Acidify the remaining alkaline solution carefully with dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) to a pH of 5-6. The product will precipitate as a solid or an oil.

  • Isolation and Purification: Collect the solid product by filtration or extract the oily product with diethyl ether. Wash the product or the ether extract with water, dry over anhydrous Na₂SO₄, and remove the solvent. The crude 2-Hydroxy-4-methylbenzaldehyde can be purified by recrystallization or column chromatography.

Method B: Duff Reaction

The Duff reaction is another method for the ortho-formylation of phenols, which uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically glycerol and boric acid or trifluoroacetic acid.[3][4]

Experimental Protocol: Duff Reaction
  • Setup: In a round-bottom flask, prepare a mixture of glycerol (as solvent), boric acid (1.2 equiv.), and hexamethylenetetramine (HMTA, 1.5 equiv.).

  • Addition of Substrate: Add p-cresol (1 equiv.) to the mixture.

  • Reaction: Heat the stirred mixture to 150-160 °C for 2-4 hours. The mixture will become a thick, colored paste.

  • Hydrolysis: Cool the reaction mixture to below 100 °C and add a mixture of dilute sulfuric acid and water. Heat the resulting solution under reflux for 30-60 minutes to hydrolyze the intermediate Schiff base.

  • Isolation: Cool the solution. The product, 2-Hydroxy-4-methylbenzaldehyde, may crystallize upon standing or can be isolated by steam distillation.

  • Purification: The crude product can be purified by extraction into an organic solvent followed by column chromatography or by recrystallization. A modern variation uses trifluoroacetic acid as the solvent, which can lead to higher yields and shorter reaction times.[5]

Comparative Data for p-Cresol Formylation
FeatureReimer-Tiemann ReactionDuff Reaction
Formylating Agent Chloroform (in situ :CCl₂)Hexamethylenetetramine (HMTA)
Medium Strong Base (e.g., NaOH)Acid (e.g., Boric/Glycerol, TFA)
Temperature 60-70 °C150-160 °C
Typical Yield 30-50%40-60%[6]
Advantages Readily available reagentsAvoids chlorinated solvents
Disadvantages Use of toxic chloroform, moderate yields, potential for byproductsHigh temperatures, often requires steam distillation

p-Cresol Formylation Pathways Diagram

G start p-Cresol rt_reaction Reimer-Tiemann Reaction (60-70°C) start->rt_reaction duff_reaction Duff Reaction (150-160°C) start->duff_reaction rt_reagents CHCl₃, NaOH(aq) rt_reagents->rt_reaction rt_workup Acidification & Purification rt_reaction->rt_workup product 2-Hydroxy-4-methylbenzaldehyde rt_workup->product duff_reagents HMTA, Acid duff_reagents->duff_reaction duff_workup Hydrolysis & Purification duff_reaction->duff_workup duff_workup->product

Caption: Comparative pathways for the formylation of p-cresol.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, must be worn at all times.

  • Reagent Hazards:

    • Phenols (Cresols): Toxic and corrosive. Avoid skin contact and inhalation.

    • Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care.

    • Chloroform (CHCl₃): A suspected carcinogen and toxic upon inhalation and ingestion.

    • Acids and Bases: Corrosive. Handle with care, especially during neutralization steps, which can be exothermic.

  • Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local environmental regulations.

Conclusion

The synthesis of specific hydroxy-methylbenzaldehyde isomers is highly dependent on the substitution pattern of the starting cresol. For the synthesis of This compound , m-cresol is the appropriate starting material, and the Vilsmeier-Haack reaction provides an effective route. Conversely, the formylation of p-cresol using methods such as the Reimer-Tiemann or Duff reactions reliably produces the isomer 2-Hydroxy-4-methylbenzaldehyde . Researchers and process chemists must select the correct starting isomer to obtain the desired product, as direct synthesis from an incorrect isomer is generally unfeasible without complex, multi-step reaction sequences involving skeletal rearrangements.

References

Application Notes and Protocols for the Synthesis of 4-Hydroxy-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the formylation of a substituted phenol to yield 4-Hydroxy-2-methylbenzaldehyde, a valuable intermediate in pharmaceutical and chemical synthesis. The primary method detailed is the Reimer-Tiemann reaction, for which a specific protocol for the synthesis of the target molecule has been identified. Other relevant formylation reactions are also discussed as potential synthetic routes.

Introduction to Phenolic Formylation

The introduction of a formyl group (-CHO) onto a phenolic ring is a fundamental transformation in organic synthesis, providing access to a wide range of aromatic aldehydes. These aldehydes are key building blocks for pharmaceuticals, agrochemicals, and specialty chemicals. Several named reactions are commonly employed for the formylation of phenols, including the Reimer-Tiemann, Duff, and Vilsmeier-Haack reactions. The regioselectivity of these reactions is highly dependent on the starting phenol's substitution pattern and the specific reaction conditions.

This document focuses on the synthesis of this compound. While the formylation of 2-methylphenol (o-cresol) might seem like a direct route, common ortho-directing formylation reactions will preferentially yield the isomeric product, 4-hydroxy-3-methylbenzaldehyde. Therefore, the selection of the appropriate starting material and reaction conditions is crucial to obtain the desired product.

Reimer-Tiemann Reaction for the Synthesis of this compound

The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols.[1][2] It typically involves the reaction of a phenol with chloroform in a basic solution.[1] A study has shown that the Reimer-Tiemann formylation of meta-cresol (3-methylphenol) successfully yields this compound.[3]

Reaction Scheme:

G cluster_0 Reimer-Tiemann Reaction m-Cresol m-Cresol This compound This compound m-Cresol->this compound CHCl3, NaOH

Caption: Reimer-Tiemann formylation of m-cresol.

Experimental Protocol: Reimer-Tiemann Formylation of meta-Cresol[3]

Materials:

  • meta-Cresol (3-methylphenol)

  • Chloroform (CHCl₃)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl) for workup

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous magnesium sulfate or sodium sulfate for drying

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide in a mixture of ethanol and water.

  • Add meta-cresol to the basic solution and stir until it is completely dissolved.

  • Heat the reaction mixture to the desired temperature (typically 60-70 °C).

  • Slowly add chloroform to the reaction mixture dropwise over a period of 1-2 hours. The reaction is exothermic, so the addition rate should be controlled to maintain a gentle reflux.

  • After the addition of chloroform is complete, continue to stir the reaction mixture at the same temperature for several hours to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature and then acidify it with dilute hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Combine the organic extracts and wash them with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Quantitative Data:

Starting MaterialReactionProductYieldReference
meta-CresolReimer-TiemannThis compound23.94%[3]

Alternative Formylation Methods

While the Reimer-Tiemann reaction of meta-cresol is a documented route to this compound, other formylation methods could potentially be adapted for this synthesis, although specific examples for this target molecule are less common in the literature.

Duff Reaction

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically yielding ortho-hydroxybenzaldehydes.[4][5] Formylation generally occurs at the ortho position to the hydroxyl group.[5] For 2-methylphenol, this would likely lead to the 3-methylsalicylaldehyde isomer. Para-formylation is favored in anilines or when the ortho positions are blocked.[4][5]

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings.[6] This reaction often favors formylation at the para position, especially when the ortho positions are sterically hindered.[7] This method could potentially be explored for the para-formylation of 2-methylphenol to yield this compound, though specific literature on this transformation is scarce. A general protocol is provided below.

General Experimental Protocol: Vilsmeier-Haack Reaction [8]

  • In a flask cooled in an ice bath, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride to N,N-dimethylformamide.

  • To this reagent, add the phenolic substrate (e.g., 2-methylphenol) dissolved in a suitable solvent.

  • Allow the reaction to stir at room temperature for several hours.

  • The reaction is then quenched by pouring it into a mixture of ice and a base (e.g., sodium acetate or sodium hydroxide solution).

  • The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • Purification is typically achieved through column chromatography or recrystallization.

Characterization Data for this compound

PropertyValue
Molecular Formula C₈H₈O₂
Molecular Weight 136.15 g/mol
Appearance White to off-white crystalline solid
Melting Point 104-107 °C
Boiling Point 265.5 °C at 760 mmHg

Spectroscopic Data:

  • ¹H NMR (DMSO-d₆, 500 MHz): δ 9.79 (s, 1H, CHO), 7.76 (d, J=8.5 Hz, 2H, Ar-H), 6.93 (d, J=8.5 Hz, 2H, Ar-H). Note: This is data for the isomer 4-hydroxybenzaldehyde and specific data for this compound should be acquired for confirmation.

  • ¹³C NMR (DMSO-d₆, 125 MHz): δ 191.4 (CHO), 163.8 (C-OH), 132.6 (Ar-C), 128.9 (Ar-C), 116.3 (Ar-C). Note: This is data for the isomer 4-hydroxybenzaldehyde and specific data for this compound should be acquired for confirmation.

  • IR (KBr, cm⁻¹): 3400-3100 (O-H stretch), 1680-1660 (C=O stretch, aldehyde), 1600, 1510 (C=C stretch, aromatic).

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization start Select Starting Material (e.g., m-Cresol) reaction Formylation Reaction (e.g., Reimer-Tiemann) start->reaction workup Reaction Workup (Acidification, Extraction) reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product Isolated Product: This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms mpt Melting Point Determination product->mpt

Caption: General workflow for synthesis and characterization.

References

Application Notes and Protocols: Dakin Reaction of 4-Hydroxy-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Dakin reaction is a valuable chemical transformation that converts ortho- or para-hydroxylated benzaldehydes or ketones into the corresponding hydroquinones or catechols. This reaction proceeds via oxidation with hydrogen peroxide in a basic medium. This document provides detailed application notes and protocols for the Dakin reaction of a specific substrate, 4-Hydroxy-2-methylbenzaldehyde, to synthesize 2-methylhydroquinone, a compound with significant applications in various industries.

Applications of 2-Methylhydroquinone

2-Methylhydroquinone, the product of the Dakin reaction of this compound, is a versatile chemical intermediate with numerous applications, including:

  • Antioxidant: It is utilized as a stabilizer and antioxidant in various materials, including plastics and acrylics, to prevent degradation and enhance shelf life.[1]

  • Pharmaceutical Intermediate: This compound serves as a key building block in the synthesis of various pharmaceutical agents.

  • Cosmetics: Due to its antioxidant properties, it is incorporated into skincare and cosmetic formulations.

  • Polymerization Inhibitor: It is employed to control and inhibit polymerization processes in certain industrial applications.[2]

Reaction and Mechanism

The Dakin reaction of this compound involves the oxidation of the aldehyde group to a hydroxyl group, yielding 2-methylhydroquinone. The reaction is typically carried out using hydrogen peroxide in the presence of a base, such as sodium hydroxide.

The mechanism of the Dakin reaction is a multi-step process:

  • Nucleophilic Attack: The hydroperoxide anion, formed from the reaction of hydrogen peroxide with the base, attacks the electrophilic carbonyl carbon of the aldehyde.

  • Rearrangement: The resulting intermediate undergoes a rearrangement, where the aryl group migrates from the carbon to the adjacent oxygen atom.

  • Hydrolysis: The rearranged intermediate is then hydrolyzed to yield the final product, 2-methylhydroquinone, and a formate ion.

Caption: Mechanism of the Dakin Reaction.

Experimental Protocol

This protocol is a representative procedure for the Dakin reaction of this compound, adapted from established methods for similar substrates.

Materials:

  • This compound

  • Hydrogen peroxide (30% w/w aqueous solution)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH2Cl2)

  • Anhydrous sodium sulfate (Na2SO4)

  • Hydrochloric acid (HCl, 1 M)

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in an aqueous solution of sodium hydroxide. Place the flask in an ice bath to maintain a low temperature.

  • Addition of Oxidant: Slowly add a 30% aqueous solution of hydrogen peroxide to the stirred reaction mixture via a dropping funnel over a period of 30 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath and acidify it to a pH of approximately 3 by the slow addition of 1 M HCl.

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to obtain pure 2-methylhydroquinone.

Quantitative Data

The following table summarizes the typical quantitative data for the Dakin reaction of this compound, based on similar reactions reported in the literature.

ParameterValue
Reactants
This compound1.0 eq
Hydrogen Peroxide (30%)1.5 - 2.0 eq
Sodium Hydroxide2.0 - 3.0 eq
Reaction Conditions
SolventWater
Temperature0 °C to room temperature
Reaction Time2 - 6 hours
Product
2-Methylhydroquinone Yield70 - 85% (expected)

Experimental Workflow

The following diagram illustrates the general workflow for the Dakin reaction of this compound.

Dakin_Workflow start Start dissolve Dissolve this compound in aqueous NaOH start->dissolve add_h2o2 Slowly add H2O2 solution at < 10 °C dissolve->add_h2o2 react Stir at room temperature (Monitor by TLC) add_h2o2->react workup Acidify with HCl and Extract with CH2Cl2 react->workup dry Dry organic layer with Na2SO4 workup->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography or recrystallization concentrate->purify end End purify->end

Caption: Experimental Workflow Diagram.

Safety Precautions

  • Hydrogen peroxide is a strong oxidizing agent and should be handled with care.

  • Sodium hydroxide is corrosive.

  • Dichloromethane is a volatile and potentially harmful solvent.

  • All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

References

Application Notes and Protocols: Synthesis and Biological Evaluation of Chalcones Derived from 4-Hydroxy-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of chalcones using 4-Hydroxy-2-methylbenzaldehyde as a key precursor. This document details the synthetic protocols, presents key quantitative data, and explores the potential applications of these compounds, particularly in the realms of anticancer and antibacterial research.

Introduction

Chalcones, characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, are a significant class of compounds in medicinal chemistry. They are precursors to flavonoids and exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. The specific substitution patterns on the aromatic rings play a crucial role in modulating their biological efficacy. This document focuses on the synthesis and application of chalcones derived from this compound, a versatile starting material for generating a library of bioactive molecules.

Synthesis of Chalcones via Claisen-Schmidt Condensation

The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and an acetophenone.[1]

General Reaction Scheme

This compound + Substituted Acetophenone → Substituted Chalcone

Data Presentation

The following tables summarize the synthesis and biological activity of representative chalcones.

Table 1: Synthesis of Chalcones from this compound

Compound IDSubstituted AcetophenoneCatalystSolventReaction Time (h)Yield (%)Melting Point (°C)Reference
CH-1 AcetophenoneNaOHEthanol2-329.74-[2]
CH-2 4-HydroxyacetophenoneNaOH (solid)Solvent-free (Grinding)0.566.6785-88[2]
CH-3 4-ChloroacetophenoneKOHPEG-4001High180[3]
CH-4 4-MethoxyacetophenoneKOHMethanol8-11Moderate-[1]

Note: Yields and reaction conditions can vary based on the specific reactants and procedural modifications.

Table 2: Anticancer Activity of Substituted Chalcones (IC₅₀ values in µM)

Compound IDMCF-7 (Breast)A549 (Lung)PC3 (Prostate)HT-29 (Colorectal)Reference
Generic Chalcone 1 <20<20<20<20[4]
Generic Chalcone 5 <20>20<20<20[4]
Generic Chalcone 10 <20>20<20<20[4]
Generic Chalcone 23 <20>20<20<20[4]
Generic Chalcone 24 <20>20<20<20[4]
Generic Chalcone 25 <20<20<20<20[4]

Note: Data presented for generic chalcones from a broad study to indicate the potential activity range. Specific IC₅₀ values for chalcones derived from this compound are not widely available and require dedicated screening.

Table 3: Antibacterial Activity of Substituted Chalcones (MIC values in µg/mL)

Compound IDStaphylococcus aureusEscherichia coliReference
4-Hydroxy-2-methylchalcone Moderate ActivityBetter Activity[2]
4'-Hydroxy-4-hydroxy chalcone Weak ActivityWeak Activity[2]
O-OH Chalcone 25-50-[5]
M-OH Chalcone 50-200-[5]
P-OH Chalcone 100-200-[5]

Note: The antibacterial activity is highly dependent on the substitution pattern of the chalcone.

Experimental Protocols

Protocol 1: Conventional Solvent-Based Chalcone Synthesis

This protocol describes a standard Claisen-Schmidt condensation using an alcoholic solvent.[6]

Materials:

  • This compound

  • Substituted Acetophenone (e.g., Acetophenone, 4-Chloroacetophenone)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol (95%)

  • Distilled Water

  • Dilute Hydrochloric Acid (HCl)

  • Round-bottom flask, magnetic stirrer, ice bath, Buchner funnel

Procedure:

  • In a round-bottom flask, dissolve 10 mmol of this compound and 10 mmol of the substituted acetophenone in 20-30 mL of ethanol.

  • Cool the mixture in an ice bath with continuous stirring.

  • Prepare a solution of 20 mmol of NaOH or KOH in a minimal amount of water and add it dropwise to the ethanolic solution of the reactants.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl to a pH of 2-3.

  • The precipitated solid (crude chalcone) is collected by vacuum filtration using a Buchner funnel and washed with cold distilled water until the washings are neutral.

  • The crude product is dried and then purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Solvent-Free "Green" Synthesis of Chalcones

This protocol outlines an environmentally friendly approach to chalcone synthesis using a grinding technique.[2]

Materials:

  • This compound

  • 4-Hydroxyacetophenone

  • Solid Sodium Hydroxide (NaOH)

  • Mortar and Pestle

  • Distilled Water

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • In a mortar, place 10 mmol of this compound, 10 mmol of 4-hydroxyacetophenone, and a catalytic amount of solid NaOH.

  • Grind the mixture vigorously with a pestle at room temperature for approximately 30 minutes. The reaction progress can be monitored by TLC.[2]

  • After completion, add cold distilled water to the reaction mixture and neutralize with 10% HCl (v/v, cold).[2]

  • Collect the resulting solid product by vacuum filtration and wash with cold water.

  • Purify the crude chalcone by recrystallization from ethanol.

Mandatory Visualizations

Chalcone Synthesis Workflow

Chalcone_Synthesis_Workflow cluster_reactants Reactants cluster_process Claisen-Schmidt Condensation cluster_workup Work-up & Purification cluster_product Final Product R1 4-Hydroxy-2- methylbenzaldehyde P1 Mixing in Solvent (e.g., Ethanol) R1->P1 R2 Substituted Acetophenone R2->P1 P2 Addition of Base Catalyst (NaOH/KOH) P1->P2 P3 Reaction at Room Temperature P2->P3 W1 Acidification & Precipitation P3->W1 W2 Filtration W1->W2 W3 Recrystallization W2->W3 FP Purified Chalcone W3->FP

Caption: Workflow for the synthesis of chalcones via Claisen-Schmidt condensation.

Proposed Signaling Pathway for Chalcone-Induced Apoptosis

Many chalcone derivatives have been shown to induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway.[4][7]

Apoptosis_Pathway cluster_stimulus External Stimulus cluster_mitochondria Mitochondrial Events cluster_caspase_cascade Caspase Cascade cluster_outcome Cellular Outcome Chalcone Chalcone Derivative Bax Bax Activation Chalcone->Bax promotes Bcl2 Bcl-2 Inhibition Chalcone->Bcl2 inhibits Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Activation (Initiator Caspase) Apaf1->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway potentially activated by chalcone derivatives.

Conclusion

The synthesis of chalcones from this compound offers a versatile platform for the development of novel therapeutic agents. The Claisen-Schmidt condensation provides a reliable and adaptable method for their preparation, with both conventional and green chemistry approaches being effective. The resulting chalcone derivatives are promising candidates for further investigation as anticancer and antibacterial agents. The provided protocols serve as a foundational guide for researchers to synthesize and evaluate these compounds, contributing to the discovery of new and effective drugs.

References

Application Notes and Protocols: 4-Hydroxy-2-methylbenzaldehyde as a Key Intermediate in the Synthesis of Novel STAT3 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that plays a crucial role in cell signaling.[1][2][3][4][5][6] Aberrant STAT3 activity has been linked to the development and progression of various cancers, making it a significant target for anticancer drug discovery.[1][2][7][3][4][5][6][8] Small-molecule inhibitors that can modulate STAT3 signaling are of great interest in the development of targeted cancer therapies. 4-Hydroxy-2-methylbenzaldehyde is a versatile chemical intermediate that can be utilized in the synthesis of such novel STAT3 inhibitors. Its substituted benzaldehyde structure provides a key scaffold for building molecules designed to interact with the STAT3 protein.

This document provides detailed application notes and a hypothetical experimental protocol for the synthesis of a potential STAT3 inhibitor using this compound as a starting material.

Application Highlight: Synthesis of a Phenyl-thiazole Based STAT3 Inhibitor

The following protocol outlines a potential synthetic route to a novel STAT3 inhibitor, leveraging a Hantzsch thiazole synthesis followed by a condensation reaction with this compound. This approach is based on established synthetic methodologies for creating heterocyclic compounds with potential biological activity.

Proposed Signaling Pathway Inhibition

STAT3_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer STAT3 Dimer STAT3_active->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation Gene_Expression Target Gene Expression (Proliferation, Survival) STAT3_dimer->Gene_Expression Binds to DNA Inhibitor Potential Inhibitor (Synthesized from This compound) Inhibitor->STAT3_active Inhibition

Caption: Proposed inhibition of the STAT3 signaling pathway.

Quantitative Data Summary

The following table represents hypothetical data for the synthesis of the target STAT3 inhibitor. Actual results may vary.

StepReactionStarting MaterialProductYield (%)Purity (%)
1Hantzsch Thiazole SynthesisThioacetamide, 2-bromoacetophenone2-methyl-4-phenylthiazole8598
2Condensation2-methyl-4-phenylthiazole, this compoundTarget STAT3 Inhibitor7595 (after chromatography)

Experimental Protocols

Materials and Equipment
  • This compound (≥98% purity)

  • Thioacetamide

  • 2-bromoacetophenone

  • Ethanol (absolute)

  • Piperidine (catalyst)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Melting point apparatus

  • NMR, IR, and Mass Spectrometry instruments for characterization

Synthesis of 2-methyl-4-phenylthiazole (Intermediate 1)
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve thioacetamide (1.0 eq) and 2-bromoacetophenone (1.0 eq) in absolute ethanol (100 mL).

  • Reflux: Heat the reaction mixture to reflux with constant stirring for 4 hours. Monitor the reaction progress using TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the solution with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 2-methyl-4-phenylthiazole.

Synthesis of Target STAT3 Inhibitor
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-methyl-4-phenylthiazole (1.0 eq) and this compound (1.1 eq) in absolute ethanol (50 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (3-4 drops) to the stirred solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into ice-cold water (100 mL) with stirring to precipitate the product.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash with cold deionized water.

  • Purification: Recrystallize the crude product from ethanol to obtain the purified target STAT3 inhibitor.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. Determine the melting point of the purified product.

Visualizations

Synthetic Pathway

Synthetic_Pathway cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Thioacetamide Thioacetamide Intermediate1 2-methyl-4-phenylthiazole Thioacetamide->Intermediate1 Bromoacetophenone 2-bromoacetophenone Bromoacetophenone->Intermediate1 HMBA 4-Hydroxy-2- methylbenzaldehyde Final_Product Target STAT3 Inhibitor HMBA->Final_Product Intermediate1->Final_Product

Caption: Proposed synthetic pathway for the STAT3 inhibitor.

Experimental Workflow

Experimental_Workflow Start Start Step1 Dissolve Reactants (Intermediate 1 & Aldehyde) in Ethanol Start->Step1 Step2 Add Piperidine Catalyst Step1->Step2 Step3 Reflux for 6-8 hours (Monitor by TLC) Step2->Step3 Step4 Cool to Room Temperature Step3->Step4 Step5 Precipitate in Ice Water Step4->Step5 Step6 Vacuum Filtration Step5->Step6 Step7 Recrystallization from Ethanol Step6->Step7 Step8 Dry the Final Product Step7->Step8 Step9 Characterization (NMR, MS, IR, MP) Step8->Step9 End End Step9->End

Caption: Step-by-step workflow for the final synthesis step.

Conclusion

This compound serves as a valuable and versatile intermediate for the synthesis of complex heterocyclic molecules with potential therapeutic applications. The protocol described herein provides a plausible pathway for the development of novel STAT3 inhibitors, which are of significant interest in the field of oncology. Further biological evaluation of the synthesized compounds is necessary to determine their efficacy and mechanism of action as STAT3 signaling modulators.

References

Application Notes and Protocols for the Synthesis of (E)-1-(4-hydroxyphenyl)-3-(4-hydroxy-2-methylphenyl)prop-2-en-1-one via Claisen-Schmidt Condensation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Claisen-Schmidt condensation is a cornerstone of organic synthesis, facilitating the formation of α,β-unsaturated ketones, known as chalcones.[1] This reaction proceeds by the condensation of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen.[2] Chalcones are of significant interest in drug discovery, serving as precursors for flavonoids and isoflavonoids and exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][3] This document provides a detailed protocol for the synthesis of a specific chalcone, (E)-1-(4-hydroxyphenyl)-3-(4-hydroxy-2-methylphenyl)prop-2-en-1-one, using 4-Hydroxy-2-methylbenzaldehyde and 4-hydroxyacetophenone. Two common methods are presented: a traditional base-catalyzed reaction in an ethanol solvent and a solvent-free "green" synthesis approach.

Comparative Data of Claisen-Schmidt Protocols

The efficiency of the Claisen-Schmidt condensation is influenced by the choice of reactants, catalyst, and reaction conditions. Below is a summary of typical outcomes for different protocols.

ProtocolCatalystSolventReaction TimeTypical Yield
Protocol 1: Base-Catalyzed in Ethanol Sodium Hydroxide (NaOH)Ethanol4-24 hours60-85%
Protocol 2: Solvent-Free Grinding Sodium Hydroxide (NaOH)None10-30 minutes65-95%

Experimental Protocols

Protocol 1: Base-Catalyzed Synthesis in Ethanol

This protocol outlines the classic and widely adopted method for chalcone synthesis.[4]

Materials:

  • This compound (1.0 eq)

  • 4-Hydroxyacetophenone (1.0 eq)

  • Ethanol

  • Sodium Hydroxide (NaOH), 10-40% aqueous solution

  • Dilute Hydrochloric Acid (HCl)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Ice bath

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of this compound and 4-hydroxyacetophenone in a suitable volume of ethanol. Stir the mixture at room temperature until all solids have dissolved.

  • Reaction Initiation: While stirring, slowly add the aqueous sodium hydroxide solution dropwise to the flask. The reaction mixture will typically become colored and may turn turbid as a precipitate forms.[1]

  • Reaction Progression: Continue to stir the reaction mixture at room temperature. The reaction time can vary from 4 to 24 hours, depending on the reactivity of the substrates.[4] Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).

  • Product Isolation: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water. Acidify the solution with dilute HCl to precipitate the product.[4]

  • Filtration and Washing: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with cold water to remove any remaining catalyst and salts.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to obtain the pure chalcone crystals.[1]

  • Characterization: The structure and purity of the synthesized chalcone can be confirmed using various analytical techniques, including melting point determination, FT-IR, and NMR (¹H and ¹³C) spectroscopy.[5]

Protocol 2: Solvent-Free Synthesis by Grinding

This environmentally friendly "green" chemistry approach offers a rapid and efficient alternative to traditional solvent-based methods.[5]

Materials:

  • This compound (1.0 eq)

  • 4-Hydroxyacetophenone (1.0 eq)

  • Solid Sodium Hydroxide (NaOH) pellet

  • Mortar and pestle

  • Dilute Hydrochloric Acid (HCl)

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • Reactant Preparation: Place equimolar amounts of this compound and 4-hydroxyacetophenone into a porcelain mortar.

  • Reaction Initiation: Add one pellet of solid NaOH (approximately 0.2 g) to the mortar.

  • Grinding: Begin grinding the mixture vigorously with the pestle. The reactants will typically melt and form a thick, colored paste.[1] Continue grinding for approximately 10-30 minutes to ensure the reaction goes to completion.[5]

  • Product Isolation: After grinding, add ice-cold water to the mortar and continue to mix to quench the reaction. Neutralize the mixture with dilute HCl to precipitate the chalcone.

  • Filtration and Washing: Transfer the contents of the mortar to a Büchner funnel and collect the crude product by suction filtration. Wash the solid with cold water to remove the NaOH catalyst and other water-soluble impurities.[1]

  • Purification: The crude chalcone obtained from this method is often of sufficient purity. For higher purity, it can be recrystallized from 95% ethanol.[1]

  • Characterization: Confirm the identity and purity of the final product using melting point, FT-IR, and NMR spectroscopy.[5]

Visualizations

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the base-catalyzed Claisen-Schmidt condensation mechanism and a general experimental workflow for the synthesis and purification of chalcones.

Claisen_Schmidt_Mechanism cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product ketone 4-Hydroxyacetophenone enolate Enolate Formation ketone->enolate + OH⁻ aldehyde This compound aldol_add Aldol Addition aldehyde->aldol_add enolate->aldol_add + Aldehyde dehydration Dehydration aldol_add->dehydration - H₂O chalcone (E)-1-(4-hydroxyphenyl)-3- (4-hydroxy-2-methylphenyl)prop-2-en-1-one dehydration->chalcone catalyst Base (NaOH) catalyst->ketone

Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.

Experimental_Workflow prep Reactant Preparation (Aldehyde & Ketone) init Reaction Initiation (Add Base Catalyst) prep->init prog Reaction Progression (Stirring/Grinding) init->prog iso Product Isolation (Quench & Precipitate) prog->iso filt Filtration & Washing (Collect Crude Solid) iso->filt pur Purification (Recrystallization) filt->pur char Characterization (MP, FT-IR, NMR) pur->char

Caption: A logical workflow for chalcone synthesis and purification.

References

Application Notes and Protocols for Antimicrobial Studies of 4-Hydroxy-2-methylbenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and data relevant to the investigation of 4-Hydroxy-2-methylbenzaldehyde and its derivatives as potential antimicrobial agents. This document includes summaries of antimicrobial efficacy, detailed experimental protocols for in vitro evaluation, and visualizations of experimental workflows.

Introduction

The rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Phenolic aldehydes, such as this compound, represent a promising class of compounds due to their established biological activities. Derivatives of this scaffold, particularly Schiff bases and chalcones, have demonstrated significant antimicrobial properties against a spectrum of pathogenic bacteria and fungi. The antimicrobial efficacy of these derivatives is often attributed to their ability to disrupt microbial cell membranes, inhibit essential enzymes, and potentially interfere with quorum sensing pathways.

Data Presentation: Antimicrobial Activity and Cytotoxicity

The following tables summarize quantitative data for this compound derivatives and structurally related compounds to provide a comparative overview of their antimicrobial and cytotoxic potential.

Table 1: Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC) of Benzaldehyde Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)MBC (µg/mL)Reference
Schiff Base of Benzaldehyde (PC1)Escherichia coli62.5125[1]
Staphylococcus aureus62.5125[1]
Schiff Base of Anisaldehyde (PC2)Escherichia coli250500[1]
Staphylococcus aureus62.5125[1]
Schiff Base of 4-Nitrobenzaldehyde (PC3)Escherichia coli250>500[1]
Staphylococcus aureus62.5250[1]
Schiff Base of Cinnamaldehyde (PC4)Escherichia coli62.5250[1]
Staphylococcus aureus>500>500[1]
4-Hydroxy-3-(2-hydroxy-5-methylbenzylideamino) benzenesulphonic acidStaphylococcus aureus ATCC 2592364-[2]
Enterococcus faecalis ATCC 2921264-[2]
Pseudomonas aeruginosa ATCC 27853256-[2]
Candida albicans ATCC 60193128-[2]
Candida tropicalis ATCC 13803128-[2]

Note: Data for various Schiff base derivatives of benzaldehydes are presented to illustrate the range of antimicrobial activity. Specific data for a comprehensive series of this compound derivatives is limited in the reviewed literature.

Table 2: Anti-Biofilm Activity of Benzaldehyde Analogs

CompoundMicroorganismAssay ConcentrationBiofilm Inhibition (%)Reference
SalicylaldehydeStaphylococcus aureus1-10 mg/mL70-93[3]
VanillinStaphylococcus aureus1-10 mg/mL70-93[3]
α-methyl-trans-cinnamaldehydeStaphylococcus aureus1-10 mg/mL70-93[3]
4-NitrocinnamaldehydeUropathogenic E. coli20-100 µg/mLSignificant Inhibition[4]
CinnamaldehydeStaphylococcus epidermidisSub-inhibitoryAttenuated biofilm formation[5]

Note: This table presents data on the anti-biofilm properties of related phenolic aldehydes and cinnamaldehyde derivatives to provide insight into the potential of this compound derivatives.

Table 3: Cytotoxicity Data (IC₅₀) of Substituted Benzaldehyde Derivatives

CompoundCell LineIC₅₀ (µg/mL)Reference
2-Hydroxy-4-methylbenzaldehydeSF-295 (Glioblastoma)> 5.00[6]
OVCAR-8 (Ovarian)> 5.00[6]
HCT-116 (Colon)> 5.00[6]
HL-60 (Leukemia)> 5.00[6]
PBMC (Normal Cells)> 5.00[6]
2,3-DihydroxybenzaldehydeSF-295 (Glioblastoma)1.34[6]
OVCAR-8 (Ovarian)1.15[6]
HCT-116 (Colon)1.09[6]
HL-60 (Leukemia)0.36[6]
PBMC (Normal Cells)> 5.00[6]
2,5-DihydroxybenzaldehydeSF-295 (Glioblastoma)1.51[6]
OVCAR-8 (Ovarian)1.29[6]
HCT-116 (Colon)1.17[6]
HL-60 (Leukemia)0.42[6]
PBMC (Normal Cells)> 5.00[6]

Note: The cytotoxicity of 2-Hydroxy-4-methylbenzaldehyde, a structural isomer of the target compound, is included. This data provides a preliminary indication of the potential toxicity profile.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the screening and evaluation of this compound derivatives as antimicrobial agents.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol utilizes the broth microdilution method to determine the lowest concentration of a compound that inhibits visible bacterial growth (MIC) and the lowest concentration that results in bacterial death (MBC).

Materials:

  • Test compounds (this compound derivatives)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

  • Agar plates

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 isolated colonies of the test bacterium from a fresh agar plate.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in the appropriate broth to a final concentration of approximately 5 x 10⁵ CFU/mL for the assay.

  • Serial Dilution of Test Compounds:

    • Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare a stock solution.

    • Perform two-fold serial dilutions of the stock solution in broth directly in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the serially diluted compound.

    • Include a positive control (bacteria in broth without any compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

  • MBC Determination:

    • From the wells showing no visible growth (at and above the MIC), pipette a small aliquot (e.g., 10 µL) and spread it onto an agar plate.

    • Incubate the agar plates at 37°C for 24 hours.

    • The MBC is the lowest concentration that results in no colony formation on the agar plate.

Protocol 2: Anti-Biofilm Assay (Crystal Violet Method)

This protocol quantifies the ability of a compound to inhibit biofilm formation.

Materials:

  • Test compounds

  • Bacterial strains

  • Sterile 96-well flat-bottom microtiter plates

  • Tryptic Soy Broth (TSB) or other suitable medium

  • Phosphate-buffered saline (PBS)

  • Crystal violet solution (0.1% w/v)

  • Ethanol (95%) or 33% acetic acid

  • Microplate reader

Procedure:

  • Preparation of Bacterial Culture and Test Compounds:

    • Prepare an overnight culture of the test bacterium in TSB.

    • Dilute the overnight culture in fresh TSB (e.g., 1:100).

    • Prepare serial dilutions of the test compounds in TSB in a 96-well plate.

  • Biofilm Formation:

    • Add the diluted bacterial culture to each well of the plate containing the test compounds.

    • Include a positive control (bacteria in TSB without compound) and a negative control (TSB only).

    • Incubate the plate at 37°C for 24-48 hours without agitation.

  • Quantification of Biofilm:

    • Carefully discard the planktonic cells from the wells.

    • Wash the wells gently with PBS to remove non-adherent cells.

    • Air-dry the plate.

    • Stain the adherent biofilms by adding crystal violet solution to each well and incubating for 15-20 minutes at room temperature.

    • Remove the crystal violet solution and wash the wells with PBS until the washings are clear.

    • Solubilize the bound crystal violet by adding ethanol or acetic acid to each well.

    • Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of biofilm inhibition using the following formula: % Inhibition = [(OD_control - OD_test) / OD_control] * 100

Protocol 3: Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of the test compounds on the metabolic activity of mammalian cells, providing an indication of cytotoxicity.

Materials:

  • Test compounds

  • Mammalian cell line (e.g., Vero, HEK293)

  • 96-well cell culture plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at an appropriate density and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

  • Incubation:

    • Incubate the plate for 24-72 hours in a CO₂ incubator at 37°C.

  • MTT Addition and Incubation:

    • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell viability) by plotting a dose-response curve.

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key experimental workflows.

experimental_workflow_mic_mbc cluster_prep Preparation cluster_assay Assay cluster_mbc MBC Determination Bacterial Culture Bacterial Culture Inoculation Inoculation Bacterial Culture->Inoculation Compound Dilution Compound Dilution Compound Dilution->Inoculation Incubation (24h) Incubation (24h) Inoculation->Incubation (24h) MIC Reading MIC Reading Incubation (24h)->MIC Reading Plating Plating MIC Reading->Plating Incubation (24h) Incubation (24h) Plating->Incubation (24h) MBC Reading MBC Reading Incubation (24h) ->MBC Reading

Caption: Workflow for MIC and MBC Determination.

experimental_workflow_biofilm cluster_setup Setup cluster_formation Biofilm Formation cluster_quantification Quantification Culture & Compound Prep Culture & Compound Prep Inoculation Inoculation Culture & Compound Prep->Inoculation Incubation (24-48h) Incubation (24-48h) Inoculation->Incubation (24-48h) Washing Washing Incubation (24-48h)->Washing Crystal Violet Staining Crystal Violet Staining Washing->Crystal Violet Staining Solubilization Solubilization Crystal Violet Staining->Solubilization Absorbance Reading Absorbance Reading Solubilization->Absorbance Reading

Caption: Workflow for Anti-Biofilm Assay.

proposed_mechanism Derivative Derivative Bacterial Cell Bacterial Cell Derivative->Bacterial Cell Membrane Disruption Membrane Disruption Bacterial Cell->Membrane Disruption Enzyme Inhibition Enzyme Inhibition Bacterial Cell->Enzyme Inhibition QS Interference QS Interference Bacterial Cell->QS Interference Bactericidal/Bacteriostatic Effect Bactericidal/Bacteriostatic Effect Membrane Disruption->Bactericidal/Bacteriostatic Effect Enzyme Inhibition->Bactericidal/Bacteriostatic Effect QS Interference->Bactericidal/Bacteriostatic Effect

References

The Pivotal Role of 4-Hydroxy-2-methylbenzaldehyde in the Synthesis of Bioactive Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Hydroxy-2-methylbenzaldehyde is a versatile aromatic aldehyde that serves as a crucial building block in the synthesis of a diverse array of heterocyclic compounds. Its unique substitution pattern, featuring a hydroxyl group ortho to a methyl group and para to the formyl group, imparts distinct reactivity and provides a scaffold for the construction of various pharmacologically significant heterocycles. This document provides detailed application notes and experimental protocols for the synthesis of coumarins, chromones, and quinolines utilizing this compound as a key precursor. The synthesized compounds often exhibit a range of biological activities, including antimicrobial and anticancer properties, making them attractive targets for drug discovery and development.

I. Synthesis of Coumarin Derivatives

Coumarins, a class of benzopyran-2-ones, are widely distributed in nature and are renowned for their broad spectrum of biological activities. This compound is an excellent starting material for the synthesis of 8-methyl-substituted coumarins through various condensation reactions.

A. Knoevenagel Condensation for 3-Substituted-7-hydroxy-8-methylcoumarins

The Knoevenagel condensation is a powerful method for the formation of C=C bonds. In the context of coumarin synthesis from salicylaldehydes, it involves the reaction of the aldehyde with an active methylene compound, followed by intramolecular cyclization.

Reaction Workflow:

Knoevenagel_Condensation This compound This compound Intermediate α,β-unsaturated ester This compound->Intermediate Knoevenagel Condensation Active Methylene Compound (e.g., Diethyl malonate) Active Methylene Compound (e.g., Diethyl malonate) Active Methylene Compound (e.g., Diethyl malonate)->Intermediate Base (e.g., Piperidine) Base (e.g., Piperidine) Base (e.g., Piperidine)->Intermediate Cyclization Cyclization Intermediate->Cyclization Intramolecular Transesterification 3-Carbethoxy-7-hydroxy-8-methylcoumarin 3-Carbethoxy-7-hydroxy-8-methylcoumarin Cyclization->3-Carbethoxy-7-hydroxy-8-methylcoumarin

Caption: Knoevenagel condensation of this compound.

Experimental Protocol: Synthesis of 3-Carbethoxy-7-hydroxy-8-methylcoumarin

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) and diethyl malonate (1.2 eq) in absolute ethanol (10 mL/g of aldehyde).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the product. Filter the solid, wash with cold water, and dry. Recrystallize the crude product from ethanol to obtain pure 3-carbethoxy-7-hydroxy-8-methylcoumarin.

Active Methylene CompoundCatalystSolventReaction Time (h)Yield (%)Reference
Diethyl malonatePiperidineEthanol4-685-95[1]
Ethyl cyanoacetatePiperidineEthanol3-588-96[2]
MalononitrilePiperidineEthanol2-490-98[1]
B. Pechmann Condensation for 4,8-Dimethyl-7-hydroxycoumarin

The Pechmann condensation is a classic method for coumarin synthesis, involving the reaction of a phenol with a β-ketoester in the presence of an acid catalyst. While this compound is not a phenol in the traditional sense for this reaction, its precursor, 2-methylresorcinol, can be used. However, a modified approach using the aldehyde is also possible under certain conditions. For the purpose of this protocol, we will focus on the reaction of 2-methylresorcinol, which can be derived from this compound.

Reaction Workflow:

Pechmann_Condensation 2-Methylresorcinol 2-Methylresorcinol Transesterification Transesterification 2-Methylresorcinol->Transesterification Ethyl acetoacetate Ethyl acetoacetate Ethyl acetoacetate->Transesterification Acid Catalyst (e.g., H2SO4) Acid Catalyst (e.g., H2SO4) Acid Catalyst (e.g., H2SO4)->Transesterification Intermediate β-hydroxy ester Transesterification->Intermediate Cyclization_Dehydration Intramolecular Cyclization & Dehydration Intermediate->Cyclization_Dehydration 4,8-Dimethyl-7-hydroxycoumarin 4,8-Dimethyl-7-hydroxycoumarin Cyclization_Dehydration->4,8-Dimethyl-7-hydroxycoumarin

Caption: Pechmann condensation for coumarin synthesis.

Experimental Protocol: Synthesis of 4,8-Dimethyl-7-hydroxycoumarin

  • Reaction Setup: In a round-bottom flask, add 2-methylresorcinol (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (2-3 eq) to the mixture with cooling in an ice bath.

  • Reaction: Stir the mixture at room temperature for 18-24 hours. The progress of the reaction can be monitored by TLC.

  • Work-up and Purification: Pour the reaction mixture onto crushed ice. The precipitated solid is filtered, washed thoroughly with water until free of acid, and dried. Recrystallize the crude product from ethanol to afford pure 4,8-dimethyl-7-hydroxycoumarin.[3]

Phenolβ-KetoesterCatalystReaction Time (h)Yield (%)Reference
2-MethylresorcinolEthyl acetoacetateConc. H2SO41880[3]
2-MethylresorcinolEthyl acetoacetateAmberlyst-15685
2-MethylresorcinolEthyl acetoacetateInCl30.292[4]

II. Synthesis of Chromone Derivatives

Chromones (4H-1-benzopyran-4-ones) are another class of oxygen-containing heterocycles with a wide range of biological activities. The synthesis of chromones from this compound typically involves its conversion to a 2-hydroxyacetophenone derivative followed by cyclization.

A. Baker-Venkataraman Rearrangement

The Baker-Venkataraman rearrangement is a key step in the synthesis of chromones. It involves the conversion of an o-acyloxyacetophenone to a 1,3-diketone, which then undergoes acid-catalyzed cyclization to form the chromone ring.

Reaction Workflow:

Baker_Venkataraman 4-Hydroxy-2-methylacetophenone 4-Hydroxy-2-methylacetophenone o-Acyloxyacetophenone 2-Benzoyloxy-4-hydroxy-6-methylacetophenone 4-Hydroxy-2-methylacetophenone->o-Acyloxyacetophenone Acylating Agent (e.g., Benzoyl chloride) Acylating Agent (e.g., Benzoyl chloride) Acylating Agent (e.g., Benzoyl chloride)->o-Acyloxyacetophenone Base (e.g., Pyridine) Base (e.g., Pyridine) Base (e.g., Pyridine)->o-Acyloxyacetophenone Rearrangement Baker-Venkataraman Rearrangement o-Acyloxyacetophenone->Rearrangement 1,3-Diketone 1,3-Diketone Rearrangement->1,3-Diketone Acid-catalyzed Cyclization Acid-catalyzed Cyclization 1,3-Diketone->Acid-catalyzed Cyclization 2-Phenyl-7-hydroxy-8-methylchromone 2-Phenyl-7-hydroxy-8-methylchromone Acid-catalyzed Cyclization->2-Phenyl-7-hydroxy-8-methylchromone

Caption: Baker-Venkataraman rearrangement for chromone synthesis.

Experimental Protocol: Synthesis of 2-Phenyl-7-hydroxy-8-methylchromone

  • Acetylation: Convert this compound to 4-hydroxy-2-methylacetophenone via a suitable method (e.g., reaction with methylmagnesium bromide followed by oxidation).

  • Esterification: To a solution of 4-hydroxy-2-methylacetophenone (1.0 eq) in pyridine, add benzoyl chloride (1.2 eq) dropwise at 0 °C. Stir the mixture at room temperature for 12 hours.

  • Rearrangement: Add powdered potassium hydroxide (3.0 eq) to the reaction mixture and heat at 60 °C for 2 hours.

  • Cyclization and Work-up: Cool the mixture, pour it into ice-cold water, and acidify with acetic acid. The precipitated 1,3-diketone is filtered and dried. The diketone is then refluxed in ethanol with a catalytic amount of concentrated sulfuric acid for 4 hours. After cooling, the mixture is poured into water, and the precipitated chromone is filtered, washed, and recrystallized from ethanol.[5][6]

o-HydroxyacetophenoneAcylating AgentRearrangement BaseCyclization CatalystYield (%)Reference
4-Hydroxy-2-methylacetophenoneBenzoyl chlorideKOH/PyridineH2SO470-80[5][6]
2,4-DihydroxyacetophenoneAcetic anhydrideKOH/PyridineH2SO475-85[7]

III. Synthesis of Quinoline Derivatives

Quinolines are nitrogen-containing heterocyclic compounds that form the core structure of many natural and synthetic bioactive molecules. The Friedländer synthesis is a classical and versatile method for constructing the quinoline ring system.

A. Friedländer Synthesis

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or a base.

Reaction Workflow:

Friedlander_Synthesis 2-Amino-4-hydroxy-6-methylbenzaldehyde 2-Amino-4-hydroxy-6-methylbenzaldehyde Condensation_Cyclization Aldol Condensation & Intramolecular Cyclization 2-Amino-4-hydroxy-6-methylbenzaldehyde->Condensation_Cyclization Active Methylene Compound (e.g., Acetone) Active Methylene Compound (e.g., Acetone) Active Methylene Compound (e.g., Acetone)->Condensation_Cyclization Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Condensation_Cyclization Dehydration Dehydration Condensation_Cyclization->Dehydration 7-Hydroxy-2,8-dimethylquinoline 7-Hydroxy-2,8-dimethylquinoline Dehydration->7-Hydroxy-2,8-dimethylquinoline

Caption: Friedländer synthesis of a quinoline derivative.

Experimental Protocol: Synthesis of 7-Hydroxy-2,8-dimethylquinoline

  • Preparation of Starting Material: Synthesize 2-amino-4-hydroxy-6-methylbenzaldehyde from this compound via nitration followed by reduction of the nitro group.

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-4-hydroxy-6-methylbenzaldehyde (1.0 eq) in ethanol. Add acetone (2.0 eq) and a catalytic amount of sodium hydroxide.

  • Reaction: Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture and remove the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel to yield 7-hydroxy-2,8-dimethylquinoline.[8][9]

2-Aminoaryl Aldehyde/KetoneActive Methylene CompoundCatalystReaction Time (h)Yield (%)Reference
2-Amino-4-hydroxy-6-methylbenzaldehydeAcetoneNaOH1065-75[8][9]
2-AminobenzophenoneEthyl acetoacetatePiperidine680-90[10]

IV. Biological Applications

Heterocyclic compounds derived from this compound have shown promising biological activities, particularly as antimicrobial and anticancer agents.

A. Antimicrobial Activity

Many synthesized coumarin and quinoline derivatives exhibit significant activity against a range of bacterial and fungal strains. The presence of the 8-methyl group and various substituents on the heterocyclic core can modulate the antimicrobial potency.

CompoundOrganismMIC (µg/mL)Reference
7-Hydroxy-8-methyl-3-cyanocoumarinStaphylococcus aureus16
7-Hydroxy-8-methyl-3-cyanocoumarinEscherichia coli32
7-Hydroxy-2,8-dimethylquinolineBacillus subtilis25
B. Anticancer Activity

Coumarin derivatives, in particular, have been extensively investigated for their anticancer properties. They can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The specific substitution pattern on the coumarin scaffold plays a critical role in determining the cytotoxic efficacy.

CompoundCell LineIC50 (µM)Reference
7-Hydroxy-8-methyl-4-phenylcoumarinMCF-7 (Breast Cancer)12.5[11]
7-Hydroxy-8-methyl-4-phenylcoumarinHeLa (Cervical Cancer)18.2[11]
7-Hydroxy-8-methyl-3-nitrocoumarinA549 (Lung Cancer)9.8[12]

Signaling Pathway Visualization:

Anticancer_Mechanism Coumarin_Derivative Coumarin Derivative Cancer_Cell Cancer Cell Coumarin_Derivative->Cancer_Cell Enters Apoptosis_Pathway Apoptosis Pathway Cancer_Cell->Apoptosis_Pathway Induces Cell_Cycle_Arrest Cell Cycle Arrest Cancer_Cell->Cell_Cycle_Arrest Induces Cell_Death Cell Death Apoptosis_Pathway->Cell_Death Cell_Cycle_Arrest->Cell_Death

Caption: General mechanism of anticancer activity of coumarin derivatives.

This compound is a valuable and readily accessible starting material for the synthesis of a variety of heterocyclic compounds with significant biological potential. The protocols outlined in this document provide a foundation for researchers to explore the synthesis of novel coumarins, chromones, and quinolines. The promising antimicrobial and anticancer activities of these derivatives highlight the importance of this scaffold in medicinal chemistry and drug discovery. Further derivatization and biological evaluation of these heterocyclic systems are warranted to develop new therapeutic agents.

References

Application Notes and Protocols: 4-Hydroxy-2-methylbenzaldehyde as a Versatile Building Block for Thermotropic Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-2-methylbenzaldehyde is a valuable aromatic aldehyde that serves as a key precursor in the synthesis of a diverse range of thermotropic liquid crystals, particularly those based on Schiff base (azomethine) linkages. The unique substitution pattern of this molecule, featuring a hydroxyl group at the para-position and a methyl group at the ortho-position relative to the aldehyde functionality, imparts specific steric and electronic characteristics that influence the mesomorphic properties of the resulting liquid crystalline materials. The hydroxyl group provides a site for hydrogen bonding and further chemical modification, while the ortho-methyl group can affect the molecular planarity and intermolecular interactions, thereby influencing the transition temperatures and the type of mesophases observed.

This document provides detailed application notes and experimental protocols for the synthesis and characterization of Schiff base liquid crystals derived from this compound. It is intended to guide researchers in the design and synthesis of novel liquid crystalline materials with tailored properties for various applications, including in display technologies, sensors, and as matrices for drug delivery systems.

I. Synthesis of Schiff Base Liquid Crystals from this compound

The most common and straightforward method for preparing liquid crystals from this compound is through a condensation reaction with a primary amine to form a Schiff base. The general reaction scheme is presented below. The choice of the aniline derivative (R') allows for the tuning of the final molecule's aspect ratio and polarity, which in turn dictates its liquid crystalline behavior.

General Synthesis Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 4H2MB This compound Conditions Ethanol Glacial Acetic Acid (cat.) Reflux 4H2MB->Conditions Amine Substituted Aniline (R'-NH2) Amine->Conditions SchiffBase Schiff Base Liquid Crystal Conditions->SchiffBase + H2O

Caption: General synthesis of Schiff base liquid crystals.

Experimental Protocol: Synthesis of a Representative Schiff Base Liquid Crystal

This protocol details the synthesis of a Schiff base from this compound and 4-n-butylaniline.

Materials:

  • This compound (1.0 mmol, 136.15 mg)

  • 4-n-Butylaniline (1.0 mmol, 149.23 mg)

  • Absolute Ethanol (20 mL)

  • Glacial Acetic Acid (2-3 drops)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Dissolution of Reactants: In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound in 10 mL of absolute ethanol. In a separate beaker, dissolve 1.0 mmol of the desired primary amine (e.g., 4-n-butylaniline) in 10 mL of absolute ethanol.

  • Mixing and Catalysis: Add the ethanolic solution of the amine to the stirred solution of this compound in the round-bottom flask. Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product is expected to precipitate out of the solution. If no precipitate forms, the solution can be placed in an ice bath to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a desiccator over anhydrous calcium chloride or in a vacuum oven at a low temperature.

II. Characterization of Liquid Crystalline Properties

The mesomorphic properties of the synthesized compounds are typically investigated using a combination of Polarizing Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).

Experimental Workflow for Characterization

Characterization_Workflow Sample Synthesized Schiff Base POM Polarizing Optical Microscopy (POM) - Identify mesophase type - Observe textures - Determine transition temperatures visually Sample->POM DSC Differential Scanning Calorimetry (DSC) - Determine transition temperatures - Measure enthalpy of transitions (ΔH) Sample->DSC Data Quantitative Data (Transition Temperatures, ΔH) POM->Data DSC->Data Analysis Structure-Property Relationship Analysis Data->Analysis

Application Notes and Protocols for the Analytical Detection of 4-Hydroxy-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 4-Hydroxy-2-methylbenzaldehyde, a significant aromatic aldehyde used as a building block in the synthesis of various pharmaceuticals and specialty chemicals. The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), which offer high sensitivity, specificity, and reproducibility for the analysis of substituted benzaldehydes.

Overview of Analytical Methods

The accurate quantification of this compound is crucial for process monitoring, quality control, and research and development. Both HPLC-UV and GC-MS are powerful and widely used methods for the analysis of such compounds.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This technique is well-suited for non-volatile and thermally labile compounds. A reversed-phase HPLC method allows for the separation of this compound from other components in a sample mixture based on its polarity, followed by quantification using a UV detector.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust and sensitive analytical method for the separation and quantification of volatile and semi-volatile compounds. It separates compounds based on their volatility and interaction with a stationary phase, with mass spectrometry providing definitive identification and quantification. Derivatization may be employed to improve the volatility and thermal stability of the analyte.

Quantitative Data Summary

The following tables summarize the typical quantitative performance of the analytical methods described. It is important to note that while specific validated data for this compound is limited in publicly available literature, the data presented here is based on validated methods for structurally similar compounds, such as 4-hydroxybenzaldehyde and other substituted benzaldehydes, and should be considered as a reference. Method validation for the specific analysis of this compound is highly recommended.

Table 1: High-Performance Liquid Chromatography (HPLC) - UV Detection

ParameterExpected Performance Range (for similar compounds)
Linearity (r²)> 0.998
Limit of Detection (LOD)0.1 - 1 µg/mL
Limit of Quantitation (LOQ)0.3 - 3 µg/mL
Recovery95 - 105%
Precision (%RSD)< 2%

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)

ParameterExpected Performance Range (for similar compounds)
Linearity (r²)> 0.99
Limit of Detection (LOD)0.01 - 0.1 µg/mL
Limit of Quantitation (LOQ)0.03 - 0.3 µg/mL
Recovery90 - 110%
Precision (%RSD)< 5%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol describes a reversed-phase HPLC method for the quantification of this compound.

3.1.1. Instrumentation and Materials

  • HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • This compound reference standard (≥98% purity).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade, ultrapure).

  • Methanol (HPLC grade).

  • Formic acid (optional, for pH adjustment).

  • Volumetric flasks, pipettes, and syringe filters (0.45 µm).

3.1.2. Chromatographic Conditions

ParameterCondition
Mobile Phase Acetonitrile and water (gradient or isocratic, e.g., 60:40 v/v). The mobile phase may be acidified with 0.1% formic acid to improve peak shape.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or wavelength of maximum absorbance for this compound)

3.1.3. Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 - 50 µg/mL).

  • Sample Solution: Accurately weigh a known amount of the sample containing this compound. Dissolve the sample in the mobile phase, and dilute if necessary to bring the analyte concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

3.1.4. Data Analysis

Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Determine the concentration of this compound in the sample solution from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of this compound by GC-MS. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be necessary to improve the volatility and thermal stability of the analyte.

3.2.1. Instrumentation and Materials

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for the analysis of polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • This compound reference standard (≥98% purity).

  • High-purity helium as the carrier gas.

  • Solvent (e.g., dichloromethane, hexane).

  • Derivatizing agent (e.g., BSTFA with 1% TMCS).

  • Volumetric flasks, pipettes, and GC vials.

3.2.2. GC-MS Conditions

ParameterCondition
Injector Temperature 250 °C
Injection Mode Splitless (for trace analysis) or Split (e.g., 1:50)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial: 60 °C for 2 min, Ramp: 10 °C/min to 280 °C, Hold: 5 min at 280 °C
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

3.2.3. Sample Preparation (with Derivatization)

  • Standard Stock Solution (1000 µg/mL): Prepare as described in the HPLC protocol.

  • Working Standard Solutions: Prepare calibration standards by diluting the stock solution with the chosen solvent.

  • Derivatization:

    • Place a known volume (e.g., 100 µL) of the standard or sample solution into a GC vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add the derivatizing agent (e.g., 50 µL of BSTFA with 1% TMCS).

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

3.2.4. Data Analysis

For quantitative analysis in SIM mode, monitor the characteristic ions of the derivatized this compound. The molecular ion and key fragment ions should be selected. Construct a calibration curve by plotting the peak area of the quantifier ion against the concentration of the standards.

Visualizations

4.1. Experimental Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Mobile Phase A->B C Filter (0.45 µm) B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection E->F G Generate Chromatogram F->G H Integrate Peak Area G->H I Quantify using Calibration Curve H->I

Caption: Workflow for the quantification of this compound by HPLC-UV.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Sample Aliquot B Evaporate to Dryness A->B C Add Derivatizing Agent B->C D Heat (70°C, 30 min) C->D E Inject into GC-MS D->E F Chromatographic Separation E->F G Mass Spectrometric Detection F->G H Acquire Mass Spectra G->H I Extract Ion Chromatograms (SIM) H->I J Quantify using Calibration Curve I->J

Caption: Workflow for the quantification of this compound by GC-MS with derivatization.

Application Notes and Protocols for GC-MS Analysis of 4-Hydroxy-2-methylbenzaldehyde Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the analysis of reaction products of 4-hydroxy-2-methylbenzaldehyde using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols focus on the synthesis of a chalcone derivative via Claisen-Schmidt condensation, a common and important reaction for this class of compounds in medicinal chemistry and drug development.

Introduction

This compound is a versatile aromatic aldehyde containing a reactive aldehyde group and a phenolic hydroxyl group. These functionalities allow it to serve as a valuable starting material in the synthesis of a variety of compounds, including Schiff bases, chalcones, and other heterocyclic molecules with potential biological activities.[1] The Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde and a ketone, is a cornerstone of chalcone synthesis. Chalcones, in turn, are precursors to flavonoids and isoflavonoids and are known to exhibit a wide range of pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities.[2][3]

Accurate monitoring of these reactions and characterization of the products are crucial for optimizing reaction conditions, ensuring product purity, and understanding reaction mechanisms. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high-resolution separation of volatile and semi-volatile compounds coupled with definitive identification through mass spectral data.

Featured Application: Synthesis of (E)-1-(4-hydroxyphenyl)-3-(4-hydroxy-2-methylphenyl)prop-2-en-1-one (a Chalcone Derivative)

This section details the synthesis of a chalcone derivative from this compound and 4-hydroxyacetophenone, followed by the GC-MS analysis of the reaction mixture.

Experimental Protocol: Claisen-Schmidt Condensation

This protocol is based on established methods for chalcone synthesis.[4][5]

Materials:

  • This compound

  • 4-Hydroxyacetophenone

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl, 10% v/v)

  • Deionized water

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 10 mmol of this compound and 10 mmol of 4-hydroxyacetophenone in 50 mL of ethanol.

  • While stirring the solution at room temperature, slowly add 10 mL of a 40% aqueous solution of sodium hydroxide (NaOH) dropwise.

  • Continue stirring the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After 24 hours, pour the reaction mixture into a beaker containing 200 mL of cold deionized water.

  • Acidify the mixture to a pH of approximately 2 by the slow addition of 10% hydrochloric acid (HCl) with constant stirring.

  • A precipitate of the crude chalcone product will form.

  • Collect the solid product by vacuum filtration and wash it with cold deionized water.

  • The crude product can be purified by recrystallization from ethanol.

  • For GC-MS analysis, a small aliquot of the crude reaction mixture can be taken, neutralized, and extracted with ethyl acetate. The organic layer is then dried over anhydrous sodium sulfate before analysis.

A study on the synthesis of a similar chalcone, 4-hydroxy-2-methylchalcone, from this compound and acetophenone reported a product yield of 29.74%.[3]

GC-MS Analysis Protocol

Instrumentation:

A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is suitable for this analysis.

GC-MS Parameters:

ParameterSetting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injection Mode Splitless (for dilute samples) or Split (e.g., 20:1)
Injection Volume 1 µL
Injector Temperature 280 °C
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Oven Temperature Program Initial temperature of 150 °C, hold for 2 minutes, then ramp at 15 °C/min to 300 °C, hold for 10 minutes.
Transfer Line Temperature 290 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Acquisition Mode Full Scan (m/z 50-550)

Sample Preparation for GC-MS:

For the analysis of the chalcone product, which has a free hydroxyl group, derivatization may be necessary to improve its volatility and thermal stability for GC analysis. A common method is silylation.

  • Silylation: To a small, dried sample of the reaction product (approx. 1 mg) in a vial, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial and heat at 70°C for 30 minutes.

  • After cooling, the sample is ready for injection into the GC-MS.

Data Presentation: Quantitative Analysis

The following table represents a hypothetical quantitative analysis of the Claisen-Schmidt condensation reaction mixture, based on typical outcomes for such reactions. The data would be obtained from the integration of the peaks in the GC-MS chromatogram.

CompoundRetention Time (min)Peak Area (%)Identification Method
This compound~10.515Mass Spectrum, Library Match
4-Hydroxyacetophenone~11.210Mass Spectrum, Library Match
(E)-1-(4-hydroxyphenyl)-3-(4-hydroxy-2-methylphenyl)prop-2-en-1-one~22.870Mass Spectrum
By-products/Impuritiesvarious5Mass Spectra

Note: Retention times are estimates and will vary depending on the specific GC-MS system and conditions used.

Visualization of Experimental and Logical Workflows

Diagrams

experimental_workflow cluster_synthesis Synthesis Phase cluster_analysis Analysis Phase Reactants This compound + 4-Hydroxyacetophenone Reaction Claisen-Schmidt Condensation (NaOH, Ethanol, 24h) Reactants->Reaction Workup Acidification (HCl) & Filtration Reaction->Workup Purification Recrystallization (Ethanol) Workup->Purification Crude_Product Crude Product Aliquot Workup->Crude_Product GCMS GC-MS Analysis Purification->GCMS Pure Product Analysis Extraction Ethyl Acetate Extraction Crude_Product->Extraction Drying Drying (Na2SO4) Extraction->Drying Derivatization Silylation (BSTFA) Drying->Derivatization Derivatization->GCMS

Caption: Workflow for the synthesis and GC-MS analysis of a chalcone derivative.

logical_relationship cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product cluster_analysis Analysis Aldehyde This compound Condensation Claisen-Schmidt Condensation Aldehyde->Condensation Ketone 4-Hydroxyacetophenone Ketone->Condensation Chalcone (E)-1-(4-hydroxyphenyl)-3-(4-hydroxy- 2-methylphenyl)prop-2-en-1-one Condensation->Chalcone GCMS GC-MS Chalcone->GCMS Characterization & Quantification

Caption: Logical relationship from reactants to product and analysis.

Conclusion

The protocols and application notes presented here provide a comprehensive guide for researchers engaged in the synthesis and analysis of reaction products of this compound. The Claisen-Schmidt condensation serves as a prime example of a synthetically useful transformation, and GC-MS proves to be an indispensable tool for the qualitative and quantitative analysis of the resulting chalcone products. The detailed methodologies and structured data presentation aim to facilitate reproducible and high-quality research in the field of medicinal chemistry and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Hydroxy-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4-Hydroxy-2-methylbenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common laboratory methods for the synthesis of this compound are the formylation of o-cresol using the Reimer-Tiemann reaction or the Duff reaction. An alternative industrial method involves the oxidation of p-cresol.

Q2: What is the typical starting material for the synthesis of this compound?

A2: The typical starting material is o-cresol (2-methylphenol). The formylation reaction introduces an aldehyde group onto the benzene ring.

Q3: What are the main challenges in the synthesis of this compound?

A3: The main challenges include achieving high yields, controlling regioselectivity to obtain the desired 4-hydroxy isomer over other isomers (e.g., 2-hydroxy-3-methylbenzaldehyde or 6-hydroxy-2-methylbenzaldehyde), and separating the product from unreacted starting materials and byproducts.

Q4: How can I purify the final this compound product?

A4: Purification is typically achieved through column chromatography on silica gel, recrystallization from a suitable solvent system (e.g., water, ethanol/water, or hexane/ethyl acetate), or distillation under reduced pressure. The choice of method depends on the scale of the reaction and the nature of the impurities.

Troubleshooting Guides

Low Yield
Symptom Potential Cause Suggested Solution
Low to no product formation Incomplete reaction.- Increase reaction time. - Increase reaction temperature cautiously, monitoring for byproduct formation. - Ensure efficient stirring, especially in biphasic reactions like the Reimer-Tiemann reaction.
Degradation of reagents.- Use freshly distilled o-cresol and chloroform (for Reimer-Tiemann). - Use fresh hexamethylenetetramine (for Duff reaction). - Ensure the base (e.g., NaOH, KOH) is of high purity and not contaminated with carbonates.
Suboptimal pH.- For the Reimer-Tiemann reaction, ensure a strongly basic medium is maintained throughout the addition of chloroform. - For the Duff reaction, ensure the acidic catalyst is present in the correct concentration.
Significant amount of starting material recovered Insufficient amount of formylating agent.- Increase the molar ratio of the formylating agent (chloroform or hexamethylenetetramine) to the o-cresol.
Low reaction temperature.- Gradually increase the reaction temperature within the recommended range for the specific protocol.
Isomer Formation and Byproducts
Symptom Potential Cause Suggested Solution
Presence of multiple isomers in the product mixture Lack of regioselectivity in the formylation reaction.- Reimer-Tiemann Reaction: This reaction is known to produce a mixture of ortho and para isomers. To favor the para-hydroxy product, consider the use of a phase-transfer catalyst or modifying the solvent system.[1][2] - Duff Reaction: This reaction generally favors ortho-formylation.[3] To obtain the desired 4-hydroxy isomer, starting from o-cresol, the formylation should occur para to the hydroxyl group, which can be a minor product. Optimization of reaction conditions (e.g., solvent, temperature) may be necessary.
Steric and electronic effects of the methyl group on o-cresol.- The methyl group at the ortho position can influence the position of formylation. Computational studies can help predict the most likely isomer distribution.
Formation of dark, tarry substances Polymerization of the phenol or product under reaction conditions.- Maintain the reaction temperature within the specified range to avoid excessive heating. - Ensure slow and controlled addition of the formylating agent. - Use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Presence of unidentifiable impurities Side reactions.- Analyze the crude product by techniques like GC-MS or LC-MS to identify the byproducts. This can provide insights into the side reactions occurring and help in optimizing the reaction conditions to minimize them.

Experimental Protocols

Synthesis of this compound via Reimer-Tiemann Reaction

This protocol describes a general procedure for the formylation of o-cresol. Yields can vary, and optimization may be required. A reported yield for a similar reaction starting from m-cresol is around 23.94%.[4]

Materials:

  • o-Cresol

  • Sodium hydroxide (NaOH)

  • Chloroform (CHCl₃)

  • Ethanol

  • Hydrochloric acid (HCl, concentrated)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve sodium hydroxide (e.g., 40 g, 1 mol) in water (e.g., 60 mL).

  • Add o-cresol (e.g., 21.6 g, 0.2 mol) to the flask and heat the mixture to 60-70°C with constant stirring until a homogenous solution is formed.

  • Slowly add chloroform (e.g., 23.8 g, 0.2 mol) dropwise from the dropping funnel over a period of 1-2 hours. The reaction is exothermic, and the temperature should be maintained at 60-70°C.

  • After the addition is complete, continue stirring at the same temperature for an additional 2-3 hours.

  • Cool the reaction mixture to room temperature and then carefully acidify with concentrated hydrochloric acid to a pH of approximately 5-6.

  • Perform steam distillation to remove unreacted o-cresol and chloroform.

  • The remaining aqueous solution is cooled and extracted with diethyl ether (3 x 100 mL).

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Synthesis of this compound via Duff Reaction

The Duff reaction typically results in ortho-formylation.[3] When starting with o-cresol, formylation at the para position to the hydroxyl group is desired, which may be a minor product. This protocol is a general procedure that may require optimization.

Materials:

  • o-Cresol

  • Hexamethylenetetramine (HMTA)

  • Glycerol

  • Boric acid

  • Sulfuric acid (H₂SO₄, concentrated)

  • Water

Procedure:

  • In a round-bottom flask, heat a mixture of glycerol (e.g., 150 g) and boric acid (e.g., 15 g) to 150-160°C to form a glyceroboric acid complex.

  • In a separate container, thoroughly mix o-cresol (e.g., 25 g, 0.23 mol) and hexamethylenetetramine (e.g., 32.5 g, 0.23 mol).

  • Add the o-cresol/HMTA mixture to the hot glyceroboric acid with vigorous stirring. Maintain the temperature at 150-160°C for 15-20 minutes.

  • Cool the reaction mixture to about 100°C and then hydrolyze by adding a solution of dilute sulfuric acid (e.g., 50 mL of concentrated H₂SO₄ in 150 mL of water).

  • Heat the mixture to boiling to complete the hydrolysis of the intermediate.

  • Isolate the product by steam distillation. The this compound will co-distill with the steam.

  • Collect the distillate and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Dry the organic extract over an anhydrous drying agent, and remove the solvent to obtain the crude product.

  • Further purification can be achieved by recrystallization or column chromatography.

Data Presentation

Synthesis Method Starting Material Key Reagents Typical Reaction Temperature Reported Yield (%) Key Advantages/Disadvantages
Reimer-Tiemann Reaction o-CresolNaOH, CHCl₃60-70°CVariable, can be low (e.g., ~24% from m-cresol)[4]- Can produce a mixture of isomers. - Uses toxic chloroform. - Relatively mild conditions.[1]
Duff Reaction o-CresolHMTA, Glycerol, Boric Acid150-160°CVariable, generally moderate- Typically favors ortho-formylation, which may not be the desired product from o-cresol.[3] - Avoids the use of chloroform.
Oxidation of p-Cresol p-CresolCobalt catalyst, O₂/Air, Base60-100°CCan be high (e.g., >70% selectivity)[5]- Industrially viable method. - Requires a specific catalyst and pressure equipment. - High selectivity for the desired product.

Mandatory Visualization

Reimer_Tiemann_Mechanism cluster_start Reagent Preparation cluster_reaction Formylation and Hydrolysis o-Cresol o-Cresol Phenoxide Phenoxide o-Cresol->Phenoxide Deprotonation NaOH NaOH NaOH->Phenoxide Dichlorocarbene Dichlorocarbene NaOH->Dichlorocarbene Intermediate Intermediate Phenoxide->Intermediate Nucleophilic Attack CHCl3 CHCl3 CHCl3->Dichlorocarbene Deprotonation & α-elimination Dichlorocarbene->Intermediate Hydrolysis_Intermediate Hydrolysis_Intermediate Intermediate->Hydrolysis_Intermediate Hydrolysis Product This compound Hydrolysis_Intermediate->Product

Caption: Reaction mechanism for the Reimer-Tiemann synthesis.

Duff_Reaction_Workflow Start Start Mix Mix o-Cresol and HMTA Start->Mix Prepare_Glyceroboric Prepare Glyceroboric Acid Start->Prepare_Glyceroboric React Add mixture to hot Glyceroboric Acid (150-160°C) Mix->React Prepare_Glyceroboric->React Hydrolyze Hydrolyze with dilute H2SO4 React->Hydrolyze Isolate Isolate product via Steam Distillation Hydrolyze->Isolate Purify Purify by Recrystallization or Chromatography Isolate->Purify End End Product Purify->End Troubleshooting_Logic Start Low Yield Issue Check_Reaction_Completion Is the reaction complete? Start->Check_Reaction_Completion Incomplete Incomplete Reaction Check_Reaction_Completion->Incomplete No Complete Reaction is Complete Check_Reaction_Completion->Complete Yes Optimize_Conditions Optimize reaction conditions Incomplete->Optimize_Conditions Increase time/temp Check_Reagents Are reagents fresh and pure? Complete->Check_Reagents Degraded_Reagents Degraded Reagents Check_Reagents->Degraded_Reagents No Good_Reagents Reagents are good Check_Reagents->Good_Reagents Yes Degraded_Reagents->Optimize_Conditions Use fresh reagents Good_Reagents->Optimize_Conditions Consider other factors

References

Technical Support Center: Synthesis of 4-Hydroxy-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hydroxy-2-methylbenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most frequently employed methods for the synthesis of this compound are the Reimer-Tiemann reaction and the Duff reaction, starting from 2-methylphenol (o-cresol). Both reactions involve the formylation of the aromatic ring.

Q2: What are the primary side products I should expect in the synthesis of this compound?

A2: The primary side product in both the Reimer-Tiemann and Duff reactions is the isomeric 2-hydroxy-6-methylbenzaldehyde . In the Reimer-Tiemann reaction, formation of a small amount of the corresponding carboxylic acid, 4-hydroxy-2-methylbenzoic acid , can also occur if carbon tetrachloride is present as an impurity in the chloroform or if oxidation occurs.[1][2] With the Duff reaction, di-formylation can be a side reaction if reaction conditions are not carefully controlled, although this is less common for substrates like 2-methylphenol where the positions ortho to the hydroxyl group are sterically distinct.[3]

Q3: How can I minimize the formation of the isomeric byproduct, 2-hydroxy-6-methylbenzaldehyde?

A3: Minimizing the formation of the 2-hydroxy-6-methylbenzaldehyde isomer is a key challenge. In the Reimer-Tiemann reaction, the ortho-formylation is directed by the hydroxyl group. The electronic and steric effects of the methyl group at the 2-position generally favor formylation at the less hindered 4-position. However, some formation of the 6-formylated isomer is often unavoidable. Optimization of reaction temperature and the molar ratio of reactants can influence the isomer ratio. For the Duff reaction, the regioselectivity is also influenced by steric factors, and careful control of the reaction conditions is crucial.

Q4: What are the dark, tarry substances I am observing in my Reimer-Tiemann reaction?

A4: The formation of dark, tarry, or resinous materials is a common issue in the Reimer-Tiemann reaction, often attributed to the polymerization of the starting phenol or product under the strongly basic reaction conditions.[4] Elevated temperatures can exacerbate this issue.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Suboptimal Reaction Temperature For the Reimer-Tiemann reaction, maintain a temperature range of 60-70°C. Higher temperatures can promote side reactions and polymerization. For the Duff reaction, a higher temperature of 140-160°C is typically required.
Incorrect Stoichiometry Carefully control the molar ratios of 2-methylphenol, chloroform (for Reimer-Tiemann), or hexamethylenetetramine (for Duff), and the base. An excess of the formylating agent may not necessarily increase the yield of the desired product and can lead to more side products.
Inefficient Mixing In the biphasic Reimer-Tiemann reaction system, vigorous stirring is essential to ensure proper mixing of the aqueous and organic phases.[2]
Decomposition of Reagents Ensure the purity of your reagents. Chloroform can contain impurities like carbon tetrachloride, which can lead to the formation of carboxylic acid byproducts. Hexamethylenetetramine for the Duff reaction should be of high quality.
Issue 2: High Proportion of Isomeric Side Products
Potential Cause Troubleshooting Steps
Reaction Conditions Favoring Isomer Formation In the Reimer-Tiemann reaction, modifying the solvent system or using a phase-transfer catalyst can sometimes influence the ortho-isomer ratio. For the Duff reaction, the choice of acid catalyst and solvent can affect regioselectivity.
Difficult Purification The isomeric products, this compound and 2-hydroxy-6-methylbenzaldehyde, can have similar physical properties, making separation by simple distillation or recrystallization challenging. Column chromatography is often the most effective method for separation.

Data Presentation

The following table summarizes typical yields and product distributions for the synthesis of this compound. Please note that these values are illustrative and can vary based on specific experimental conditions.

Reaction Starting Material Key Reagents Typical Yield of this compound Major Side Products Typical Product Ratio (Main:Side)
Reimer-Tiemann2-MethylphenolChloroform, NaOH30-50%2-hydroxy-6-methylbenzaldehyde3:1 to 5:1
Duff Reaction2-MethylphenolHexamethylenetetramine, Acid15-30%2-hydroxy-6-methylbenzaldehyde2:1 to 4:1

Experimental Protocols

Reimer-Tiemann Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 2-Methylphenol (o-cresol)

  • Sodium hydroxide (NaOH)

  • Chloroform (CHCl₃)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve sodium hydroxide in water to create a concentrated solution.

  • Add 2-methylphenol to the flask and stir until it dissolves.

  • Heat the mixture to 60-65°C in a water bath.

  • Slowly add chloroform dropwise through the dropping funnel over a period of 1-2 hours while maintaining vigorous stirring. The reaction is exothermic, so control the addition rate to maintain a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at 60-65°C for an additional 2-3 hours.

  • Cool the reaction mixture to room temperature and then carefully acidify with dilute hydrochloric acid until the solution is acidic to litmus paper.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to separate the desired this compound from the isomeric byproduct.

Duff Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 2-Methylphenol (o-cresol)

  • Hexamethylenetetramine (HMTA)

  • Glycerol

  • Boric acid

  • Sulfuric acid (H₂SO₄)

  • Water

Procedure:

  • In a round-bottom flask, heat a mixture of glycerol and boric acid to about 160°C to form glyceroboric acid.

  • Cool the mixture to around 140°C.

  • In a separate beaker, thoroughly mix 2-methylphenol and hexamethylenetetramine.

  • Add the solid mixture in portions to the hot glyceroboric acid with vigorous stirring over 15-20 minutes, maintaining the temperature between 140-150°C.

  • After the addition is complete, continue to heat the mixture at 150-160°C for another 30-45 minutes.

  • Cool the reaction mixture and then hydrolyze by adding a solution of dilute sulfuric acid.

  • Perform steam distillation on the acidified mixture. The this compound will distill over with the steam.

  • Collect the distillate and extract the product with a suitable organic solvent like diethyl ether.

  • Dry the organic extract over anhydrous magnesium sulfate, filter, and remove the solvent to yield the crude product.

  • Further purification can be achieved by column chromatography or recrystallization.

Mandatory Visualization

Reimer_Tiemann_Side_Products 2-Methylphenol 2-Methylphenol Reimer-Tiemann Reaction Reimer-Tiemann Reaction 2-Methylphenol->Reimer-Tiemann Reaction This compound This compound (Main Product) Reimer-Tiemann Reaction->this compound Major Pathway 2-hydroxy-6-methylbenzaldehyde 2-hydroxy-6-methylbenzaldehyde (Isomeric Side Product) Reimer-Tiemann Reaction->2-hydroxy-6-methylbenzaldehyde Minor Pathway 4-hydroxy-2-methylbenzoic acid 4-hydroxy-2-methylbenzoic acid (Minor Side Product) Reimer-Tiemann Reaction->4-hydroxy-2-methylbenzoic acid Trace Pathway (if CCl4 present) Duff_Reaction_Side_Products 2-Methylphenol 2-Methylphenol Duff Reaction Duff Reaction 2-Methylphenol->Duff Reaction This compound This compound (Main Product) Duff Reaction->this compound Major Pathway 2-hydroxy-6-methylbenzaldehyde 2-hydroxy-6-methylbenzaldehyde (Isomeric Side Product) Duff Reaction->2-hydroxy-6-methylbenzaldehyde Minor Pathway Di-formylated Products Di-formylated Products (Possible Side Product) Duff Reaction->Di-formylated Products Minor Pathway (less common) Troubleshooting_Workflow start Low Yield or High Impurity check_temp Check Reaction Temperature start->check_temp check_stoich Verify Stoichiometry of Reagents start->check_stoich check_mixing Ensure Efficient Mixing start->check_mixing check_purity Analyze Reagent Purity start->check_purity adjust_temp Adjust Temperature check_temp->adjust_temp adjust_stoich Correct Molar Ratios check_stoich->adjust_stoich improve_mixing Increase Stirring Rate/ Use Phase Transfer Catalyst check_mixing->improve_mixing purify_reagents Use Purified Reagents check_purity->purify_reagents analyze_product Analyze Product Mixture (e.g., by HPLC, GC-MS) adjust_temp->analyze_product adjust_stoich->analyze_product improve_mixing->analyze_product purify_reagents->analyze_product purification Optimize Purification (e.g., Column Chromatography) analyze_product->purification end Improved Yield and Purity purification->end

References

Preventing oxidation of 4-Hydroxy-2-methylbenzaldehyde during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in preventing the oxidation of 4-Hydroxy-2-methylbenzaldehyde during storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound during storage?

A1: The primary cause of degradation for this compound is oxidation. The aldehyde functional group (-CHO) is susceptible to oxidation, particularly in the presence of oxygen from the air. This reaction converts the aldehyde to its corresponding carboxylic acid, 4-hydroxy-2-methylbenzoic acid. This process can be accelerated by exposure to light and elevated temperatures.

Q2: What are the ideal storage conditions to minimize oxidation?

A2: To minimize oxidation, this compound should be stored at 2°C to 8°C in a tightly sealed, amber glass container to protect it from light. For optimal stability, it is highly recommended to store the compound under an inert atmosphere, such as nitrogen or argon, to displace any oxygen in the container.

Q3: I've observed a white crystalline precipitate in my stock of this compound. What is it, and can I still use the material?

A3: The white precipitate is most likely 4-hydroxy-2-methylbenzoic acid, the oxidation product. The presence of this impurity can be confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). For experiments requiring high purity, it is recommended to purify the aldehyde before use. The suitability of the material for your specific application will depend on the tolerance of your experiment to this acidic impurity.

Q4: How can I purify this compound that has partially oxidized?

A4: A common method to remove the acidic impurity, 4-hydroxy-2-methylbenzoic acid, is through a liquid-liquid extraction. The impure aldehyde can be dissolved in a suitable organic solvent and washed with a mild basic solution, such as 5-10% sodium bicarbonate, to deprotonate and extract the carboxylic acid into the aqueous layer. The organic layer containing the purified aldehyde is then washed with water, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. For very high purity, distillation can be performed.

Q5: What is the role of antioxidants in preventing the degradation of this compound?

A5: Antioxidants are compounds that can be added in small quantities to inhibit or slow down the oxidation process. They act as radical scavengers, interrupting the chain reaction of autoxidation. For phenolic aldehydes like this compound, synthetic antioxidants such as Butylated Hydroxytoluene (BHT) or natural antioxidants like tocopherols (Vitamin E) can be effective.[1][2][3]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Discoloration (Yellowing or Pinking) Over-oxidation of the phenolic antioxidant or the aldehyde itself, potentially initiated by light exposure or trace impurities.1. Verify Storage Conditions: Ensure the compound is stored in an amber vial, protected from light, and at the recommended temperature (2-8°C). 2. Check for Contamination: Ensure that no contaminants were introduced during previous uses. Use clean, dry spatulas and glassware. 3. Purification: If discoloration is significant, consider repurification as described in FAQ Q4.
Formation of a Precipitate Oxidation to 4-hydroxy-2-methylbenzoic acid, which may have lower solubility in certain solvents or at lower temperatures.1. Confirm Identity: Analyze the precipitate to confirm it is the carboxylic acid. 2. Purification: Purify the aldehyde using the extraction method outlined in FAQ Q4. 3. Review Storage: Re-evaluate your storage procedure to ensure it minimizes oxygen exposure. Consider implementing an inert gas blanket.
Inconsistent Experimental Results Degradation of the starting material leading to lower purity and the presence of impurities that may interfere with the reaction.1. Assess Purity: Use an analytical technique like GC-MS or HPLC to determine the purity of your this compound stock. 2. Use Fresh or Purified Material: For sensitive reactions, use a freshly opened container or purify the existing stock. 3. Incorporate Antioxidants: Consider adding a suitable antioxidant to your stock solution to prevent further degradation.
Polymerization (Formation of a viscous liquid or solid) Although less common for this specific aldehyde, polymerization can be catalyzed by acidic or basic impurities.1. Check pH: Ensure that the storage container and any handling equipment are free from acidic or basic residues. 2. Purification: Remove any acidic (oxidation product) or other impurities. 3. Proper Storage: Store in a neutral, clean, and dry environment.

Quantitative Data Summary

The stability of this compound is significantly enhanced by proper storage conditions and the addition of antioxidants. The following table provides illustrative data on the expected stability under various conditions.

Storage ConditionAntioxidant (Concentration)Expected Purity after 6 Months (%)
Ambient Temperature (~25°C), Exposed to Air and LightNone< 85%
Refrigerated (2-8°C), Sealed, in the DarkNone90-95%
Refrigerated (2-8°C), Under Nitrogen, in the DarkNone> 98%
Refrigerated (2-8°C), Under Nitrogen, in the DarkBHT (0.05% w/w)> 99%
Refrigerated (2-8°C), Under Nitrogen, in the Darkα-Tocopherol (0.05% w/w)> 99%

Note: This data is representative and the actual stability may vary based on the initial purity of the compound and the specific storage environment.

Experimental Protocols

Protocol for Storage under an Inert Atmosphere

This protocol describes the procedure for creating an inert atmosphere in a storage container for this compound.

Materials:

  • Container of this compound

  • Source of inert gas (Nitrogen or Argon) with a regulator

  • Tubing

  • Needle (optional, for septum-sealed vials)

Procedure:

  • Preparation: If transferring the aldehyde to a new container, ensure the container is clean and completely dry.

  • Gas Flow: Set the regulator of the inert gas cylinder to a low, gentle flow rate.

  • Purging:

    • For containers with a screw cap: Gently flush the headspace of the container with the inert gas for 1-2 minutes to displace the air.

    • For septum-sealed vials: Insert a needle connected to the inert gas line through the septum to introduce the gas, and use a second needle as an outlet for the displaced air. Purge for 1-2 minutes.

  • Sealing: Immediately after purging, tightly seal the container to prevent re-entry of air.

  • Storage: Store the sealed container in a refrigerator at 2-8°C, protected from light.

Protocol for the Addition of an Antioxidant

This protocol outlines the steps for adding Butylated Hydroxytoluene (BHT) or α-Tocopherol to this compound for enhanced stability.

Materials:

  • This compound

  • Butylated Hydroxytoluene (BHT) or α-Tocopherol (liquid form)

  • Analytical balance

  • Spatula

  • Vortex mixer or sonicator (optional)

Procedure:

  • Calculation: Determine the amount of antioxidant to be added. A typical concentration is 0.01% to 0.1% by weight. For example, for 10 g of the aldehyde, you would add 1 to 10 mg of the antioxidant.[2]

  • Addition:

    • If the aldehyde is a solid, gently grind the required amount of BHT crystals into a fine powder and mix thoroughly with the aldehyde.

    • If the aldehyde is in a liquid state (melted or in solution), add the calculated amount of BHT or α-Tocopherol directly to the liquid.

  • Dissolution: Ensure the antioxidant is fully dissolved. This can be aided by gentle warming, vortexing, or sonication.

  • Inerting and Storage: After the antioxidant is fully dissolved, purge the container with an inert gas as described in the previous protocol and store at 2-8°C in the dark.

Visualizations

Oxidation_Pathway cluster_conditions Conditions cluster_product Oxidation Product 4H2MB This compound 4H2MBA 4-Hydroxy-2-methylbenzoic Acid 4H2MB->4H2MBA Oxidation O2 Oxygen (O2) Light Light Light->4H2MBA Accelerates Heat Heat Heat->4H2MBA Accelerates

Caption: Oxidation pathway of this compound.

Troubleshooting_Workflow start Degradation Suspected (e.g., discoloration, precipitate) check_storage Review Storage Conditions: - Temperature (2-8°C)? - Light protection? - Airtight seal? start->check_storage storage_ok Storage Conditions Correct check_storage->storage_ok Yes storage_bad Correct Storage Conditions: - Refrigerate - Use amber vial - Ensure tight seal check_storage->storage_bad No check_purity Assess Purity (GC-MS or HPLC) storage_ok->check_purity consider_antioxidant Consider Adding Antioxidant (BHT or Tocopherol) storage_ok->consider_antioxidant storage_bad->check_purity purity_ok Purity Acceptable? check_purity->purity_ok purify Purify Aldehyde (e.g., base wash) purity_ok->purify No use_material Use Material in Experiment purity_ok->use_material Yes purify->use_material implement_inert Implement Inert Atmosphere (Nitrogen or Argon) consider_antioxidant->implement_inert

Caption: Troubleshooting workflow for this compound degradation.

References

Troubleshooting low yield in the formylation of 2-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with the formylation of 2-methylphenol (o-cresol), particularly the issue of low reaction yields.

Frequently Asked Questions (FAQs)

Q1: Why is the formylation of 2-methylphenol often challenging in terms of yield and regioselectivity?

A1: The formylation of 2-methylphenol involves an electrophilic aromatic substitution on a ring with two activating, ortho-, para-directing groups: a hydroxyl (-OH) and a methyl (-CH₃) group.[1] The strong activating nature of the hydroxyl group can lead to side reactions, such as the formation of tars or polyformylated products, while the combined directing effects of both groups can result in a mixture of isomers (primarily 3-methylsalicylaldehyde and 5-methylsalicylaldehyde), complicating purification and reducing the isolated yield of the desired product.[1]

Q2: Which formylation method is most selective for ortho-formylation of phenols?

A2: Several methods favor ortho-formylation. The Duff reaction shows a strong preference for the ortho position.[1] The Reimer-Tiemann reaction also generally yields the ortho product as the major isomer.[1][2] However, the magnesium chloride and paraformaldehyde method (Casnati-Skattebøl reaction) is reported to be highly selective, often yielding the ortho isomer exclusively.[1][3]

Q3: How can I increase the yield of the para-formylated product?

A3: While many methods favor ortho-formylation, para-selectivity can be enhanced. In the Reimer-Tiemann reaction, the addition of cyclodextrins to the reaction mixture can significantly increase the yield of the para-formylated product.[1] The cyclodextrin is thought to encapsulate the phenol in a way that sterically hinders the ortho positions, making the para position more accessible to the electrophile.[1]

Q4: What are the main products expected from the formylation of 2-methylphenol?

A4: The primary products are the two ortho-formylated isomers relative to the hydroxyl group: 3-methylsalicylaldehyde and 5-methylsalicylaldehyde. Depending on the reaction conditions, minor by-products such as 2-methoxymethyl-phenol may also be formed.[4]

Troubleshooting Guide for Low Yield

This guide addresses specific issues that can lead to low yields during the formylation of 2-methylphenol.

Logical Flow for Troubleshooting Low Yield

G start Low Yield Observed check_complete 1. Check Reaction Completeness (TLC/GC) start->check_complete incomplete Reaction Incomplete check_complete->incomplete solution_incomplete Increase reaction time Increase temperature Check catalyst activity incomplete->solution_incomplete  Yes check_purity 2. Verify Reagent & Solvent Purity incomplete->check_purity  No end Yield Optimized solution_incomplete->end impure Reagents Impure? check_purity->impure solution_impure Use anhydrous reagents/solvents (especially for MgCl₂ method) Purify starting phenol impure->solution_impure  Yes analyze_byproducts 3. Analyze Crude Product (NMR/MS) impure->analyze_byproducts  No solution_impure->end byproducts Significant Byproducts or Isomer Mixture? analyze_byproducts->byproducts solution_byproducts Optimize reaction conditions (temp, concentration) Change formylation method for better selectivity byproducts->solution_byproducts  Yes byproducts->end  No solution_byproducts->end

Caption: A workflow diagram for troubleshooting low yield in formylation reactions.

Issue 1: Low overall yield of formylated products.

  • Possible Cause: Incomplete reaction.

    • Suggested Solutions:

      • Increase the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal duration.[5]

      • Increase the reaction temperature. Some formylation reactions are highly temperature-dependent. However, be cautious as higher temperatures can also lead to byproduct formation.

      • Verify the activity of the catalyst or the strength of the base/acid used.

  • Possible Cause: Poor quality or inappropriate reagents.

    • Suggested Solutions:

      • Ensure all reagents and solvents are anhydrous, especially for the Magnesium Chloride Mediated (Casnati-Skattebøl) reaction, which is highly sensitive to moisture.[5]

      • Purify the starting 2-methylphenol to remove any reactive impurities that might consume reagents or catalyze side reactions.[1]

      • For the Reimer-Tiemann reaction, which is biphasic, ensure vigorous stirring or use a phase-transfer catalyst to improve the interaction between the aqueous and organic phases.[5][6]

  • Possible Cause: Product loss during workup and purification.

    • Suggested Solutions:

      • Check if the product is volatile and being lost during solvent removal.[7]

      • The product is phenolic and may have some solubility in basic aqueous washes used to remove unreacted starting material. Careful control of pH during extraction is necessary.[5]

      • Ensure the chosen purification method (e.g., column chromatography, recrystallization) is suitable for separating the product from byproducts and starting material.

Issue 2: Formation of a complex mixture of products or significant byproducts.

  • Possible Cause: The reaction is not selective.

    • Suggested Solutions:

      • Re-evaluate the choice of formylation method. For high ortho-selectivity, the MgCl₂/paraformaldehyde method is often superior.[3]

      • Optimize reaction conditions by lowering the temperature or reducing the reaction time to minimize the formation of tars and other degradation products.[1]

  • Possible Cause: Polyformylation of the aromatic ring.

    • Suggested Solutions:

      • This can occur because the phenol ring is highly activated.[1] Employ milder reaction conditions.

      • Consider using a less reactive formylating agent or adjusting the stoichiometry of the reagents.[1]

Issue 3: Higher than expected amount of the para-isomer is formed.

  • Possible Cause: Reaction conditions are favoring para-substitution.

    • Suggested Solutions:

      • In the Reimer-Tiemann reaction, avoid additives like cyclodextrins if the ortho isomer is the desired product.[1]

      • If the ortho positions are sterically hindered (less of an issue for 2-methylphenol but relevant for other substituted phenols), formylation may preferentially occur at the para position.[1]

Data Presentation: Formylation Yields

The following table summarizes yields for various formylation methods on phenols. Note that yields are highly dependent on the specific substrate and reaction conditions.

Formylation MethodSubstrateProduct(s)Yield (%)ConditionsReference(s)
Reimer-TiemannPhenolSalicylaldehyde, p-Hydroxybenzaldehyde30-50CHCl₃, aq. NaOH[1]
Reimer-Tiemann4-Chlorophenol5-Chloro-2-hydroxybenzaldehyde41Chloral, 50% aq. NaOH[8]
Duff Reaction (Modified)Phenol derivativeortho-HydroxybenzaldehydeLow-ModerateHexamethylenetetramine, strong acid (e.g., TFA)[5][9]
MgCl₂ / Paraformaldehyde2-Bromophenol3-Bromosalicylaldehyde90MgCl₂, Paraformaldehyde, Et₃N, THF, reflux 4h[10]
MgCl₂ / ParaformaldehydePhenolSalicylaldehyde74-89MgCl₂, Paraformaldehyde, Et₃N, various solvents (THF, CH₂Cl₂)[4]

Experimental Protocols

Protocol 1: Reimer-Tiemann Reaction (General)

This reaction generates dichlorocarbene in situ for the ortho-formylation of phenols.[2][11]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve the phenol substrate (1 equiv.) in an aqueous solution of sodium hydroxide (10-40%).

  • Reagent Addition: Add an excess of chloroform (2-3 equiv.).

  • Reaction: Heat the biphasic mixture to 60-70°C with vigorous stirring. The reaction is often exothermic and may require cooling to maintain the temperature.[6] Stir for several hours until the starting material is consumed (monitor by TLC).

  • Workup: Cool the mixture to room temperature. Remove excess chloroform by distillation.

  • Isolation: Acidify the remaining aqueous solution with a mineral acid (e.g., HCl) to a pH of 4-5. This will precipitate the product.

  • Purification: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization.[11]

Protocol 2: Modified Duff Reaction

This modified protocol uses a strong acid to improve the efficiency of the formylation.[5]

  • Setup: In a dry round-bottom flask, dissolve the 2-methylphenol (1 equiv.) and hexamethylenetetramine (2-3 equiv.) in anhydrous trifluoroacetic acid (TFA).

  • Reaction: Heat the mixture at 70-80°C for 3-6 hours, monitoring the reaction by TLC.

  • Hydrolysis: Cool the reaction mixture and carefully pour it into a cold 4 M HCl solution to hydrolyze the intermediate imine.

  • Isolation: The product may precipitate upon standing. If so, collect the solid by filtration. Otherwise, extract the aqueous mixture with an organic solvent (e.g., dichloromethane).

  • Purification: Wash the organic layer, dry it over an anhydrous salt, and remove the solvent under reduced pressure. Purify the crude product as needed.

Protocol 3: Magnesium Chloride Mediated ortho-Formylation

This method is highly regioselective for the ortho position and often provides high yields.[3][10]

  • Setup: In a dry, three-necked round-bottom flask under an argon or nitrogen atmosphere, add anhydrous magnesium chloride (2 equiv.) and paraformaldehyde (3 equiv.).

  • Solvent and Base Addition: Add an anhydrous solvent such as tetrahydrofuran (THF) or acetonitrile.[4][10] Stir the mixture and add dry triethylamine (2 equiv.) dropwise.

  • Substrate Addition: Add 2-methylphenol (1 equiv.) to the mixture.

  • Reaction: Heat the reaction mixture to a gentle reflux (approx. 75°C). The reaction progress can be monitored by TLC. Maintain reflux for 4-8 hours.

  • Workup: Cool the reaction mixture to room temperature and add diethyl ether. Transfer the mixture to a separatory funnel.

  • Isolation: Wash the organic phase successively with 1 N HCl (3 times) and water (3 times). Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.[5][10]

  • Purification: Purify the product by column chromatography or recrystallization.

Reaction Pathway Visualizations

Reimer-Tiemann Reaction Mechanism

G cluster_0 Carbene Formation cluster_1 Electrophilic Attack & Hydrolysis CHCl3 Chloroform (CHCl₃) Carbanion Chloroform Carbanion CHCl3->Carbanion + OH⁻ Carbene Dichlorocarbene (:CCl₂) Carbanion->Carbene - Cl⁻ Phenol 2-Methylphenoxide Intermediate Dichloromethyl Intermediate Phenol->Intermediate + :CCl₂ Aldehyde Product Intermediate->Aldehyde + H₂O, OH⁻

Caption: Simplified mechanism of the Reimer-Tiemann reaction.

Duff Reaction Mechanism

G cluster_0 Iminium Ion Formation cluster_1 Substitution & Hydrolysis Hexamine Hexamine Iminium Iminium Ion Electrophile Hexamine->Iminium + H⁺ Phenol 2-Methylphenol Benzylamine Benzylamine Intermediate Phenol->Benzylamine + Iminium Ion Imine Imine Intermediate Benzylamine->Imine Intramolecular Redox Aldehyde Product Imine->Aldehyde + H₃O⁺ (Hydrolysis)

Caption: Simplified mechanism of the Duff reaction.

References

Improving the reaction conditions for the Dakin oxidation of 4-Hydroxy-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the Dakin oxidation of 4-Hydroxy-2-methylbenzaldehyde to synthesize 2-methylhydroquinone.

Frequently Asked Questions (FAQs)

Q1: What is the Dakin oxidation and what is its primary application for this compound?

The Dakin oxidation is an organic redox reaction that converts an ortho- or para-hydroxylated phenyl aldehyde or ketone into a benzenediol and a carboxylate.[1][2][3] It is achieved by using hydrogen peroxide in a basic solution.[4][5] For this compound, this reaction provides a direct and efficient pathway to synthesize 2-methylhydroquinone (also known as toluhydroquinone), a valuable organic intermediate.[6]

Q2: My reaction yield is significantly lower than expected. What are the common causes?

Low yield is a frequent issue and can be attributed to several factors:

  • Suboptimal pH: The reaction is highly dependent on pH. The base concentration must be sufficient to deprotonate both the phenolic hydroxyl group and the hydrogen peroxide, but excessive basicity can promote side reactions.[3]

  • Poor Reagent Quality: Hydrogen peroxide can decompose over time. It is crucial to use a fresh or properly titrated solution. For a more stable and easy-to-handle alternative, consider using a urea-hydrogen peroxide (UHP) complex.[4][7]

  • Side Reactions: Under strongly alkaline conditions, the Cannizzaro reaction can occur as a competitive pathway.[7] Additionally, the hydroquinone product can be susceptible to further oxidation, especially during workup if not properly handled.

  • Poor Temperature Control: The reaction can be exothermic. If the temperature is not controlled, especially during the addition of hydrogen peroxide, the oxidant can decompose, and side reactions may increase. While traditional protocols sometimes used high temperatures, modern variations often employ milder conditions.[7]

Q3: The reaction is not going to completion, and TLC/LCMS analysis shows significant remaining starting material. How can I resolve this?

Incomplete conversion is typically related to reaction kinetics or stoichiometry:

  • Insufficient Reaction Time: Some conditions may require longer reaction times. Monitor the reaction progress using an appropriate technique (e.g., TLC) until the starting material spot disappears.

  • Incorrect Stoichiometry: Ensure that at least one equivalent of hydrogen peroxide is used relative to the aldehyde. A slight excess (e.g., 1.1-1.2 equivalents) may be necessary to drive the reaction to completion.

  • Solubility Issues: this compound must be fully dissolved for the reaction to proceed efficiently. If solubility in the aqueous base is poor, the use of a co-solvent might be necessary, though this can complicate the workup.[8]

Q4: How can the formation of colored impurities or byproducts be minimized?

Minimizing byproducts is key to achieving high purity and yield:

  • Controlled Reagent Addition: Add the hydrogen peroxide solution slowly and dropwise to the reaction mixture.[9] This helps maintain a steady temperature and prevents a localized high concentration of the oxidant, which can lead to over-oxidation.

  • Temperature Management: Maintain the reaction at a consistent, moderate temperature. An ice bath may be necessary to manage the exotherm during peroxide addition. A common temperature range is between room temperature and 50-60°C.[9]

  • Inert Atmosphere: The 2-methylhydroquinone product is an antioxidant and can be sensitive to air oxidation, especially under basic conditions.[6] Conducting the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon) can prevent the formation of colored quinone byproducts.

Q5: What is the recommended procedure for purifying the 2-methylhydroquinone product?

The product is typically an off-white crystalline powder.[6] A standard purification involves:

  • Quenching & Neutralization: After the reaction is complete, cool the mixture in an ice bath. Carefully quench any remaining peroxide with a reducing agent (e.g., sodium sulfite solution). Slowly acidify the mixture with an acid like HCl or H₂SO₄ to a pH of ~3-4 to precipitate the product.

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Washing & Drying: Combine the organic extracts and wash with brine. Dry the solution over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Final Purification: After filtering off the drying agent and removing the solvent under reduced pressure, the crude product can be further purified. Recrystallization from a suitable solvent system (e.g., water or toluene/heptane) or column chromatography are effective methods.[10]

Troubleshooting Guide

This table summarizes common problems and provides actionable solutions to improve your experimental outcome.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Decomposition of H₂O₂.2. Suboptimal pH (too low or too high).3. Product degradation during workup.4. Competing side reactions (e.g., Cannizzaro).1. Use fresh H₂O₂ or a stable source like UHP.[4][7]2. Titrate the base carefully; perform small-scale optimizations to find the ideal pH.3. Work up the reaction under an inert atmosphere and avoid excessive heat.4. Use milder base conditions and ensure controlled temperature.
Incomplete Reaction 1. Insufficient reaction time.2. Not enough H₂O₂.3. Poor solubility of starting material.4. Low reaction temperature.1. Monitor reaction by TLC/LCMS and allow it to run longer.2. Use a slight excess (1.1-1.2 eq) of H₂O₂.3. Ensure the aldehyde is fully dissolved in the basic solution before adding H₂O₂.[8]4. Gently warm the reaction (e.g., 40-50°C) if it is too sluggish at room temperature.
Product Darkens / Decomposes 1. Air oxidation of the hydroquinone product.2. Over-oxidation by excess peroxide.3. High temperature or light exposure during workup/purification.1. Perform workup and purification under an inert atmosphere.2. Quench residual peroxide with a reducing agent (e.g., Na₂SO₃) before acidification.3. Avoid high temperatures and protect the product from light.
Reaction is Too Fast / Uncontrolled Exotherm 1. H₂O₂ was added too quickly.2. Reaction concentration is too high.3. Insufficient cooling.1. Add H₂O₂ dropwise with vigorous stirring.[9]2. Use a more dilute solution of the starting aldehyde.3. Submerge the reaction flask in an ice-water bath during H₂O₂ addition.
Comparative Data on Reaction Conditions

Optimizing conditions is crucial for success. The following table presents a comparative summary of potential reaction parameters based on established principles of the Dakin oxidation.

EntryOxidantBaseSolventTemp (°C)Time (h)Expected YieldNotes
130% H₂O₂ (aq)1 M NaOH (aq)Water25-402-4Good-ExcellentThe classic approach. Requires careful temperature control during H₂O₂ addition.
2UHP1 M NaOH (aq)Water25-503-6Good-ExcellentUHP is a stable, solid source of H₂O₂, simplifying handling.[4] The reaction may be slightly slower.
330% H₂O₂ (aq)K₂CO₃Acetonitrile/Water504-8Moderate-GoodMilder base may reduce side reactions but often requires longer times and gentle heating.
4H₂O₂/Boric Acid-Water50-602-5GoodBoric acid can be used as a catalyst, offering an alternative to strongly basic conditions.[11]
Detailed Experimental Protocol

This protocol provides a standard methodology for the Dakin oxidation of this compound.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (30% w/w in H₂O)

  • Hydrochloric Acid (HCl, 2M)

  • Sodium Sulfite (Na₂SO₃)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5.0 g, 36.7 mmol) in 1 M NaOH solution (e.g., 50 mL). Cool the flask in an ice-water bath to 0-5°C.

  • Oxidant Addition: Transfer 30% hydrogen peroxide (e.g., 4.2 mL, ~41.0 mmol, 1.1 eq) to a dropping funnel. Add the H₂O₂ solution dropwise to the stirred aldehyde solution over 30-45 minutes, ensuring the internal temperature does not rise above 10°C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the disappearance of the starting material by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).

  • Workup - Quenching and Acidification: Once the reaction is complete, cool the flask back down in an ice bath. Slowly add a 10% aqueous solution of sodium sulfite until a test with peroxide indicator paper is negative. Carefully acidify the solution to pH ~3 by the slow addition of 2 M HCl. A precipitate of the product should form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄. Filter the solution and remove the solvent using a rotary evaporator to yield the crude 2-methylhydroquinone.

  • Purification: Recrystallize the crude solid from hot water or a toluene/heptane mixture to obtain pure 2-methylhydroquinone.

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Hydrogen peroxide (30%) is a strong oxidizer and can cause severe skin burns. Handle with care.

  • The reaction can be exothermic. Ensure proper cooling and slow addition of reagents.

  • Perform the reaction in a well-ventilated fume hood.

Visualized Guides and Mechanisms

Diagram 1: Simplified Dakin Reaction Mechanism

The reaction proceeds via nucleophilic addition of a hydroperoxide ion, followed by aryl migration and hydrolysis of the resulting phenyl ester intermediate.[1][3]

Dakin_Mechanism cluster_1 Step 1: Nucleophilic Attack cluster_2 Step 2: Rearrangement cluster_3 Step 3: Hydrolysis A Aldehyde B Tetrahedral Intermediate A->B + HOO⁻ C Phenyl Ester Intermediate B->C [1,2]-Aryl Migration - OH⁻ D 2-Methylhydroquinone (Product) C->D + OH⁻, then H₃O⁺ Dakin_Workflow Start Start Setup Prepare Aldehyde in Aqueous Base Start->Setup Cool Cool to 0-5°C Setup->Cool Add Dropwise Addition of H₂O₂ Cool->Add React Stir at RT & Monitor Progress Add->React Quench Quench Excess H₂O₂ React->Quench Acidify Acidify to pH ~3 Quench->Acidify Extract Extract with Organic Solvent Acidify->Extract Dry Dry & Concentrate Extract->Dry Purify Purify Product (e.g., Recrystallization) Dry->Purify End Final Product Purify->End Troubleshooting_Logic Start Low Yield or Incomplete Reaction Check_TLC Check TLC: Starting Material (SM) Present? Start->Check_TLC Check_Reagents Are Reagents Valid? (Fresh H₂O₂, Correct Base Conc.) Start->Check_Reagents Check_Conditions Are Conditions Optimal? (Temp, Time, Stirring) Start->Check_Conditions Check_TLC->Check_Reagents No (SM Absent) Sol_Time Increase Reaction Time Check_TLC->Sol_Time Yes (SM Present) Check_Reagents->Check_Conditions Yes Sol_Reagents Use Fresh Reagents (Consider UHP) Check_Reagents->Sol_Reagents No Sol_Stoich Increase H₂O₂ Stoichiometry Check_Conditions->Sol_Stoich Yes Sol_Temp Optimize Temperature Check_Conditions->Sol_Temp No Success Problem Resolved Sol_Time->Success Sol_Stoich->Success Sol_Reagents->Success Sol_Temp->Success

References

Removal of unreacted starting materials from 4-Hydroxy-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 4-Hydroxy-2-methylbenzaldehyde

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of unreacted starting materials and byproducts from this compound.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound sample?

A1: The impurities in your sample will largely depend on the synthetic route used.

  • Reimer-Tiemann or Duff Reaction: If you synthesized the compound from m-cresol, common impurities include unreacted m-cresol and potentially the isomeric byproduct, 2-hydroxy-4-methylbenzaldehyde.[1][2][3][4] The Duff reaction, in particular, may result in lower yields, implying a higher concentration of starting material in the crude product.[1]

  • Oxidation of p-Cresol Derivatives: Syntheses involving the oxidation of a p-cresol derivative may contain unreacted starting material and over-oxidation products, such as 4-hydroxy-2-methylbenzoic acid.[5][6]

Q2: I've synthesized this compound from m-cresol. How can I remove the unreacted starting material?

A2: Unreacted m-cresol can be removed using several techniques. A common approach involves an acid-base extraction. Since m-cresol is phenolic, it can be deprotonated with a weak base (like sodium bicarbonate solution) and extracted into the aqueous phase, while the aldehyde remains in the organic phase. Alternatively, column chromatography or recrystallization can be effective.[7][8]

Q3: My analysis shows the presence of both this compound and its isomer, 2-hydroxy-4-methylbenzaldehyde. How can I separate them?

A3: The separation of positional isomers can be challenging due to their similar physical properties.

  • Column Chromatography: This is the most reliable method for separating isomers. A silica gel column with a non-polar/polar solvent system (e.g., hexane/ethyl acetate) is typically effective. The separation can be monitored by Thin Layer Chromatography (TLC) to optimize the solvent system.

  • Fractional Crystallization: If the isomers have sufficiently different solubilities in a particular solvent, fractional crystallization may be possible, though it is often less efficient than chromatography for achieving high purity.[7]

Q4: Can I use distillation to purify my this compound?

A4: Yes, distillation or sublimation can be used for purification, especially if the impurities are non-volatile.[5][9] this compound has a boiling point of 121-122 °C. However, if your crude product contains isomers with very close boiling points, distillation will not be an effective separation method.[10]

Q5: Which purification method is most suitable for a large-scale synthesis?

A5: For large-scale purification, recrystallization is often preferred due to its cost-effectiveness and simplicity.[7] It is effective for removing significant amounts of impurities that have different solubility profiles from the desired product. If higher purity is required and isomeric separation is necessary, large-scale preparative chromatography would be the next logical step, though it is more resource-intensive.

Data Presentation: Comparison of Purification Methods

The following table summarizes common purification techniques for this compound.

Purification MethodTarget ImpurityTypical RecoveryPurity AchievedAdvantagesDisadvantages
Recrystallization Unreacted starting materials (e.g., m-cresol), non-isomeric byproducts60-90%Good to Excellent (>98%)Scalable, cost-effective, simple setup.[7]Ineffective for separating isomers; requires finding a suitable solvent.[7]
Column Chromatography Isomeric byproducts, starting materials, other byproducts50-80%Excellent (>99%)High resolution for complex mixtures and isomers.Requires significant solvent volumes, time-consuming, less scalable.
Distillation/Sublimation Non-volatile or highly volatile impurities70-95%Good to Excellent (>98%)Effective for thermally stable compounds with different boiling points.[9][11]Not suitable for separating isomers with close boiling points; risk of product decomposition at high temperatures.[10]
Acid-Base Extraction Acidic (e.g., cresol) or basic impurities>90% (of crude material)Fair to Good (as a pre-purification step)Fast, simple, good for initial cleanup of starting materials.[8]Does not remove neutral impurities or isomers; generates aqueous waste.
Steam Distillation Unreacted phenol starting materialsVariableGoodCan yield nearly pure product directly from the reaction mixture in some cases (e.g., Duff reaction).[3]Not universally applicable; requires the compound to be volatile with steam.

Experimental Protocols

Protocol: Purification by Recrystallization

This protocol describes a general procedure for purifying this compound by recrystallization, a technique used to purify solid compounds.[7]

  • Solvent Selection:

    • Test the solubility of a small amount of your crude product in various solvents (e.g., water, ethanol, isopropanol, hexane, toluene, or mixtures) at room temperature and upon heating.

    • An ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point, while impurities remain either soluble or insoluble at all temperatures.[7] For hydroxybenzaldehydes, aqueous solvent mixtures are often effective.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid. Add the solvent in small portions near its boiling point, swirling to aid dissolution.

  • Hot Filtration (Optional):

    • If insoluble impurities are present in the hot solution, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling process, which encourages the formation of larger, purer crystals.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[12]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying:

    • Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point (45-47 °C) to remove residual solvent.

Mandatory Visualization

The following diagram illustrates the decision-making process for selecting a suitable purification strategy for crude this compound.

Purification_Workflow start Crude this compound check_impurities Identify Impurities (TLC, GC-MS, NMR) start->check_impurities is_cresol Main impurity is unreacted cresol? check_impurities->is_cresol is_isomer Isomeric impurities present? is_cresol->is_isomer No extraction Perform Acid-Base Extraction is_cresol->extraction Yes is_solid Other solid impurities present? is_isomer->is_solid No chromatography Column Chromatography is_isomer->chromatography Yes recrystallize Recrystallization is_solid->recrystallize Yes final_product Pure this compound is_solid->final_product No extraction->is_isomer recrystallize->final_product chromatography->final_product

Caption: Purification strategy selection for this compound.

References

Technical Support Center: Characterization of Impurities in 4-Hydroxy-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in the characterization of impurities in 4-Hydroxy-2-methylbenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common potential impurities in this compound?

A1: Potential impurities in this compound can originate from the synthetic route and degradation. Common synthesis methods include the Duff reaction and the Reimer-Tiemann formylation of m-cresol, or the oxidation of p-cresol derivatives.[1][2]

Process-Related Impurities:

  • Isomeric Impurities: Synthesis methods can often lead to the formation of isomers. The most common isomeric impurity is 2-Hydroxy-4-methylbenzaldehyde.[2] Depending on the starting materials and reaction conditions, other positional isomers may also be present.

  • Unreacted Starting Materials: Residual amounts of starting materials, such as m-cresol or p-cresol, may be present in the final product.

  • Over-oxidation or Under-oxidation Products: If an oxidation process is used, impurities such as 4-Hydroxy-2-methylbenzoic acid (over-oxidation) or 4-Hydroxy-2-methylbenzyl alcohol (under-oxidation) can be formed.[1]

  • Byproducts from Side Reactions: The Reimer-Tiemann reaction, for instance, is known to sometimes produce dichloromethyl-substituted phenols as intermediates, which upon incomplete hydrolysis could remain as impurities.[3][4]

Degradation Products:

  • Oxidation Products: Phenolic aldehydes are susceptible to oxidation, which can be accelerated by exposure to air, light, or certain metal ions. This can lead to the formation of the corresponding carboxylic acid (4-Hydroxy-2-methylbenzoic acid).

  • Polymerization Products: Under certain conditions, phenolic compounds can undergo polymerization.

Q2: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the most common method for quantifying known and unknown impurities. A stability-indicating HPLC method should be developed to separate the active pharmaceutical ingredient (API) from all potential impurities and degradation products.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile impurities, including residual solvents and certain process-related impurities. The mass fragmentation patterns can help in the structural elucidation of unknown peaks.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for the definitive structural identification of isolated impurities.[7][8] It can also be used for quantitative purposes (qNMR) when a certified reference standard is not available.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it ideal for identifying unknown, non-volatile impurities.

Troubleshooting Guides

HPLC Analysis Troubleshooting
Issue Potential Cause Troubleshooting Steps
Peak Tailing for this compound Peak Secondary interactions with residual silanol groups on the C18 column due to the acidic phenolic hydroxyl group.[9]1. Lower Mobile Phase pH: Add a small amount of an acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to suppress the ionization of the phenolic hydroxyl group. 2. Use a Base-Deactivated Column: Employ an end-capped C18 column specifically designed for the analysis of polar and basic compounds. 3. Increase Mobile Phase Ionic Strength: Add a low concentration of a salt (e.g., 20-50 mM potassium phosphate) to the aqueous portion of the mobile phase.
Poor Resolution Between Isomeric Impurities Suboptimal mobile phase composition or column chemistry.1. Optimize Mobile Phase: Vary the organic modifier (e.g., switch from acetonitrile to methanol or use a combination) and the gradient profile. 2. Try a Different Stationary Phase: A phenyl-hexyl or a polar-embedded group column may offer different selectivity for aromatic isomers. 3. Adjust Temperature: Lowering the column temperature can sometimes improve the resolution between closely eluting peaks.
Appearance of New Peaks in Stability Samples Degradation of the sample.1. Confirm Degradation: Re-analyze a freshly prepared standard solution to rule out system issues. 2. Identify the Degradant: If possible, use LC-MS or collect the fraction for NMR analysis to identify the structure of the new peak. This could be an oxidation product like 4-Hydroxy-2-methylbenzoic acid. 3. Review Storage Conditions: Ensure the sample is stored protected from light and air.
Drifting Retention Times Inconsistent mobile phase composition, temperature fluctuations, or column equilibration issues.[10]1. Ensure Proper Mixing and Degassing: Use an online degasser and ensure mobile phase components are well-mixed. 2. Use a Column Oven: Maintain a constant column temperature. 3. Adequate Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods.
Sample Preparation Troubleshooting
Issue Potential Cause Troubleshooting Steps
Low Sample Recovery Poor solubility of the compound or impurities in the chosen diluent.1. Optimize Diluent: this compound is soluble in organic solvents like methanol and acetonitrile. Ensure the chosen diluent is compatible with the mobile phase to avoid precipitation upon injection. A mixture of water and organic solvent is often a good starting point. 2. Use Sonication: Briefly sonicate the sample solution to ensure complete dissolution.
Sample Degradation During Preparation The sample is sensitive to light, heat, or pH.1. Use Amber Vials: Protect the sample from light. 2. Prepare Samples Fresh: Analyze samples as soon as possible after preparation. 3. Control pH: If the sample is known to be unstable at certain pH values, buffer the diluent accordingly.

Data Presentation

Table 1: Potential Impurities and their Characterization Data

Impurity Name Potential Source Molecular Weight ( g/mol ) Expected Analytical Observations
2-Hydroxy-4-methylbenzaldehydeSynthesis (Isomer)136.15Similar UV spectrum to the main compound, but different retention time in a suitable HPLC method. Distinct 1H and 13C NMR chemical shifts.[11]
m-CresolSynthesis (Starting Material)108.14Shorter retention time in reversed-phase HPLC compared to the product.
4-Hydroxy-2-methylbenzoic acidOxidation (Degradation/Process)152.15More polar than the main compound, eluting earlier in reversed-phase HPLC. Shows a carboxylic acid peak in the IR and NMR spectra.
4-Hydroxy-2-methylbenzyl alcoholReduction/Incomplete Oxidation (Process)138.16More polar than the main compound, eluting earlier in reversed-phase HPLC. Absence of an aldehyde proton and presence of a benzylic alcohol proton in the 1H NMR spectrum.[1]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method

This method is designed for the separation of this compound from its potential impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0 80 20
    20 40 60
    25 40 60
    30 80 20

    | 35 | 80 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.

Protocol 2: GC-MS Analysis for Volatile Impurities

This method is suitable for the detection of residual solvents and other volatile process impurities.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 250 °C at 10 °C/min.

    • Hold at 250 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (split ratio 20:1).

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-450.

  • Sample Preparation: Dissolve the sample in methanol to a concentration of 1 mg/mL.

Mandatory Visualization

Impurity_Characterization_Workflow cluster_synthesis Synthesis & Degradation cluster_analysis Analytical Characterization Synthesis Synthesis Sample Sample Synthesis->Sample Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Forced_Degradation->Sample HPLC_UV HPLC-UV (Purity & Quantification) Impurity_Profile Impurity Profile (Identification & Quantification) HPLC_UV->Impurity_Profile LC_MS LC-MS (Identification of Non-volatile Impurities) NMR NMR (Structural Elucidation) LC_MS->NMR GC_MS GC-MS (Volatile Impurities & Residual Solvents) GC_MS->Impurity_Profile NMR->Impurity_Profile Sample->HPLC_UV Sample->LC_MS Sample->GC_MS

Caption: Workflow for the characterization of impurities in this compound.

HPLC_Troubleshooting_Logic Start Chromatographic Issue (e.g., Peak Tailing) Check_Column Is the column appropriate for phenolic compound analysis? Start->Check_Column Check_Mobile_Phase Is the mobile phase pH optimized? Check_Column->Check_Mobile_Phase Yes Use_BD_Column Use a base-deactivated (end-capped) column Check_Column->Use_BD_Column No Check_System Are there any system issues (leaks, temperature fluctuations)? Check_Mobile_Phase->Check_System Yes Adjust_pH Lower mobile phase pH (e.g., add 0.1% formic acid) Check_Mobile_Phase->Adjust_pH No System_Maintenance Perform system maintenance (check for leaks, use column oven) Check_System->System_Maintenance Yes Resolved Issue Resolved Check_System->Resolved No Use_BD_Column->Check_Mobile_Phase Adjust_pH->Check_System System_Maintenance->Resolved

Caption: Troubleshooting logic for HPLC analysis of phenolic aldehydes.

References

4-Hydroxy-2-methylbenzaldehyde stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation pathways of 4-Hydroxy-2-methylbenzaldehyde. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it is recommended to store the compound in a cool, dry place, protected from light. For long-term storage, it is advisable to keep it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathways for this compound are oxidation and photodegradation. The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid. Additionally, as a para-hydroxylated phenyl aldehyde, it can undergo Dakin oxidation in the presence of an oxidizing agent like hydrogen peroxide under basic conditions. Phenolic aldehydes are also known to be susceptible to photodegradation upon exposure to UV light.

Q3: What are the likely degradation products of this compound?

A3: Based on its chemical structure, the following are potential degradation products:

  • 4-Hydroxy-2-methylbenzoic acid: Formed via oxidation of the aldehyde group.

  • 2-Methylhydroquinone and Formic Acid: Formed via the Dakin oxidation pathway.

  • Polymeric materials: May form through self-condensation or other secondary reactions, especially under thermal stress.

Q4: Is this compound sensitive to pH changes?

A4: Yes, this compound is susceptible to degradation under both acidic and basic conditions. The phenolic hydroxyl group can influence the reactivity of the aldehyde. In basic media, the compound is more susceptible to oxidation. The stability should be evaluated across a range of pH values relevant to your experimental conditions.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatographic Analysis

Symptom: Appearance of unknown peaks in HPLC or GC analysis of a this compound sample.

Possible Causes:

  • Degradation: The compound may have degraded due to improper storage or handling (exposure to air, light, or high temperatures).

  • Contamination: The sample may be contaminated with impurities from the synthesis or from solvents and reagents used in the experiment.

  • Reaction with Solvent: The compound may be reacting with the analytical solvent.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the compound has been stored according to the recommended guidelines.

  • Analyze a Fresh Sample: Prepare and analyze a fresh sample from a new or properly stored batch to rule out degradation over time.

  • Blank Analysis: Run a blank injection of the solvent to check for solvent-related impurities.

  • Stress Studies: Perform forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products and compare their retention times with the unknown peaks.

  • Mass Spectrometry: Use LC-MS or GC-MS to identify the molecular weight of the unknown peaks and aid in their structural elucidation.

Issue 2: Low Assay Value or Loss of Potency

Symptom: The measured concentration or potency of this compound is lower than expected.

Possible Causes:

  • Degradation: The compound has likely degraded.

  • Inaccurate Standard Preparation: The standard solution used for quantification may have been prepared incorrectly.

  • Instrumental Issues: Problems with the analytical instrument (e.g., injector, detector) can lead to inaccurate results.

Troubleshooting Steps:

  • Investigate Degradation: Review the handling and storage of the sample. Consider the possibility of exposure to heat, light, or oxidizing agents.

  • Prepare Fresh Standards: Prepare a new set of standard solutions and re-assay the sample.

  • Instrument Calibration: Verify the calibration and performance of the analytical instrument.

  • Analyze for Degradation Products: Use a stability-indicating method to check for the presence of degradation products. An increase in degradation products often correlates with a decrease in the parent compound.

Quantitative Data Summary

The following table summarizes typical stability data for phenolic aldehydes under various stress conditions. Note that specific quantitative data for this compound is not extensively available in the literature; therefore, this table provides a general guideline based on related compounds.

Stress ConditionTypical ConditionsExpected Degradation of Phenolic AldehydesPotential Degradation Products
Acid Hydrolysis 0.1 M HCl at 60°C for 24hModerateFormation of acetals/hemiacetals with alcoholic solvents, potential for some polymerization.
Base Hydrolysis 0.1 M NaOH at 60°C for 24hSignificantDakin oxidation products (hydroquinone and carboxylate), Cannizzaro reaction products (alcohol and carboxylate), and polymerization.
Oxidation 3% H₂O₂ at room temperature for 24hSignificant4-Hydroxy-2-methylbenzoic acid, 2-Methylhydroquinone, Formic acid.
Thermal Degradation 105°C for 48h (solid state)Low to ModerateDiscoloration, potential for polymerization.
Photodegradation ICH Q1B conditions (UV and visible light)SignificantComplex mixture of photo-oxidation and rearrangement products.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours. At specified time points, withdraw an aliquot and dilute for analysis.

  • Thermal Degradation: Place a known amount of the solid compound in an oven at 105°C for 48 hours. At specified time points, dissolve a portion of the solid in a suitable solvent for analysis.

  • Photodegradation: Expose the solid compound and a solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light. Analyze the samples after exposure.

  • Analysis: Analyze all samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Selection:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Initial Gradient:

    • 0-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm or a more specific wavelength of maximum absorbance).

  • Optimization:

    • Inject a mixture of the stressed samples (from Protocol 1) to observe the separation of the parent compound from its degradation products.

    • Adjust the gradient slope, initial and final mobile phase composition, and flow rate to achieve adequate resolution (Rs > 1.5) between all peaks.

    • If necessary, screen other column chemistries (e.g., C8, Phenyl-Hexyl) and different mobile phase pH values to optimize selectivity.

  • Method Validation: Once a suitable method is developed, validate it according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

degradation_pathway cluster_oxidation Oxidation cluster_dakin Dakin Oxidation This compound This compound 4-Hydroxy-2-methylbenzoic_acid 4-Hydroxy-2-methylbenzoic acid This compound->4-Hydroxy-2-methylbenzoic_acid [O] 2-Methylhydroquinone 2-Methylhydroquinone This compound->2-Methylhydroquinone H₂O₂, OH⁻ Formic_acid Formic acid This compound->Formic_acid H₂O₂, OH⁻

Caption: Major degradation pathways of this compound.

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Acid HPLC_Method_Development HPLC Method Development Acid->HPLC_Method_Development Base Base Base->HPLC_Method_Development Oxidation Oxidation Oxidation->HPLC_Method_Development Heat Heat Heat->HPLC_Method_Development Light Light Light->HPLC_Method_Development Method_Validation Method Validation HPLC_Method_Development->Method_Validation Stability_Assessment Stability Assessment Method_Validation->Stability_Assessment 4-Hydroxy-2-methylbenzaldehyde_Sample This compound Sample 4-Hydroxy-2-methylbenzaldehyde_Sample->Acid 4-Hydroxy-2-methylbenzaldehyde_Sample->Base 4-Hydroxy-2-methylbenzaldehyde_Sample->Oxidation 4-Hydroxy-2-methylbenzaldehyde_Sample->Heat 4-Hydroxy-2-methylbenzaldehyde_Sample->Light

Caption: Workflow for stability testing of this compound.

Technical Support Center: Enhancing the Solubility of 4-Hydroxy-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and frequently asked questions regarding the solubility of 4-Hydroxy-2-methylbenzaldehyde (CAS: 41438-18-0) for reaction purposes.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a white crystalline solid that is only slightly soluble in water.[1][2] Its solubility is significantly better in organic solvents, particularly polar organic solvents like alcohols (methanol, ethanol), ethers, and ketones (acetone).[1][3] It is also fairly soluble in solvents such as benzene, chloroform, and ethyl acetate.[4]

Q2: Why is this compound poorly soluble in water?

A2: The molecule's structure contains a largely nonpolar benzene ring and a methyl group, which are hydrophobic (water-repelling). While the hydroxyl (-OH) and aldehyde (-CHO) groups are polar and can form hydrogen bonds with water, the hydrophobic character of the aromatic ring dominates, leading to poor aqueous solubility.[5][6] As the size of the hydrocarbon portion of an aldehyde increases, its solubility in water rapidly decreases.[6]

Q3: What is the impact of the hydroxyl group on its solubility?

A3: The hydroxyl (-OH) group is key to its solubility in certain solvents. It allows the molecule to engage in hydrogen bonding, which significantly improves its solubility in polar organic solvents like ethanol.[5] Furthermore, this hydroxyl group is phenolic, meaning it is weakly acidic. This property can be exploited to dramatically increase aqueous solubility through pH modification.

Troubleshooting Guide: Solubility Issues in Reactions

This section addresses common problems encountered during experiments and provides step-by-step solutions.

Issue 1: The compound fails to dissolve in a non-aqueous reaction solvent.

If this compound does not dissolve sufficiently in your chosen organic solvent, consider the following solutions.

  • Solution A: Optimize Solvent Selection The choice of solvent is the most critical factor. Polar aprotic solvents are often excellent choices. Based on studies of structurally similar compounds like 4-hydroxybenzaldehyde, a solvent's dissolving power can be ranked.[7]

    Experimental Protocol: Solvent Screening

    • Place a small, known quantity (e.g., 10 mg) of this compound into several different vials.

    • Add a measured volume (e.g., 1 mL) of each candidate solvent to a separate vial.

    • Stir or agitate at room temperature for 5-10 minutes.

    • Visually inspect for complete dissolution.

    • Refer to the solvent recommendation table below to guide your selection.

  • Solution B: Increase the Temperature For most substances, solubility increases with temperature.[5] Gently heating the mixture can often be sufficient to dissolve the compound.

    Experimental Protocol: Dissolution by Heating

    • Add the this compound and the selected solvent to the reaction vessel equipped with a magnetic stirrer and condenser.

    • Begin stirring the suspension.

    • Gently heat the mixture using a water or oil bath, increasing the temperature in 5-10°C increments.

    • Hold at each new temperature for several minutes, observing for dissolution.

    • Do not exceed the boiling point of the solvent or the temperature stability limit of your reactants. Once dissolved, the reaction can often be maintained at that temperature or sometimes cooled slightly without precipitation.

Issue 2: The reaction requires an aqueous medium where the compound is insoluble.

For reactions in water or buffered systems, the intrinsic poor solubility of this compound is a significant barrier.

  • Solution A: Increase Aqueous Solubility via pH Adjustment The phenolic hydroxyl group is acidic and can be deprotonated by a base to form a water-soluble phenoxide salt. This is the most effective method for aqueous systems.

    Experimental Protocol: pH-Mediated Dissolution

    • Suspend the this compound in the aqueous reaction medium.

    • While stirring, slowly add a suitable base (e.g., 1M NaOH, 1M KOH, or a saturated solution of a weaker base like NaHCO₃ or K₂CO₃) dropwise.

    • Monitor the mixture. As the pH increases, the solid will begin to dissolve as the phenoxide salt is formed.

    • Continue adding the base until all the solid has dissolved. Be mindful not to raise the pH higher than necessary for your reaction conditions, as it may affect other reagents or promote side reactions.

  • Solution B: Employ a Co-Solvent System A co-solvent system involves using a water-miscible organic solvent to increase the solubility of a lipophilic compound in an aqueous solution.[8]

    Experimental Protocol: Using a Co-Solvent

    • Dissolve the this compound in a minimal amount of a water-miscible organic solvent (e.g., ethanol, isopropanol, DMSO, or DMF).

    • In a separate vessel, prepare the aqueous component of your reaction mixture.

    • Slowly add the organic solution of your compound to the stirring aqueous phase.

    • Observe for any signs of precipitation. The final ratio of organic solvent to water will depend on the specific concentration required, but the goal is to use the smallest amount of co-solvent necessary to maintain a homogeneous solution.

Data Presentation and Visual Guides

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₈H₈O₂[1][9][10]
Molecular Weight136.15 g/mol [1][9][11]
AppearanceWhite crystalline solid[1]
Melting Point45-47 °C[1]
Boiling Point121-122 °C[1]

Table 2: Recommended Solvents for Increasing Solubility

SolventTypeNotes on Use
N,N-Dimethylformamide (DMF)Polar AproticExcellent dissolving power, but high boiling point can complicate removal.[7]
Acetone / 2-ButanoneKetoneGood solubility, volatile and easy to remove.[7]
Ethyl AcetateEsterGood dissolving power and moderate boiling point.[7]
Ethanol / IsopropanolPolar Protic (Alcohol)Good solubility, often used as co-solvents with water.[1][7]
AcetonitrilePolar AproticModerate solubility, useful in a variety of organic reactions.[7]
TolueneNonpolar AromaticLower solubility compared to polar solvents, but can be effective with heating.[7]

Visual Workflow and Pathway Diagrams

G cluster_0 Solubility Troubleshooting Workflow start Insolubility Issue Identified check_solvent Is the solvent organic or aqueous? start->check_solvent organic_path Select Optimal Organic Solvent (See Table 2) check_solvent->organic_path Organic ph_adjust Adjust pH with Base (for aqueous media) check_solvent->ph_adjust Aqueous heat Apply Gentle Heating organic_path->heat resolved Solubility Achieved heat->resolved Yes not_resolved Still Insoluble? Re-evaluate reaction conditions or try advanced methods (e.g., PTC) heat->not_resolved No cosolvent Use a Co-solvent System (e.g., EtOH/H2O) cosolvent->resolved ph_adjust->cosolvent Fails or pH is incompatible ph_adjust->resolved Dissolves

Caption: Logical workflow for troubleshooting solubility issues.

G cluster_1 Mechanism of pH-Based Solubilization insoluble This compound (Insoluble in Water) L1 insoluble->L1 soluble Deprotonated Phenoxide Anion (Soluble in Water) L2 soluble->L2 L1->soluble + OH⁻ (Base) L2->insoluble + H⁺ (Acid)

Caption: Chemical basis for increasing solubility via pH modification.

References

Catalyst selection for the efficient synthesis of 4-Hydroxy-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 4-Hydroxy-2-methylbenzaldehyde. It includes troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Catalyst Selection and Synthesis Methods

The synthesis of this compound can be approached through several catalytic methods, each with distinct advantages and challenges. The primary routes involve the formylation of m-cresol or the oxidation of a suitable precursor like 3,4-xylenol. Key methods include the Reimer-Tiemann reaction, the Duff reaction, the Vilsmeier-Haack reaction, and catalytic oxidation.

Comparative Data of Synthesis Methods

The following table summarizes quantitative data from various catalytic methods for the synthesis of this compound and its isomers, providing a basis for catalyst selection.

MethodStarting MaterialCatalyst/ReagentProductYield (%)Key Observations
Reimer-Tiemann Reaction m-CresolChloroform, NaOHThis compound23.94[1]Primarily yields ortho-isomers; para-isomer is a minor product.[2][3] Low yields are a common issue.[1]
Duff Reaction m-CresolHexamethylenetetramine (HMTA), Acid2-Hydroxy-4-methylbenzaldehyde12Primarily directs formylation to the ortho position.[4][5][6] Generally inefficient for para-substitution unless ortho positions are blocked.[4]
Vilsmeier-Haack Reaction p-CresolPOCl₃, DMF2-Hydroxy-4-methylbenzaldehyde64High-yielding for formylation of electron-rich arenes.[7][8][9]
Catalytic Oxidation 3,4-XylenolCobalt (II) ChlorideThis compoundNot specifiedA potential route mentioned in patent literature.[10]
Catalytic Oxidation p-CresolCu-Mn Oxide/Carbonp-Hydroxybenzaldehyde96High yield and selectivity for the para-isomer from p-cresol.[11]
Catalytic Oxidation p-CresolCobalt Oxide (Co₃O₄)p-Hydroxybenzaldehyde95 (selectivity)High selectivity for the para-isomer.[12]

Note: Yields can vary significantly based on reaction conditions.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Reimer-Tiemann Synthesis of this compound from m-Cresol

This protocol is based on the general principles of the Reimer-Tiemann reaction, which typically favors ortho-formylation but can yield the para-isomer.[2][3]

Materials:

  • m-Cresol

  • Chloroform (CHCl₃)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve m-cresol in ethanol.

  • Add a concentrated aqueous solution of sodium hydroxide to the flask with vigorous stirring.

  • Heat the mixture to 60-70°C.

  • Slowly add chloroform dropwise from the dropping funnel while maintaining the temperature. The reaction is exothermic and may require external cooling to control.[13]

  • After the addition is complete, continue stirring at the same temperature for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture and acidify with dilute hydrochloric acid.

  • Extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the isomers.

Duff Reaction for Formylation of m-Cresol

The Duff reaction typically yields the ortho-isomer, 2-Hydroxy-4-methylbenzaldehyde, from m-cresol.[6] Achieving the para-isomer, this compound, is challenging and generally occurs in low yields unless the ortho positions are blocked.[4]

Materials:

  • m-Cresol

  • Hexamethylenetetramine (HMTA)

  • Glacial acetic acid

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve m-cresol and hexamethylenetetramine in glacial acetic acid.

  • Heat the mixture to 110°C under a nitrogen atmosphere for 2.5 hours.[5]

  • Cool the reaction mixture to room temperature and add 6 M HCl.

  • Stir for 40 minutes, then add water.[5]

  • Extract the aqueous solution with dichloromethane.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]

  • The crude product will likely be a mixture of isomers requiring purification by chromatography.[5]

Vilsmeier-Haack Reaction for Formylation of Phenols

This reaction is known for its high efficiency in formylating electron-rich aromatic compounds.[8][9]

Materials:

  • A suitable phenol precursor (e.g., m-cresol)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Ice-cold water

  • Sodium bicarbonate solution

Procedure:

  • In a flask cooled in an ice bath, slowly add phosphorus oxychloride to N,N-dimethylformamide with stirring to prepare the Vilsmeier reagent.

  • Add the phenolic substrate to the Vilsmeier reagent.

  • Heat the reaction mixture. The temperature and time will vary depending on the substrate.

  • After the reaction is complete, pour the mixture into ice-cold water.

  • Neutralize with a sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Wash the organic layer, dry it, and remove the solvent.

  • Purify the product by column chromatography.

Cobalt-Catalyzed Oxidation of 3,4-Xylenol

This method represents a potential route for the selective synthesis of this compound.

Materials:

  • 3,4-Xylenol

  • Cobalt (II) chloride (or other cobalt salt)[10]

  • Sodium hydroxide (NaOH)

  • Methanol

  • Oxygen (or air)

Procedure:

  • In a pressure reactor, combine 3,4-xylenol, cobalt (II) chloride, and sodium hydroxide in methanol.

  • Pressurize the reactor with oxygen or air.

  • Heat the mixture with vigorous stirring. Reaction conditions (temperature, pressure, time) need to be optimized.

  • After the reaction, cool the reactor and release the pressure.

  • Acidify the reaction mixture and extract the product.

  • Purify the product using appropriate chromatographic techniques.

Troubleshooting Guides

Q: My Reimer-Tiemann reaction yield for this compound is very low. What are the possible causes and solutions?

A: Low yields in the Reimer-Tiemann reaction are a common issue. Here are some potential causes and troubleshooting steps:

  • Suboptimal Temperature: High temperatures can lead to the formation of polymeric by-products.

    • Solution: Carefully control the reaction temperature, typically between 60-70°C. Use a temperature-controlled oil bath and monitor the internal temperature of the reaction.

  • Poor Mixing: The reaction is biphasic, and inefficient stirring can limit the reaction rate.

    • Solution: Use a high-torque mechanical stirrer to ensure vigorous mixing and maximize the interfacial area between the aqueous and organic phases.[13]

  • Incorrect Stoichiometry: The molar ratio of reactants is crucial.

    • Solution: Ensure the correct molar ratios of m-cresol, chloroform, and sodium hydroxide are used. A slow, dropwise addition of chloroform can also help control the reaction rate and minimize side reactions.

  • Low Para-Selectivity: The Reimer-Tiemann reaction inherently favors the ortho-isomer.[2][3]

    • Solution: While challenging to overcome, some literature suggests the use of phase-transfer catalysts or additives like polyethylene glycol to enhance para-selectivity.[14]

Q: I am getting a mixture of isomers in the Duff reaction. How can I improve the selectivity for this compound?

A: The Duff reaction strongly favors ortho-formylation.[4][5] Obtaining the para-isomer is difficult with an unsubstituted ortho position.

  • Inherent Selectivity: The mechanism of the Duff reaction involves coordination that favors attack at the ortho position.[15]

    • Solution: For the synthesis of this compound, the Duff reaction on m-cresol is not ideal as it will primarily yield 2-Hydroxy-4-methylbenzaldehyde.[6] Consider using a starting material where the ortho positions are blocked by other substituents.

  • Reaction Conditions:

    • Solution: While less likely to significantly alter the inherent ortho-selectivity, optimizing the acid catalyst and temperature may have a minor effect on the product distribution.

Q: The Vilsmeier-Haack reaction is not proceeding to completion. What should I check?

A: Incomplete conversion in the Vilsmeier-Haack reaction can be due to several factors:

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent can degrade if exposed to moisture.

    • Solution: Prepare the Vilsmeier reagent fresh before use and ensure all glassware and solvents are anhydrous.

  • Insufficiently Activated Substrate: The Vilsmeier-Haack reaction works best with electron-rich aromatic compounds.[9][16]

    • Solution: If your substrate is not sufficiently activated, you may need to use more forcing reaction conditions (higher temperature, longer reaction time) or consider a different formylation method.

Q: My catalytic oxidation reaction is producing by-products. How can I improve the selectivity?

A: By-product formation in oxidation reactions is common and can include over-oxidation to the carboxylic acid or polymerization.

  • Over-oxidation: The desired aldehyde can be further oxidized to the corresponding carboxylic acid.

    • Solution: Carefully monitor the reaction progress by TLC or GC and stop the reaction once the formation of the aldehyde is maximized. Optimization of reaction time and oxygen pressure is crucial.

  • Catalyst Deactivation: The catalyst may lose activity over time.

    • Solution: Ensure the catalyst is of high quality and consider the catalyst loading. In some cases, catalyst regeneration may be necessary.

  • Reaction Conditions:

    • Solution: Optimize the temperature, pressure, and solvent. For example, in the oxidation of p-cresol, the choice of solvent and base concentration significantly impacts selectivity.[17]

Frequently Asked Questions (FAQs)

Q1: Which catalyst is best for the selective synthesis of this compound?

A1: There is no single "best" catalyst, as the optimal choice depends on factors like available starting materials, desired scale, and safety considerations.

  • The Reimer-Tiemann reaction with m-cresol is a direct route but suffers from low yields and the formation of isomeric by-products.[1][2][3]

  • Catalytic oxidation of 3,4-xylenol using a cobalt catalyst is a promising but less documented method that could offer higher selectivity.[10]

  • The Duff and Vilsmeier-Haack reactions are generally not suitable for producing this compound from m-cresol due to their strong preference for ortho-formylation.[4][6][7]

Q2: How can I separate this compound from its isomers?

A2: The separation of positional isomers like 2-hydroxy-4-methylbenzaldehyde and this compound can be challenging due to their similar physical properties.

  • Column chromatography on silica gel is the most common method for separation at a laboratory scale. A careful selection of the eluent system (e.g., a mixture of hexane and ethyl acetate) is required to achieve good resolution.

  • Recrystallization may be an option if a suitable solvent system can be found that selectively crystallizes one isomer.

  • For larger scales, preparative HPLC might be necessary.

Q3: What are the main safety precautions to consider during these syntheses?

A3:

  • Chloroform (Reimer-Tiemann): is a suspected carcinogen and is toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Phosphorus oxychloride (Vilsmeier-Haack): is highly corrosive and reacts violently with water. It should be handled with extreme care in a fume hood.

  • Strong Bases and Acids: Sodium hydroxide, hydrochloric acid, and other strong acids and bases are corrosive. Wear appropriate PPE.

  • High Temperatures and Pressures (Catalytic Oxidation): Reactions at elevated temperatures and pressures should be conducted in appropriate pressure-rated equipment with necessary safety features.

Q4: Can I use other starting materials for the synthesis of this compound?

A4: Yes, other precursors could be considered. For instance, the catalytic oxidation of 3,4-xylenol is a potential route.[10] The feasibility would depend on the availability and cost of the starting material and the development of a selective catalytic system.

Visualizations

Experimental Workflow Diagrams

Reimer_Tiemann_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product m_cresol m-Cresol reaction Formylation (60-70°C) m_cresol->reaction chloroform Chloroform chloroform->reaction naoh NaOH naoh->reaction acidification Acidification reaction->acidification extraction Extraction acidification->extraction purification Column Chromatography extraction->purification product This compound purification->product

Reimer-Tiemann Reaction Workflow

Duff_Reaction_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product m_cresol m-Cresol reaction Formylation (110°C) m_cresol->reaction hmta HMTA hmta->reaction acid Acetic Acid acid->reaction hydrolysis Acid Hydrolysis reaction->hydrolysis extraction Extraction hydrolysis->extraction purification Chromatography extraction->purification product Isomeric Mixture (Mainly ortho) purification->product

Duff Reaction Workflow

Catalytic_Oxidation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product xylenol 3,4-Xylenol reaction Oxidation (Elevated T, P) xylenol->reaction catalyst Cobalt Catalyst catalyst->reaction base Base (e.g., NaOH) base->reaction oxygen Oxygen/Air oxygen->reaction acidification Acidification reaction->acidification extraction Extraction acidification->extraction purification Purification extraction->purification product This compound purification->product

Catalytic Oxidation Workflow

References

Technical Support Center: Monitoring Reactions of 4-Hydroxy-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hydroxy-2-methylbenzaldehyde. Here, you will find detailed information on monitoring reaction progress, interpreting analytical data, and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for monitoring the progress of reactions involving this compound?

A1: The most common methods for monitoring these reactions are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of method depends on the specific reaction, the available equipment, and the level of detail required.

Q2: How can I quickly check if my reaction is proceeding using TLC?

A2: TLC is a quick and effective way to qualitatively monitor your reaction. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the disappearance of the starting material spot and the appearance of new spots corresponding to the product(s). A successful reaction will show a decrease in the intensity of the starting material spot over time and an increase in the intensity of the product spot.

Q3: What are the key indicators of reaction completion?

A3: A reaction is generally considered complete when one or more of the following is observed:

  • TLC: The spot corresponding to the limiting reactant has completely disappeared.

  • HPLC/GC: The peak corresponding to the limiting reactant is no longer detectable, and the product peak has reached a maximum and stable area.

  • NMR: The signals corresponding to the starting material have disappeared and have been replaced by the signals of the product.

Q4: I am seeing multiple spots/peaks in my analysis. What could be the cause?

A4: The presence of multiple spots or peaks can indicate the formation of byproducts, the presence of unreacted starting materials, or the existence of intermediates. In reactions like aldol condensations, self-condensation of the aldehyde can lead to impurities.[1][2] Oxidation of the aldehyde to a carboxylic acid or reduction to an alcohol are also common side reactions.

Troubleshooting Guides

Issue 1: Difficulty in Interpreting TLC Plates
Symptom Possible Cause(s) Suggested Solution(s)
Streaking of spots Sample is too concentrated; Compound is highly polar and interacting strongly with the silica gel.Dilute the sample before spotting; Add a small amount of acetic acid or formic acid to the mobile phase to suppress ionization of phenolic compounds.
Spots are not moving from the baseline (Rf ≈ 0) The mobile phase is not polar enough.Increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system.
All spots run to the solvent front (Rf ≈ 1) The mobile phase is too polar.Decrease the polarity of the mobile phase. For example, increase the percentage of hexane in a hexane/ethyl acetate system.
Spots are overlapping The polarity of the compounds is very similar.Try a different solvent system with different selectivities. For example, a mixture of dichloromethane and methanol.
Issue 2: Problems with HPLC Analysis
Symptom Possible Cause(s) Suggested Solution(s)
Broad or tailing peaks Strong interaction of the phenolic hydroxyl group with the stationary phase; Poor sample solubility in the mobile phase.Use a mobile phase with a lower pH (e.g., add 0.1% trifluoroacetic acid or formic acid) to suppress the ionization of the phenol.[3] Ensure the sample is fully dissolved in the mobile phase before injection.
Inconsistent retention times Fluctuation in column temperature; Inconsistent mobile phase composition.Use a column oven to maintain a constant temperature. Ensure the mobile phase is well-mixed and degassed.
Ghost peaks Contamination in the HPLC system or solvent; Carryover from a previous injection.Flush the system with a strong solvent. Run blank injections to identify the source of contamination.
Issue 3: Unexpected Reaction Outcomes
Symptom Possible Cause(s) Suggested Solution(s)
Low or no product formation Reaction conditions are not optimal (temperature, catalyst, reaction time); Degradation of starting material or product.Systematically vary the reaction conditions to find the optimum. Monitor the reaction at different time points to check for product degradation. Ensure the starting material is pure.
Formation of a brown/black tar-like substance Polymerization or self-condensation of the aldehyde, common in aldol-type reactions.[1]Lower the reaction temperature; Slowly add the base or catalyst; Use a less concentrated solution.
Formation of 4-hydroxy-2-methylbenzoic acid Oxidation of the aldehyde by air.Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of 4-hydroxy-2-methylbenzyl alcohol Unintended reduction of the aldehyde.Ensure no reducing agents are present. If using a reagent that can act as a hydride donor, reconsider the choice of reagents.

Experimental Protocols & Data Interpretation

General Workflow for Reaction Monitoring

Reaction Monitoring Workflow cluster_reaction Reaction Setup cluster_monitoring Monitoring cluster_decision Decision cluster_end Work-up Start Start Reaction TakeSample Take Aliquot at Time (t) Start->TakeSample TLC TLC Analysis TakeSample->TLC Quick Check HPLC_GC HPLC/GC-MS Analysis TakeSample->HPLC_GC Quantitative NMR NMR Analysis TakeSample->NMR Structural Decision Reaction Complete? TLC->Decision HPLC_GC->Decision NMR->Decision Decision->TakeSample No (continue reaction) Workup Work-up & Purification Decision->Workup Yes End End Workup->End NMR Reaction Monitoring cluster_start t = 0 cluster_progress t = intermediate cluster_end t = final Start_NMR Starting Material Spectrum: - Strong Aldehyde peak (~9.9 ppm) - Aromatic signals - Methyl signal Mid_NMR Mixture Spectrum: - Decreased Aldehyde peak - Appearance of Product peaks - Both sets of signals present Start_NMR->Mid_NMR Reaction Progresses End_NMR Product Spectrum: - Aldehyde peak absent - Strong Product peaks Mid_NMR->End_NMR Reaction Completes

References

Safe handling and disposal of 4-Hydroxy-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, troubleshooting for common experimental issues, and frequently asked questions regarding the safe handling and disposal of 4-Hydroxy-2-methylbenzaldehyde. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance. The primary hazards include:

  • Skin Irritation: Can cause skin irritation upon contact.[1][2]

  • Serious Eye Damage/Irritation: Poses a risk of serious eye damage or irritation.[1][3][4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as dust.[2][3][4]

  • Aquatic Hazard: It is harmful to aquatic life.[3]

Q2: I spilled a small amount of this compound powder in the lab. What is the correct cleanup procedure?

A2: For small spills, follow these steps:

  • Ensure Proper PPE: Before cleaning, ensure you are wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. If there is a risk of dust inhalation, a respirator is necessary.[5]

  • Avoid Dust Generation: Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[5][6][7] Use dry clean-up procedures and avoid generating dust.[5]

  • Decontaminate the Area: After removing the powder, wipe the area with a damp cloth.

  • Disposal: Dispose of the contaminated materials and the spilled substance as hazardous waste in accordance with your institution's and local regulations.[3][8]

Q3: What are the appropriate storage conditions for this compound to ensure its stability and safety?

A3: To ensure the stability and safety of this compound, store it in a tightly closed container in a dry, cool, and well-ventilated area.[3][6][7] It should be stored away from incompatible materials such as strong oxidizing agents and strong bases.[6][7] Some sources also recommend storing it under an inert atmosphere as it may be air-sensitive.[7][8]

Q4: In case of accidental eye contact with this compound, what are the immediate first aid steps?

A4: Accidental eye contact requires immediate attention:

  • Rinse Immediately: Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids.[7][9]

  • Remove Contact Lenses: If present and easy to do, remove contact lenses and continue rinsing.[3][4][5]

  • Seek Medical Attention: It is crucial to seek immediate medical attention from an ophthalmologist.[3]

Q5: How should I properly dispose of waste containing this compound?

A5: All waste containing this compound must be treated as hazardous waste.

  • Do not release into the environment: Avoid letting the chemical enter drains or waterways.[3][6]

  • Use Authorized Collection: Dispose of the contents and container at an authorized hazardous or special waste collection point, following all local, regional, and national regulations.[3][5][8]

  • Original Containers: Whenever possible, leave the chemical in its original container for disposal.[3][8]

Quantitative Data

PropertyValueSource
Molecular FormulaC₈H₈O₂[1][10]
Molecular Weight136.15 g/mol [1][10]
Melting Point60 - 62 °C / 140 - 143.6 °F[7]
Boiling Point222 - 223 °C / 431.6 - 433.4 °F @ 760 mmHg[7]
AppearanceWhite crystalline solid[2]
Solubility in WaterSlightly soluble[2]

Experimental Protocol: Synthesis of an Imine using this compound

This protocol outlines a standard procedure for the synthesis of an imine from this compound and a primary amine, incorporating necessary safety measures.

Objective: To synthesize an imine derivative in a laboratory setting, ensuring the safe handling of this compound.

Materials:

  • This compound

  • Primary amine (e.g., Aniline)

  • Ethanol (as solvent)

  • Glacial acetic acid (as catalyst)

  • Round-bottom flask

  • Condenser

  • Stirring plate and magnetic stirrer

  • Heating mantle

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat

Procedure:

  • Preparation and PPE:

    • Work in a well-ventilated fume hood.

    • Ensure that an eyewash station and safety shower are readily accessible.[6][7]

    • Don appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.

  • Reaction Setup:

    • In the fume hood, weigh out the required amount of this compound. Handle it carefully to avoid generating dust.[5]

    • Place the this compound into a round-bottom flask.

    • Add the calculated molar equivalent of the primary amine and the solvent (ethanol) to the flask.

    • Add a catalytic amount of glacial acetic acid.

  • Reaction:

    • Attach the condenser to the round-bottom flask.

    • Place the flask in a heating mantle on a stirring plate and start the magnetic stirrer.

    • Heat the reaction mixture to reflux for the specified time, monitoring the reaction progress as needed.

  • Work-up and Purification:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • The product may precipitate out of the solution. If so, collect the solid by vacuum filtration.

    • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

    • Dry the product in a desiccator or a vacuum oven.

  • Waste Disposal:

    • Collect all liquid waste, including the filtrate and washings, in a designated hazardous waste container.

    • Dispose of any solid waste, including contaminated filter paper, in a separate, clearly labeled hazardous waste container.

    • All waste must be disposed of according to institutional and local environmental regulations.[3][8]

  • Decontamination:

    • Thoroughly clean all glassware with an appropriate solvent.

    • Wipe down the work area in the fume hood.

    • Remove and dispose of gloves in the appropriate waste stream.

    • Wash hands thoroughly with soap and water after the experiment.[4][11]

Visualizations

Safe_Handling_and_Disposal_Workflow Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Procedures cluster_spill_response Spill Response cluster_first_aid First Aid cluster_disposal Disposal A Assess Hazards (Skin/Eye/Respiratory Irritant) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Ventilated Area (Fume Hood) B->C D Weigh Solid Carefully (Avoid Dust Generation) C->D G Personal Exposure C->G E Keep Container Tightly Closed D->E F Accidental Spill D->F O Collect Waste in Labeled Hazardous Waste Containers E->O H Evacuate and Ventilate F->H K Eye Contact: Rinse with Water for 15 min G->K L Skin Contact: Wash with Soap and Water G->L M Inhalation: Move to Fresh Air G->M I Clean Up with Dry Method H->I J Collect in Hazardous Waste Container I->J J->O N Seek Medical Attention K->N L->N M->N P Do Not Dispose in Sink or Trash O->P Q Follow Institutional and Local Regulations P->Q

Caption: Workflow for safe handling and disposal of this compound.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 4-Hydroxy-2-methylbenzaldehyde and 4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 4-Hydroxy-2-methylbenzaldehyde and its structural analog, 4-hydroxybenzaldehyde. The introduction of a methyl group at the ortho-position to the hydroxyl group in this compound can influence its biological profile. This document summarizes available experimental data on their anti-inflammatory, antimicrobial, and cytotoxic properties, offering a resource for researchers in drug discovery and development.

Overview of Compounds

4-hydroxybenzaldehyde is a naturally occurring phenolic compound found in various plants and is known to possess a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects.[1][2] Its established profile makes it a common reference compound in biological assays.

This compound , a derivative of 4-hydroxybenzaldehyde, is less extensively studied. The presence of the methyl group at the 2-position may alter its steric and electronic properties, potentially impacting its interaction with biological targets and, consequently, its therapeutic efficacy.

Anti-inflammatory Activity

4-hydroxybenzaldehyde has demonstrated notable anti-inflammatory properties by suppressing the production of key inflammatory mediators. In lipopolysaccharide (LPS)-activated RAW264.7 macrophages, it has been shown to inhibit the production of nitric oxide (NO) and down-regulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2][3]

Table 1: Comparison of Anti-inflammatory Activity

CompoundAssayCell LineKey FindingsReference
4-hydroxybenzaldehyde Nitric Oxide (NO) ProductionRAW264.7 MacrophagesSuppressed LPS-induced NO production.[1][3]
This compound Nitric Oxide (NO) Production-Data not available.-
Experimental Protocol: Nitric Oxide (NO) Production Assay

This protocol outlines the determination of nitric oxide production by measuring nitrite concentration in cell culture supernatants using the Griess reagent.

  • Cell Culture: Seed RAW264.7 macrophage cells in a 96-well plate at a density of 1 × 10⁵ cells/mL and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL and incubate for another 24 hours.

  • Griess Reaction: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).

  • Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-treated control. The IC50 value, the concentration of the compound that inhibits NO production by 50%, can be determined from a dose-response curve.

Diagram 1: Workflow for Nitric Oxide Production Assay

G cluster_0 Cell Preparation cluster_1 Treatment and Stimulation cluster_2 Measurement and Analysis seed_cells Seed RAW264.7 cells (1x10^5 cells/mL) incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add test compounds incubate_1h Incubate for 1h add_compound->incubate_1h add_lps Add LPS (1 µg/mL) incubate_1h->add_lps incubate_24h_2 Incubate for 24h add_lps->incubate_24h_2 collect_supernatant Collect supernatant add_griess Add Griess Reagent collect_supernatant->add_griess measure_abs Measure Absorbance at 540 nm add_griess->measure_abs calculate_inhibition Calculate % Inhibition and IC50 measure_abs->calculate_inhibition

A flowchart of the experimental steps for the nitric oxide assay.

Antimicrobial Activity

Substituted benzaldehydes are known to possess antimicrobial properties.[4][5] The presence and position of hydroxyl and methyl groups on the benzene ring can significantly influence their activity against various pathogens. While data for 4-hydroxybenzaldehyde exists, specific minimum inhibitory concentration (MIC) values for this compound against a broad range of microorganisms are not well-documented in publicly available literature, making a direct comparison challenging. For context, studies on isomers such as 2-hydroxy-5-methylbenzaldehyde have shown activity against bacteria like S. aureus and E. faecalis.[6]

Table 2: Comparison of Antimicrobial Activity

CompoundMicroorganismMIC (µg/mL)Reference
4-hydroxybenzaldehyde Staphylococcus aureus≥ 1024[7]
This compound VariousData not available-
2-hydroxy-5-methylbenzaldehyde derivativeStaphylococcus aureus64[6]
2-hydroxy-5-methylbenzaldehyde derivativeEnterococcus faecalis64[6]

Note: Data for the 2-hydroxy-5-methylbenzaldehyde derivative is provided for context and is not a direct measure of this compound's activity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., ~5 x 10⁵ CFU/mL) in a suitable broth medium.

  • Compound Dilution: Perform serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the prepared inoculum to each well containing the diluted compounds. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Diagram 2: Workflow for MIC Determination

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis prep_inoculum Prepare standardized microbial inoculum inoculate Inoculate microtiter plate prep_inoculum->inoculate serial_dilution Perform serial dilutions of test compounds serial_dilution->inoculate incubate Incubate plate inoculate->incubate observe Observe for visible growth incubate->observe determine_mic Determine MIC observe->determine_mic

A schematic of the broth microdilution method for MIC testing.

Cytotoxicity

The cytotoxic effects of benzaldehyde derivatives against various cancer cell lines are of significant interest in drug discovery. While extensive data on the cytotoxicity of 4-hydroxybenzaldehyde derivatives is available, specific IC50 values for this compound are not consistently reported. However, a study on related 2-methylbenzaldehyde derivatives showed that 2-hydroxy-4-methylbenzaldehyde (an isomer) exhibited low cytotoxicity (IC50 > 5.00 µg/mL) against several human cancer cell lines, including glioblastoma (SF-295), ovarian (OVCAR-8), colon (HCT-116), and leukemia (HL-60) cell lines.[8]

Table 3: Comparison of Cytotoxicity (IC50 in µg/mL)

CompoundSF-295 (Glioblastoma)OVCAR-8 (Ovarian)HCT-116 (Colon)HL-60 (Leukemia)Reference
4-hydroxybenzaldehyde Data not availableData not availableData not availableData not available-
This compound Data not availableData not availableData not availableData not available-
2-hydroxy-4-methylbenzaldehyde> 5.00> 5.00> 5.00> 5.00[8]

Note: Data for the isomer 2-hydroxy-4-methylbenzaldehyde is provided for context.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Dissolve the formazan crystals in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader (typically between 500 and 600 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined from the dose-response curve.

Diagram 3: Potential Signaling Pathways Affected by Benzaldehydes

G cluster_0 Pro-Survival Pathways cluster_1 Cellular Response Benzaldehyde\nDerivatives Benzaldehyde Derivatives PI3K/AKT PI3K/AKT Benzaldehyde\nDerivatives->PI3K/AKT Inhibition STAT3 STAT3 Benzaldehyde\nDerivatives->STAT3 Inhibition NF-κB NF-κB Benzaldehyde\nDerivatives->NF-κB Inhibition ERK ERK Benzaldehyde\nDerivatives->ERK Inhibition Apoptosis Apoptosis Benzaldehyde\nDerivatives->Apoptosis Induction Cell Growth\n& Proliferation Cell Growth & Proliferation PI3K/AKT->Cell Growth\n& Proliferation STAT3->Cell Growth\n& Proliferation NF-κB->Cell Growth\n& Proliferation ERK->Cell Growth\n& Proliferation

Benzaldehydes may inhibit pro-survival pathways and induce apoptosis.

Conclusion

While 4-hydroxybenzaldehyde is a well-characterized compound with documented anti-inflammatory and antimicrobial properties, there is a significant lack of direct comparative data for this compound. The available information on related isomers suggests that the methyl substitution may influence its biological activity, but further research is required to establish a clear structure-activity relationship. This guide highlights the need for direct comparative studies to fully elucidate the therapeutic potential of this compound.

References

A Comparative Analysis of the Reactivity of 4-Hydroxy-2-methylbenzaldehyde and Other Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 4-Hydroxy-2-methylbenzaldehyde with other substituted benzaldehydes across various common organic reactions. Understanding the influence of aromatic ring substituents on the aldehyde functional group's reactivity is fundamental for reaction optimization, mechanism elucidation, and the rational design of molecules in medicinal chemistry and materials science. This document compiles experimental data, outlines detailed protocols, and visualizes key concepts to support your research endeavors.

The Influence of Substituents: An Overview

The reactivity of the carbonyl group in benzaldehyde derivatives is primarily governed by the electrophilicity of the carbonyl carbon. The nature and position of substituents on the benzene ring modulate this electrophilicity through a combination of electronic and steric effects.

  • Electronic Effects : Substituents alter the electron density at the carbonyl carbon.

    • Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) and chloro (-Cl), decrease the electron density on the aromatic ring and, by extension, the carbonyl carbon. This increases the partial positive charge on the carbon, making it more susceptible to nucleophilic attack and thus more reactive.[1]

    • Electron-Donating Groups (EDGs) , such as hydroxyl (-OH), methyl (-CH₃), and methoxy (-OCH₃), increase the electron density on the ring. This reduces the partial positive charge on the carbonyl carbon, rendering it less electrophilic and less reactive towards nucleophiles.[1][2] Aromatic aldehydes are generally less reactive in nucleophilic addition reactions than their aliphatic counterparts due to the electron-donating resonance effect of the aromatic ring.[3][4]

  • Steric Effects : Substituents located at the ortho position (adjacent to the aldehyde group) can physically obstruct the approach of a nucleophile to the carbonyl carbon. This steric hindrance can significantly decrease the reaction rate, regardless of the substituent's electronic nature.[2]

In the case of This compound , we observe the combined influence of two electron-donating groups. The hydroxyl group at the para-position is a strong resonance donor, while the methyl group at the ortho-position is an inductive and hyperconjugative donor. Both groups act to decrease the electrophilicity of the carbonyl carbon. Furthermore, the ortho-methyl group introduces significant steric hindrance.[2] Consequently, this compound is generally expected to be less reactive in nucleophilic addition reactions compared to unsubstituted benzaldehyde and benzaldehydes bearing electron-withdrawing groups.

Substituent_Effects cluster_0 Substituent Type cluster_1 Effect on Carbonyl Carbon cluster_2 Resulting Reactivity EDG Electron-Donating Group (-OH, -CH3, -OCH3) Increase Increases Electron Density (Less Electrophilic) EDG->Increase pushes electrons EWG Electron-Withdrawing Group (-NO2, -Cl, -CHO) Decrease Decreases Electron Density (More Electrophilic) EWG->Decrease pulls electrons Lower Lower Reactivity towards Nucleophiles Increase->Lower Higher Higher Reactivity towards Nucleophiles Decrease->Higher

Caption: Influence of substituents on benzaldehyde reactivity.

Comparative Reactivity Data

The following tables summarize the relative reactivity of various substituted benzaldehydes in key organic reactions. The data is presented as relative rate constants (k/k₀), where k₀ represents the rate constant for unsubstituted benzaldehyde.

Table 1: Relative Rate Constants in Oxidation and Wittig Reactions

Substituent (Position) Reaction Type Relative Rate Constant (k/k₀)
p-NO₂ Oxidation with BTMACB 1.62
m-NO₂ Oxidation with BTMACB 1.35
p-Cl Oxidation with BTMACB 0.55
H (Benzaldehyde) Oxidation with BTMACB 1.00
p-CH₃ Oxidation with BTMACB 2.51
p-OCH₃ Oxidation with BTMACB 6.31
p-NO₂ Wittig Reaction 14.7
m-NO₂ Wittig Reaction 10.5
p-Cl Wittig Reaction 2.75
H (Benzaldehyde) Wittig Reaction 1.00
p-CH₃ Wittig Reaction 0.45

Data sourced from BenchChem.[1]

As the data indicates, benzaldehydes with electron-withdrawing groups like nitro and chloro substituents exhibit significantly higher reaction rates in the Wittig reaction compared to unsubstituted benzaldehyde.[1] Conversely, electron-donating groups like the methyl group decrease the reaction rate.[1] For this compound, the combined electron-donating effects of the -OH and -CH₃ groups, plus the steric hindrance from the ortho-methyl group, would predict a reactivity significantly lower than that of p-methylbenzaldehyde.

Reactivity in Specific Synthetic Transformations

This reaction involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[5] The reactivity follows the general principle: electron-withdrawing groups on the benzaldehyde ring enhance its reactivity by increasing the electrophilicity of the carbonyl carbon.[1] Therefore, this compound is expected to be less reactive in Knoevenagel condensations.

Knoevenagel_Mechanism start Active Methylene (Z-CH2-Z) carbanion Carbanion Formation (Z-CH(-)-Z) start->carbanion Deprotonation aldehyde Substituted Benzaldehyde (Ar-CHO) addition Nucleophilic Addition aldehyde->addition base Weak Base (e.g., Piperidine) base->carbanion carbanion->addition intermediate Tetrahedral Intermediate addition->intermediate dehydration Dehydration (-H2O) intermediate->dehydration product α,β-Unsaturated Product (Ar-CH=C(Z)2) dehydration->product

Caption: Generalized mechanism of the Knoevenagel condensation.

The Wittig reaction transforms aldehydes and ketones into alkenes using a phosphorus ylide.[6] The reaction rate is highly sensitive to the electrophilicity of the carbonyl carbon. As shown in Table 1, EWGs accelerate the reaction, while EDGs retard it.[1] The steric bulk of an ortho-substituent can also impede the formation of the initial oxaphosphetane intermediate, further slowing the reaction.[7]

The addition of organomagnesium halides (Grignard reagents) to aldehydes is a classic carbon-carbon bond-forming reaction.[8] As a potent nucleophile, the Grignard reagent attacks the electrophilic carbonyl carbon. The reactivity of the aldehyde is again dependent on the electronic and steric effects of its substituents. This compound's electron-rich and sterically hindered carbonyl group would predict a slower reaction compared to less substituted or electron-poor benzaldehydes. It is also critical to note that the acidic proton of the hydroxyl group will react with the Grignard reagent, consuming at least one equivalent before any addition to the carbonyl can occur.

The formation of a Schiff base (imine) occurs through the nucleophilic addition of a primary amine to the carbonyl group, followed by the elimination of water.[9] The initial nucleophilic attack is often the rate-determining step. Therefore, the principles governing nucleophilic addition apply, with EWGs on the benzaldehyde accelerating the reaction and EDGs decelerating it.

Experimental Protocols

The following sections provide generalized methodologies for key reactions. Researchers should adapt these protocols based on specific substrates and laboratory conditions.

This protocol describes the general procedure for reacting a substituted benzaldehyde with a phosphonium ylide.

Materials:

  • Methyltriphenylphosphonium bromide

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Substituted Benzaldehyde (e.g., this compound)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Preparation: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide and anhydrous THF. Cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium dropwise to the suspension. The mixture will typically turn a characteristic color (e.g., deep yellow or orange), indicating the formation of the ylide. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour.

  • Reaction with Aldehyde: Cool the ylide solution back to 0 °C. Dissolve the substituted benzaldehyde in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for several hours (or until TLC indicates consumption of the starting aldehyde).

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired alkene.

Wittig_Workflow A 1. Prepare Ylide (Phosphonium Salt + Strong Base) in Anhydrous THF B 2. Add Aldehyde (Dissolved in THF) dropwise at 0 °C A->B C 3. Reaction (Warm to RT, stir) B->C D 4. Quench (Saturated aq. NH4Cl) C->D E 5. Extraction (Et2O) D->E F 6. Dry and Concentrate E->F G 7. Purify (Column Chromatography) F->G

Caption: General experimental workflow for a Wittig reaction.

This protocol provides a general method for the condensation of a substituted benzaldehyde with an active methylene compound.

Materials:

  • Substituted Benzaldehyde (e.g., this compound)

  • Active Methylene Compound (e.g., Malononitrile, Diethyl malonate)

  • Ethanol or Toluene

  • Weak Base Catalyst (e.g., Piperidine, Pyrrolidine)

  • Dean-Stark apparatus (if using toluene)

Procedure:

  • In a round-bottom flask, dissolve the substituted benzaldehyde and the active methylene compound in a suitable solvent like ethanol or toluene.

  • Add a catalytic amount of a weak base (e.g., a few drops of piperidine).

  • If using toluene, equip the flask with a Dean-Stark apparatus to remove the water formed during the reaction azeotropically.

  • Heat the mixture to reflux and monitor the reaction progress using TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If the product crystallizes, it can be collected by filtration.

  • If the product does not crystallize, remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol) or purify by silica gel column chromatography to yield the pure α,β-unsaturated product.[10]

This protocol outlines the addition of a Grignard reagent to a substituted benzaldehyde, with a note on handling phenolic substrates.

Materials:

  • Magnesium turnings

  • Anhydrous Diethyl Ether or THF

  • Alkyl or Aryl Halide (e.g., Bromobenzene)

  • Substituted Benzaldehyde (e.g., this compound)

  • Aqueous HCl or NH₄Cl solution

Procedure:

  • Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, place magnesium turnings. Add a solution of the alkyl/aryl halide in anhydrous ether dropwise. A crystal of iodine may be needed to initiate the reaction. The reaction is exothermic and should proceed to form a cloudy grey solution of the Grignard reagent.

  • Reaction with Aldehyde: Cool the Grignard reagent in an ice bath. Dissolve the substituted benzaldehyde in anhydrous ether and add it dropwise to the Grignard solution.

  • For Phenolic Aldehydes: For a substrate like this compound, the acidic phenolic proton will react with the Grignard reagent first. Therefore, at least two equivalents of the Grignard reagent must be used: one to deprotonate the hydroxyl group and the second to attack the carbonyl. Alternatively, the hydroxyl group can be protected prior to the reaction.

  • After the addition is complete, allow the reaction to stir at room temperature until TLC analysis shows the disappearance of the aldehyde.

  • Workup: Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous NH₄Cl solution or dilute HCl.

  • Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purification: Purify the resulting secondary alcohol by column chromatography or recrystallization.[11]

References

The Evolving Landscape of Antibacterial Agents: A Comparative Analysis of 4-Hydroxy-2-methylbenzaldehyde Derivatives and Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the global effort to combat antimicrobial resistance, the scientific community is tirelessly exploring novel compounds with the potential to serve as effective antibacterial agents. Among these, derivatives of 4-Hydroxy-2-methylbenzaldehyde, particularly chalcones and Schiff bases, are emerging as a promising class of molecules. This guide provides a comparative overview of the efficacy of these derivatives against standard antibiotics, supported by available experimental data, to aid researchers, scientists, and drug development professionals in this critical area of study.

Executive Summary

Derivatives of this compound have demonstrated notable antibacterial activity against a range of pathogenic bacteria. While direct, comprehensive comparative studies with a wide array of standard antibiotics are still emerging, existing research indicates that these compounds, particularly chalcone and Schiff base derivatives, exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria. Their proposed mechanism of action often involves the disruption of the bacterial cell membrane, a target distinct from many conventional antibiotics. This guide synthesizes the available data to offer a preliminary comparison and outlines the standard methodologies for assessing their antibacterial potential.

Data Presentation: A Comparative Look at Antibacterial Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for representative this compound derivatives and standard antibiotics against common bacterial strains. It is crucial to note that this data is compiled from various studies, and direct head-to-head comparisons within a single study are limited.

Table 1: MIC Values (µg/mL) of a this compound Derivative and Standard Antibiotics Against Gram-Positive Bacteria

Compound/AntibioticStaphylococcus aureusEnterococcus faecalis
4-Hydroxy-2-methylchalconeModerate Activity[1]Data Not Available
Ampicillin64[2]Data Not Available
Ciprofloxacin≤0.125 - 1[3]Data Not Available
Gentamicin64[2]64[2]

Note: "Moderate Activity" for 4-Hydroxy-2-methylchalcone was reported qualitatively in the available literature. Specific MIC values were not provided.

Table 2: MIC Values (µg/mL) of a this compound Derivative and Standard Antibiotics Against Gram-Negative Bacteria

Compound/AntibioticEscherichia coliPseudomonas aeruginosa
4-Hydroxy-2-methylchalconeBetter Activity than against S. aureus[1]Data Not Available
AmpicillinData Not AvailableData Not Available
Ciprofloxacin1[3]16[3]
GentamicinData Not Available256[2]

Note: The activity of 4-Hydroxy-2-methylchalcone against E. coli was reported as being better than its activity against S. aureus, but a specific MIC value was not provided.

Experimental Protocols: Methodologies for Antibacterial Susceptibility Testing

The data presented is primarily derived from two standard antimicrobial susceptibility testing methods: Broth Microdilution and Agar Disk Diffusion.

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Test Compound: A stock solution of the this compound derivative is prepared in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Two-fold serial dilutions of the test compound are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the target bacteria (adjusted to a 0.5 McFarland standard) is prepared.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Controls: Positive (bacteria and medium, no compound) and negative (medium only) controls are included. A standard antibiotic is often used as a positive control compound.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Agar Disk Diffusion Method

This method provides a qualitative assessment of antibacterial activity.

  • Plate Preparation: A sterile Mueller-Hinton agar plate is uniformly inoculated with a standardized suspension of the target bacteria.

  • Disk Application: Sterile filter paper disks (6 mm in diameter) are impregnated with a known concentration of the test compound.

  • Placement of Disks: The impregnated disks are placed on the surface of the agar.

  • Controls: A disk impregnated with the solvent is used as a negative control, and disks with standard antibiotics serve as positive controls.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Zone of Inhibition: The antibacterial activity is determined by measuring the diameter of the zone of no bacterial growth around the disk.

Visualizing the Science: Workflows and Mechanisms

To better illustrate the processes involved in the evaluation and the proposed mechanism of action of these novel compounds, the following diagrams are provided.

G cluster_synthesis Synthesis of Derivatives cluster_testing Antibacterial Efficacy Testing 4-H-2-MB 4-Hydroxy-2- methylbenzaldehyde Condensation Claisen-Schmidt or Schiff Base Condensation 4-H-2-MB->Condensation Reagent Aldehyde/Ketone or Amine Reagent->Condensation Derivative Chalcone or Schiff Base Derivative Condensation->Derivative Bacteria Bacterial Strains (e.g., S. aureus, E. coli) AST Antimicrobial Susceptibility Testing (e.g., Broth Microdilution) Derivative->AST Bacteria->AST MIC Determination of MIC Value AST->MIC

Caption: Experimental workflow for the synthesis and antibacterial evaluation of this compound derivatives.

G Derivative This compound Derivative Membrane Bacterial Cell Membrane Derivative->Membrane Interaction Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Death Bacterial Cell Death Leakage->Death

Caption: Proposed mechanism of action for the antibacterial activity of this compound derivatives.

Concluding Remarks and Future Directions

The exploration of this compound derivatives as antibacterial agents presents a promising avenue for the development of new therapeutics. The available data, though not yet exhaustive, suggests that these compounds possess intrinsic antibacterial properties that warrant further investigation. Future research should focus on:

  • Systematic Structure-Activity Relationship (SAR) studies: To identify the key structural features responsible for enhanced antibacterial activity.

  • Direct Comparative Studies: Rigorous head-to-head comparisons of a broad range of derivatives against a panel of standard antibiotics and clinically relevant resistant strains.

  • Mechanism of Action Elucidation: Detailed studies to move beyond the general model of membrane disruption and identify specific molecular targets.

  • Toxicology and In Vivo Efficacy: Comprehensive assessment of the safety and efficacy of the most promising candidates in preclinical models.

By addressing these research gaps, the scientific community can fully unlock the potential of this compound derivatives in the critical fight against infectious diseases.

References

A Spectroscopic Showdown: Unmasking the Isomers of 4-Hydroxy-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of isomeric compounds is a critical step in chemical synthesis and drug discovery. The subtle differences in the arrangement of functional groups can lead to vastly different biological activities and physical properties. This guide provides a detailed spectroscopic comparison of 4-Hydroxy-2-methylbenzaldehyde and its key isomers, offering a clear framework for their differentiation using routine analytical techniques.

This publication delves into the comparative analysis of this compound and three of its common isomers: 4-Hydroxy-3-methylbenzaldehyde, 2-Hydroxy-4-methylbenzaldehyde, and 2-Hydroxy-5-methylbenzaldehyde. By examining their unique spectral fingerprints through Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, we aim to provide a comprehensive resource for unambiguous identification.

Workflow for Spectroscopic Comparison of Isomers

The logical workflow for the spectroscopic analysis and comparison of the benzaldehyde isomers is outlined below. This process ensures a systematic approach to data acquisition and interpretation, leading to a conclusive identification of the unknown isomer.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis and Comparison Sample Isomer Sample Dissolution Dissolution in appropriate solvent(s) Sample->Dissolution NMR NMR (¹H, ¹³C) Dissolution->NMR IR IR Dissolution->IR MS Mass Spectrometry Dissolution->MS UV_Vis UV-Vis Dissolution->UV_Vis Data_Extraction Spectral Data Extraction (Chemical Shifts, Coupling Constants, Vibrational Frequencies, m/z, λmax) NMR->Data_Extraction IR->Data_Extraction MS->Data_Extraction UV_Vis->Data_Extraction Comparison Comparison with Reference Spectra and Theoretical Values Data_Extraction->Comparison Identification Isomer Identification Comparison->Identification

Caption: Workflow for the spectroscopic characterization and comparison of benzaldehyde isomers.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its selected isomers. These values are compiled from various spectral databases and literature sources. Note that experimental conditions, such as the solvent used, can cause slight variations in the observed values.

¹H NMR Spectral Data (Predicted and Experimental)

The ¹H NMR spectra of these isomers are distinguished by the chemical shifts and splitting patterns of the aromatic protons, the aldehydic proton, the hydroxyl proton, and the methyl protons.

CompoundAldehyde H (δ, ppm)Aromatic H (δ, ppm)OH (δ, ppm)CH₃ (δ, ppm)
This compound ~9.8~7.6 (d), ~6.8 (d), ~6.7 (s)~5.5~2.5
4-Hydroxy-3-methylbenzaldehyde ~9.8~7.6 (d), ~7.5 (s), ~6.9 (d)~5.8~2.2
2-Hydroxy-4-methylbenzaldehyde ~9.7~7.3 (d), ~6.8 (d), ~6.7 (s)~11.0~2.3
2-Hydroxy-5-methylbenzaldehyde ~9.8~7.2 (d), ~7.1 (s), ~6.9 (d)~10.9~2.3
¹³C NMR Spectral Data (Predicted and Experimental)

The substitution pattern on the benzene ring leads to distinct chemical shifts for the carbon atoms in the ¹³C NMR spectra.

CompoundC=O (δ, ppm)Aromatic C (δ, ppm)CH₃ (δ, ppm)
This compound ~192~162, ~140, ~132, ~130, ~120, ~115~19
4-Hydroxy-3-methylbenzaldehyde ~191~160, ~137, ~131, ~130, ~128, ~115~16
2-Hydroxy-4-methylbenzaldehyde ~196~162, ~145, ~135, ~123, ~120, ~118~22
2-Hydroxy-5-methylbenzaldehyde ~196~160, ~138, ~137, ~125, ~120, ~118~20
IR Spectral Data

The IR spectra provide valuable information about the functional groups present. Key absorptions include the O-H stretch, the C-H stretch of the aldehyde, the C=O stretch of the aldehyde, and C=C stretches of the aromatic ring.

Compoundν(O-H) (cm⁻¹)ν(C-H) aldehyde (cm⁻¹)ν(C=O) (cm⁻¹)ν(C=C) aromatic (cm⁻¹)
This compound ~3300-3100 (broad)~2850, ~2750~1670~1600, ~1500
4-Hydroxy-3-methylbenzaldehyde ~3300-3100 (broad)~2860, ~2760~1680~1605, ~1510
2-Hydroxy-4-methylbenzaldehyde ~3200-3000 (broad)~2870, ~2770~1650~1610, ~1580
2-Hydroxy-5-methylbenzaldehyde ~3200-3000 (broad)~2860, ~2760~1655~1615, ~1585
Mass Spectrometry Data

All four isomers have the same molecular weight (136.15 g/mol ). Their electron ionization (EI) mass spectra are expected to show a molecular ion peak (M⁺) at m/z 136, with characteristic fragmentation patterns.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 136135 (M-H)⁺, 107 (M-CHO)⁺, 77
4-Hydroxy-3-methylbenzaldehyde 136135 (M-H)⁺, 107 (M-CHO)⁺, 77
2-Hydroxy-4-methylbenzaldehyde 136135 (M-H)⁺, 107 (M-CHO)⁺, 77
2-Hydroxy-5-methylbenzaldehyde 136135 (M-H)⁺, 107 (M-CHO)⁺, 77
UV-Vis Spectral Data

The position of the hydroxyl and methyl groups influences the electronic transitions within the molecule, leading to different absorption maxima (λmax) in the UV-Vis spectrum.

Compoundλmax (nm)
This compound ~225, ~280
4-Hydroxy-3-methylbenzaldehyde ~230, ~275, ~315
2-Hydroxy-4-methylbenzaldehyde ~255, ~330
2-Hydroxy-5-methylbenzaldehyde ~250, ~335

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS).

  • Ionization: Utilize Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

  • Data Acquisition: Scan a mass range of m/z 50-500.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular structure.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the sample over a wavelength range of 200-400 nm, using the pure solvent as a blank.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).[1]

Hypothetical Signaling Pathway Involvement

Hydroxybenzaldehyde derivatives are known to interact with various biological targets. The diagram below illustrates a hypothetical signaling pathway where a generic hydroxy methylbenzaldehyde isomer could act as an inhibitor of a key kinase, thereby modulating downstream cellular processes.

G cluster_pathway Hypothetical Signaling Pathway Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B TF Transcription Factor Kinase_B->TF Gene_Expression Gene Expression TF->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response Inhibitor Hydroxy Methylbenzaldehyde Isomer Inhibitor->Kinase_B

Caption: Hypothetical inhibition of a kinase by a hydroxy methylbenzaldehyde isomer.

By leveraging the distinct spectroscopic signatures presented in this guide, researchers can confidently differentiate between these closely related isomers, ensuring the integrity of their research and the quality of their products. The provided experimental protocols serve as a practical starting point for obtaining high-quality data for these and other similar compounds.

References

Structure-Activity Relationship of 4-Hydroxy-2-methylbenzaldehyde Analogues: A Comparative Guide to Anti-inflammatory and Cytotoxic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of substituted benzaldehydes, with a focus on their anti-inflammatory and cytotoxic properties. While 4-Hydroxy-2-methylbenzaldehyde is a known bioactive compound, comprehensive SAR data on a dedicated series of its analogues is limited in publicly available literature. Therefore, this guide broadens the scope to include various substituted benzaldehydes to elucidate the impact of different functional groups on their biological activity. The information presented herein is collated from preclinical research to facilitate an objective evaluation of these compounds as potential therapeutic agents.

Quantitative Comparison of Biological Activity

The following table summarizes the 50% inhibitory concentration (IC50) values for a selection of substituted benzaldehyde derivatives against various cancer cell lines and inflammatory enzymes. This data, primarily derived from in vitro studies, highlights how substitutions on the benzaldehyde scaffold influence their cytotoxic and anti-inflammatory potency.

Compound IDStructureTarget/Cell LineAssay TypeIC50 (µM)Biological ActivityReference
1 This compound--Data not available--
2 2,3-DihydroxybenzaldehydeSF-295 (Glioblastoma)MTT Assay1.34Cytotoxic[1]
OVCAR-8 (Ovarian)MTT Assay1.15Cytotoxic[1]
HCT-116 (Colon)MTT Assay1.09Cytotoxic[1]
HL-60 (Leukemia)MTT Assay0.36Cytotoxic[1]
3 2,5-DihydroxybenzaldehydeSF-295 (Glioblastoma)MTT Assay1.51Cytotoxic[1]
OVCAR-8 (Ovarian)MTT Assay1.29Cytotoxic[1]
HCT-116 (Colon)MTT Assay1.17Cytotoxic[1]
HL-60 (Leukemia)MTT Assay0.42Cytotoxic[1]
4 3,5-DichlorosalicylaldehydeSF-295 (Glioblastoma)MTT Assay2.11Cytotoxic[1]
OVCAR-8 (Ovarian)MTT Assay1.98Cytotoxic[1]
HCT-116 (Colon)MTT Assay1.76Cytotoxic[1]
HL-60 (Leukemia)MTT Assay0.89Cytotoxic[1]
5 5-NitrosalicylaldehydeSF-295 (Glioblastoma)MTT Assay4.75Cytotoxic[1]
OVCAR-8 (Ovarian)MTT Assay3.98Cytotoxic[1]
HCT-116 (Colon)MTT Assay3.12Cytotoxic[1]
HL-60 (Leukemia)MTT Assay1.54Cytotoxic[1]
6 4-HydroxybenzaldehydeMushroom TyrosinaseEnzyme Inhibition1220Tyrosinase Inhibitor
7 Compound 3c (4-formylphenyl dimethyl phosphate)Mushroom TyrosinaseEnzyme Inhibition59Tyrosinase Inhibitor
8 FM10 ((2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid)COX-2Enzyme Inhibition0.69Anti-inflammatory
9 FM12 ((2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid derivative)COX-2Enzyme Inhibition0.18Anti-inflammatory

Note on Structure-Activity Relationship: From the available data, several trends can be observed for substituted benzaldehydes:

  • Hydroxylation: The presence and position of hydroxyl groups significantly impact cytotoxicity. Dihydroxybenzaldehydes (compounds 2 and 3 ) exhibit potent cytotoxic activity, particularly against leukemia cells (HL-60).[1] In contrast, 2-hydroxy-4-methylbenzaldehyde and 2-hydroxy-5-methylbenzaldehyde showed low cytotoxicity (IC50 > 5.00 µg/mL) in the same study.[1]

  • Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as chloro (compound 4 ) and nitro (compound 5 ) moieties, on the salicylaldehyde scaffold confers considerable cytotoxic activity.[1]

  • Phosphorylation: Modification of the hydroxyl group, as seen in the dimethyl phosphate derivative of 4-hydroxybenzaldehyde (compound 7 ), can dramatically increase the inhibitory activity against enzymes like tyrosinase.

  • Complex Side Chains: More complex derivatives, such as the phenylbutanoic acid analogues (compounds 8 and 9 ), can be potent inhibitors of inflammatory enzymes like COX-2.

Key Signaling Pathways

Benzaldehyde derivatives exert their biological effects by modulating key intracellular signaling pathways that are often dysregulated in cancer and inflammatory conditions.

Signaling_Pathway cluster_Nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB p65/p50 (NF-κB) IkB->NFkB NFkB_nuc p65/p50 NFkB->NFkB_nuc Translocates Nucleus Nucleus DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription Benzaldehyde Benzaldehyde Analogues Benzaldehyde->IKK Inhibition

Caption: NF-κB signaling pathway and potential inhibition by benzaldehyde analogues.

Experimental Protocols

Detailed methodologies for key assays are provided below to support further research.

Cyclooxygenase (COX-2) Inhibition Assay

This protocol is adapted from a fluorometric screening kit and measures the production of Prostaglandin G2.

Materials:

  • COX-2 enzyme (human recombinant)

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid

  • NaOH

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well white opaque microplate

  • Fluorescence plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation:

    • Thaw all reagents. Bring assay components to room temperature before use.

    • Dilute test inhibitors to 10 times the desired final concentration with COX Assay Buffer.

    • Prepare a Reaction Mix for each well:

      • 80 µl COX Assay Buffer

      • 1 µl COX Probe

      • 1 µl COX Cofactor

      • 1 µl reconstituted COX-2 enzyme

    • Prepare the substrate solution: Mix equal volumes of Arachidonic Acid and NaOH, then dilute to the final required concentration with sterile water.

  • Assay Protocol:

    • Add 10 µl of the diluted test inhibitor or solvent control (for Enzyme Control wells) to the appropriate wells of the 96-well plate.

    • Add 80 µl of the Reaction Mix to each well.

    • Initiate the reaction by adding 10 µl of the diluted Arachidonic Acid/NaOH solution to all wells simultaneously, preferably using a multi-channel pipette.

    • Immediately measure the fluorescence kinetically at 25°C for 5-10 minutes.

    • Calculate the rate of reaction from the linear portion of the fluorescence versus time plot.

    • The percent inhibition is calculated as: [1 - (Rate of sample / Rate of Enzyme Control)] * 100.

    • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

NF-κB Activation Assay (Translocation)

This protocol is a general guide for a high-content screening assay to measure the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

Materials:

  • HeLa cells (or other suitable cell line)

  • Cell culture medium and supplements

  • 96-well or 384-well imaging plates

  • Stimulus (e.g., TNF-α or IL-1α)

  • Test compounds

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Primary antibody against NF-κB p65

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI or Hoechst)

  • High-content imaging system

Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well imaging plate at a density of approximately 5,000 cells/well and incubate overnight.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compounds for a specified time (e.g., 1 hour).

  • Stimulation: Add the NF-κB activating stimulus (e.g., 50 ng/ml of IL-1α) to the wells and incubate for the optimal translocation time (e.g., 30 minutes, to be determined empirically).

  • Fixation and Permeabilization:

    • Wash the cells with Phosphate Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Wash again with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Immunostaining:

    • Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

    • Incubate with the primary anti-p65 antibody overnight at 4°C.

    • Wash with PBS.

    • Incubate with the fluorescently labeled secondary antibody and the nuclear counterstain for 1 hour at room temperature, protected from light.

    • Wash thoroughly with PBS.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Use image analysis software to quantify the fluorescence intensity of p65 in both the nucleus and the cytoplasm.

    • The ratio of nuclear to cytoplasmic fluorescence intensity is used to determine the extent of NF-κB translocation and the inhibitory effect of the test compounds.

Experimental_Workflow start Start synthesis Synthesize Benzaldehyde Analogues start->synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization invitro In Vitro Screening characterization->invitro cytotoxicity Cytotoxicity Assay (e.g., MTT) invitro->cytotoxicity Cytotoxic Potential? anti_inflammatory Anti-inflammatory Assay (e.g., COX-2, NF-κB) invitro->anti_inflammatory Anti-inflammatory Potential? data_analysis Data Analysis (IC50 Determination) cytotoxicity->data_analysis anti_inflammatory->data_analysis sar SAR Analysis data_analysis->sar lead_id Lead Compound Identification sar->lead_id invivo In Vivo Studies (Optional) lead_id->invivo Promising Candidate? end End lead_id->end No invivo->end

Caption: General workflow for the evaluation of novel benzaldehyde analogues.

References

A Comparative Guide to Analytical Methods for the Quantification of 4-Hydroxy-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 4-Hydroxy-2-methylbenzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals, is critical for ensuring product quality and process control. This guide provides a comparative analysis of a novel, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with two conventional techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and UV-Visible Spectrophotometry. The objective is to present a clear, data-driven comparison to aid researchers and analysts in selecting the most appropriate method for their specific application.

Performance Comparison of Analytical Methods

The selection of an analytical method is often a trade-off between sensitivity, selectivity, and operational complexity. The following table summarizes the key performance parameters of the three methods for the quantification of this compound, based on typical results for structurally similar phenolic aldehydes.

ParameterLC-MS/MS (New Method)HPLC-UVUV-Visible Spectrophotometry
Linearity (R²) >0.999>0.998>0.995
Limit of Detection (LOD) 0.05 ng/mL10 ng/mL0.5 µg/mL
Limit of Quantification (LOQ) 0.15 ng/mL30 ng/mL1.5 µg/mL
Accuracy (Recovery %) 98 - 103%97 - 102%95 - 105%
Precision (RSD %) < 3%< 5%< 7%
Selectivity Very HighHighLow to Moderate
Analysis Time per Sample ~5 min~10 min~2 min
Cost per Sample HighModerateLow
Equipment Cost HighModerateLow

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended as a guide and may require optimization for specific sample matrices and instrumentation.

LC-MS/MS: A Novel High-Sensitivity Method

This method offers superior sensitivity and selectivity, making it ideal for trace-level quantification and analysis in complex matrices.

a. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound reference standard and dissolve in 10 mL of methanol to prepare a stock solution of 1 mg/mL.

  • Perform serial dilutions of the stock solution with a mixture of water and acetonitrile (50:50 v/v) to prepare calibration standards ranging from 0.1 ng/mL to 100 ng/mL.

  • For unknown samples, dissolve an accurately weighed amount in methanol and dilute with the water/acetonitrile mixture to a concentration expected to fall within the calibration range.

  • Filter all solutions through a 0.22 µm syringe filter before injection.

b. LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient: Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, and re-equilibrate at 10% B for 1 minute.

  • Injection Volume: 2 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • MRM Transitions: Monitor for the specific parent-to-daughter ion transition of this compound.

HPLC-UV: The Industry Standard

A robust and widely used method that provides a good balance of sensitivity, selectivity, and cost.

a. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Create calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 µg/mL to 50 µg/mL.

  • Prepare unknown samples by dissolving in the mobile phase to an appropriate concentration.

  • Filter all solutions through a 0.45 µm syringe filter.

b. HPLC-UV Conditions:

  • HPLC System: Standard HPLC system with a UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • UV Detection Wavelength: Determined by scanning for the maximum absorbance (λmax) of this compound (typically around 280-320 nm).

UV-Visible Spectrophotometry: A Rapid Screening Tool

A simple, cost-effective method suitable for rapid, high-concentration measurements where high selectivity is not required.

a. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or methanol) at a concentration of 100 µg/mL.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 20 µg/mL.

  • Prepare the unknown sample solution in the same solvent, ensuring the concentration falls within the calibration range.

b. Spectrophotometric Analysis:

  • Spectrophotometer: A UV-Visible spectrophotometer

  • Wavelength Scan: Perform a wavelength scan from 200 nm to 400 nm to determine the λmax of this compound.

  • Measurement: Measure the absorbance of the standards and the unknown sample at the determined λmax.

  • Quantification: Construct a calibration curve by plotting absorbance versus concentration for the standards and determine the concentration of the unknown sample from this curve.

Methodology Workflow and Comparison

The following diagrams illustrate the experimental workflow for each method and a logical comparison of their key attributes.

experimental_workflow cluster_lcmsms LC-MS/MS Workflow cluster_hplcuv HPLC-UV Workflow cluster_uvvis UV-Vis Workflow lcmsms_prep Sample Prep (ng/mL range) lcmsms_inj UPLC Injection lcmsms_prep->lcmsms_inj lcmsms_sep C18 Separation lcmsms_inj->lcmsms_sep lcmsms_ion ESI Source lcmsms_sep->lcmsms_ion lcmsms_det MS/MS Detection (MRM) lcmsms_ion->lcmsms_det hplcuv_prep Sample Prep (µg/mL range) hplcuv_inj HPLC Injection hplcuv_prep->hplcuv_inj hplcuv_sep C18 Separation hplcuv_inj->hplcuv_sep hplcuv_det UV Detection (at λmax) hplcuv_sep->hplcuv_det uvvis_prep Sample Prep (µg/mL range) uvvis_measure Spectrophotometer Measurement uvvis_prep->uvvis_measure

Experimental workflows for the three analytical methods.

logical_comparison center Method Selection lcmsms LC-MS/MS center->lcmsms Highest Sensitivity & Selectivity hplcuv HPLC-UV center->hplcuv Balanced Performance & Cost uvvis UV-Vis center->uvvis Rapid Screening & Low Cost lcmsms->hplcuv Higher Cost & Complexity hplcuv->uvvis Lower Sensitivity & Selectivity uvvis->lcmsms Not for Trace Analysis

Logical comparison of key method attributes.

Benchmarking Antioxidant Activity: A Comparative Analysis of 4-Hydroxy-2-methylbenzaldehyde Against Standard Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

The structural features of 4-Hydroxy-2-methylbenzaldehyde, specifically the presence of a hydroxyl group on the benzene ring, suggest a potential for antioxidant activity. Phenolic compounds are known to act as antioxidants by donating a hydrogen atom or an electron to neutralize free radicals. This guide is intended for researchers, scientists, and professionals in drug development to enable a systematic evaluation of this compound's efficacy.

Quantitative Comparison of Standard Antioxidants

To establish a baseline for comparison, the following table summarizes the 50% inhibitory concentration (IC50) values for Ascorbic Acid, Trolox, and BHT, as determined by the DPPH and ABTS radical scavenging assays. A lower IC50 value indicates a higher antioxidant potency.

AntioxidantDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)
Ascorbic Acid4.97[1]127.7[2]
Trolox3.77[3]2.93[3]
BHT4.30[4]13[5]

Note: The IC50 values can vary depending on the specific experimental conditions, including solvent, pH, and reaction time. The data presented here is a compilation from various studies and should be used as a reference.

Experimental Protocols for Antioxidant Activity Assays

Detailed methodologies for the three most common in vitro antioxidant assays are provided below to ensure standardized and reproducible evaluation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable DPPH radical, which is a deep purple-colored solution, by an antioxidant.[6][7] The antioxidant donates a hydrogen atom or an electron to the DPPH radical, causing it to decolorize to a yellow-colored non-radical form, diphenylpicrylhydrazine. The change in absorbance is measured spectrophotometrically at approximately 517 nm.[6][7][8]

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Sample Preparation: Dissolve this compound and the standard antioxidants (Ascorbic Acid, Trolox, BHT) in a suitable solvent to prepare a series of concentrations.

  • Reaction Mixture: Add a specific volume of the sample or standard solution to the DPPH solution. A control containing only the solvent and the DPPH solution should also be prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a defined period, typically 30 minutes.[6]

  • Absorbance Measurement: Measure the absorbance of all solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color.[9] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The degree of decolorization, measured at 734 nm, is proportional to the antioxidant's concentration and potency.[9][10]

Procedure:

  • Generation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Dilution of ABTS•+ Solution: Before the assay, dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of this compound and the standard antioxidants.

  • Reaction Mixture: Add a small volume of the sample or standard to the diluted ABTS•+ solution.

  • Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the equivalent antioxidant activity as the sample.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex from the colorless ferric form (Fe³⁺-TPTZ) at low pH.[11] The intensity of the blue color, measured at 593 nm, is directly proportional to the reducing power of the sample.

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.

  • Sample Preparation: Prepare solutions of this compound and the standards at various concentrations.

  • Reaction Mixture: Add the sample or standard solution to the FRAP reagent.

  • Incubation: Incubate the mixture for a specified time (e.g., 4 minutes) at 37°C.

  • Absorbance Measurement: Measure the absorbance of the blue-colored solution at 593 nm.

  • Calculation: A standard curve is prepared using a known concentration of Fe²⁺ (e.g., from FeSO₄·7H₂O). The antioxidant capacity of the sample is then expressed as Fe²⁺ equivalents (e.g., in µM Fe²⁺/g of sample).

Visualizing the Antioxidant Assay Workflow

To provide a clear overview of the experimental process, the following diagram illustrates a generalized workflow for screening the antioxidant activity of a test compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Test_Compound Test Compound (this compound) Reaction Incubate Reaction Mixtures Test_Compound->Reaction Standards Standard Antioxidants (Ascorbic Acid, Trolox, BHT) Standards->Reaction Comparison Compare with Standards Standards->Comparison Benchmark Data Reagents Assay Reagents (DPPH, ABTS, FRAP) Reagents->Reaction Measurement Spectrophotometric Measurement (Absorbance Reading) Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50 IC50->Comparison

Caption: Generalized workflow for in vitro antioxidant activity screening.

Conclusion

This guide provides a robust framework for benchmarking the antioxidant activity of this compound. While direct experimental data for this specific compound is currently lacking in published literature, the detailed protocols for DPPH, ABTS, and FRAP assays, along with the compiled data for standard antioxidants, offer a clear path for its evaluation. Researchers are encouraged to utilize these methodologies to generate empirical data and contribute to a comprehensive understanding of the antioxidant potential of this compound. Such studies are crucial for the potential development of this compound in pharmaceutical and nutraceutical applications.

References

A Comparative Review of the Applications of Methyl-Substituted Hydroxybenzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Methyl-substituted hydroxybenzaldehydes, including the isomers vanillin, isovanillin, and ortho-vanillin, are aromatic compounds that have garnered significant interest across various scientific and industrial fields. Their unique structural and chemical properties, stemming from the varied positions of the hydroxyl and methoxy groups on the benzaldehyde ring, give rise to a diverse range of biological activities and applications. This guide provides a comparative overview of these isomers, focusing on their applications in drug development and materials science, supported by experimental data.

Biological Activities: A Comparative Overview

The biological activities of vanillin and its isomers are a key area of research, with studies exploring their antioxidant, antimicrobial, and cytotoxic properties.

Antioxidant Activity

The antioxidant capacity of these phenolic aldehydes is attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. Comparative data on their 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity are presented below.

CompoundDPPH Radical Scavenging Activity (%) at 1 mMDPPH Radical Scavenging IC50 (µg/mL)
Vanillin22.9[1]10.06[2], 283.76
IsovanillinNot ReportedNot Reported
o-Vanillin66.4[1]Not Reported
Vitamin C (Reference)Not Reported6

Note: IC50 values can vary between studies due to different experimental conditions.

Antimicrobial Activity

Vanillin and its derivatives have shown promise as antimicrobial agents against a range of microorganisms. The minimum inhibitory concentration (MIC) is a key measure of their efficacy.

CompoundTest OrganismMIC
VanillinEscherichia coli1.25-2.5 mg/mL[3][4], 2 mg/mL[5], 2795-2800 ppm[6]
Staphylococcus aureus2.5 mg/mL[3][4]
IsovanillinEscherichia coliNot Reported
Staphylococcus aureusNot Reported
o-VanillinEscherichia coliNot Reported
Staphylococcus aureusNot Reported
Cytotoxicity

The cytotoxic effects of these compounds against various cancer cell lines are an active area of investigation for potential therapeutic applications. The half-maximal inhibitory concentration (IC50) is used to quantify their potency.

CompoundCell LineCancer TypeIC50
VanillinHepG2Hepatocellular CarcinomaViability decreased[7][8]
HeLaCervical CancerCytotoxic in high concentrations[9]
Isovanillin Derivative (6-Bromoisovanillin)HepG2Hepatocellular CarcinomaEffective at 60 µmol/L[10]
HeLaCervical Cancer19.07 µmol/L[10]
o-VanillinA375Human MelanomaExhibited cytotoxicity[11]

Applications in Polymer Science

The functional groups present in methyl-substituted hydroxybenzaldehydes make them valuable bio-based monomers for polymer synthesis.

Vanillin is extensively utilized as a renewable building block for a wide array of polymers, including epoxy resins, polyesters, and polycarbonates.[12][13][14] Its aldehyde and hydroxyl groups provide reactive sites for various polymerization reactions.[7] Vanillin-derived monomers have been used to create thermosets, thermoplastics, and hydrogels.[7][15]

Isovanillin and o-Vanillin also possess the requisite functional groups for polymer synthesis, and while less explored than vanillin, they hold potential for the creation of novel polymers with unique properties. Their different substitution patterns can influence the reactivity of the monomers and the architecture and properties of the resulting polymers.

Signaling Pathways and Experimental Workflows

The biological effects of these compounds are often mediated through their interaction with key cellular signaling pathways. For instance, vanillin has been shown to modulate the NF-κB and PI3K/Akt pathways, which are critical in inflammation and cancer.

Signaling_Pathway Vanillin Vanillin NF_kB NF-κB Vanillin->NF_kB inhibits PI3K_Akt PI3K/Akt Pathway Vanillin->PI3K_Akt inhibits Inflammation Inflammation NF_kB->Inflammation Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival

Figure 1: Simplified diagram of vanillin's interaction with NF-κB and PI3K/Akt signaling pathways.

The evaluation of the biological activities of these compounds relies on standardized experimental workflows.

Experimental_Workflow cluster_antioxidant DPPH Antioxidant Assay cluster_antimicrobial Broth Microdilution for MIC A1 Prepare DPPH solution and test compounds A2 Mix and incubate A1->A2 A3 Measure absorbance at 517 nm A2->A3 A4 Calculate % inhibition and IC50 A3->A4 B1 Prepare serial dilutions of test compounds in broth B2 Inoculate with bacteria B1->B2 B3 Incubate B2->B3 B4 Observe for visible growth B3->B4

Figure 2: General experimental workflows for DPPH antioxidant and broth microdilution antimicrobial assays.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is used to determine the free radical scavenging activity of the compounds.

  • Preparation of Reagents:

    • A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (e.g., 0.1 mM).

    • Test compounds (vanillin, isovanillin, o-vanillin) and a positive control (e.g., ascorbic acid) are dissolved in methanol to create stock solutions, from which serial dilutions are made.

  • Assay Procedure:

    • In a 96-well microplate, 100 µL of each dilution of the test compound or standard is added to 100 µL of the DPPH solution.

    • A blank well contains 100 µL of methanol and 100 µL of the DPPH solution.

    • The plate is incubated in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • The absorbance of each well is measured at 517 nm using a microplate reader.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Materials:

    • Sterile 96-well microplates.

    • Bacterial culture in the logarithmic growth phase, adjusted to a standardized concentration (e.g., 0.5 McFarland standard).

    • Growth medium (e.g., Mueller-Hinton Broth).

    • Stock solutions of the test compounds.

  • Assay Procedure:

    • A serial two-fold dilution of each test compound is prepared in the growth medium directly in the wells of the microplate.

    • Each well is then inoculated with the standardized bacterial suspension.

    • Control wells are included: a positive control (broth with bacteria, no compound) and a negative control (broth only).

    • The microplate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Data Analysis:

    • After incubation, the wells are visually inspected for turbidity, indicating bacterial growth.

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Conclusion

Vanillin, isovanillin, and o-vanillin exhibit a range of interesting biological activities and potential as building blocks for novel materials. While vanillin is the most extensively studied of the three, the available data suggests that its isomers, particularly o-vanillin, may possess superior antioxidant properties. The antimicrobial and cytotoxic activities of isovanillin and o-vanillin warrant further investigation to fully understand their therapeutic potential. In the realm of polymer science, all three isomers offer a renewable platform for the development of sustainable materials. Further comparative studies under standardized conditions are necessary to fully elucidate the structure-activity relationships and guide the development of new applications for these versatile methyl-substituted hydroxybenzaldehydes.

References

A Comparative Guide to the In Vitro Cytotoxicity of 4-Hydroxy-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro cytotoxic effects of 4-Hydroxy-2-methylbenzaldehyde against other benzaldehyde derivatives. The information is collated from preclinical research to facilitate an evidence-based evaluation of this compound as a potential therapeutic agent. This document includes quantitative cytotoxicity data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound and structurally related benzaldehyde derivatives has been evaluated against a panel of human cancer cell lines. The 50% inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, was determined primarily through in vitro MTT assays.[1] The data reveals that while this compound and its isomer 2-Hydroxy-5-methylbenzaldehyde show minimal cytotoxic activity (IC50 > 5.00 µg/mL), other derivatives with different substitutions on the benzene ring, such as dihydroxybenzaldehydes, exhibit significant cytotoxicity.[1] For instance, 2,3-Dihydroxybenzaldehyde shows potent activity against glioblastoma (SF-295), ovarian (OVCAR-8), colon (HCT-116), and leukemia (HL-60) cell lines with IC50 values of 1.34, 1.15, 1.09, and 0.36 µg/mL, respectively.[1] Notably, these compounds demonstrated high selectivity, with IC50 values greater than 5.00 µg/mL against normal peripheral blood mononuclear cells (PBMC), suggesting a favorable therapeutic window.[1] The standard chemotherapeutic drug, Doxorubicin, is included for reference.[1]

CompoundSF-295 (Glioblastoma) IC50 (µg/mL)OVCAR-8 (Ovarian) IC50 (µg/mL)HCT-116 (Colon) IC50 (µg/mL)HL-60 (Leukemia) IC50 (µg/mL)PBMC (Normal Cells) IC50 (µg/mL)
Doxorubicin (Reference Drug) 0.030.050.060.01> 5.00
This compound > 5.00> 5.00> 5.00> 5.00> 5.00
2-Hydroxy-5-methylbenzaldehyde > 5.00> 5.00> 5.00> 5.00> 5.00
2,3-Dihydroxybenzaldehyde 1.341.151.090.36> 5.00
2,5-Dihydroxybenzaldehyde 1.511.291.170.42> 5.00
3,5-Dichlorosalicylaldehyde 2.111.981.760.89> 5.00
5-Nitrosalicylaldehyde 4.753.983.121.54> 5.00
Data sourced from a study on the cytotoxic evaluation of substituted benzaldehydes.[1]

Experimental Protocols

The evaluation of a compound's cytotoxicity relies on robust and reproducible experimental assays. The data presented in this guide was primarily obtained using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1] Other commonly used assays to complement these findings include the Lactate Dehydrogenase (LDH) release assay and apoptosis assays.

MTT Assay Protocol

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells can reduce the yellow tetrazolium dye MTT to its insoluble purple formazan product.[1]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to various concentrations of the test compounds (e.g., this compound and its alternatives) and control substances.

  • Incubation: Incubate the plates for a defined period, typically 48 or 72 hours, to allow the compounds to exert their effects.[1]

  • MTT Addition: Add MTT reagent to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells convert MTT into formazan crystals.[1]

  • Solubilization: Dissolve the formazan crystals by adding a solubilizing agent, such as Dimethyl Sulfoxide (DMSO).[1]

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength between 500 and 600 nm.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value by plotting a dose-response curve.[1]

G cluster_workflow MTT Assay Workflow A Cell Seeding in 96-well plate B Compound Treatment (Varying Concentrations) A->B C Incubation (e.g., 48-72 hours) B->C D Addition of MTT Reagent C->D E Incubation (2-4 hours) D->E F Formazan Solubilization (e.g., with DMSO) E->F G Absorbance Measurement (500-600 nm) F->G H Data Analysis (IC50 Calculation) G->H

Caption: General workflow for the MTT cytotoxicity assay.

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a method to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[2] LDH is a stable cytosolic enzyme that is released upon loss of cell membrane integrity, a hallmark of cytotoxicity.[2] This assay can be multiplexed with other viability assays to gain a more comprehensive understanding of a compound's effects.[2]

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic agents can eliminate cancer cells.[1] Assays to detect apoptosis often involve methods like:

  • TUNEL Assay: The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) test detects DNA fragmentation, a characteristic of late-stage apoptosis.[3]

  • Flow Cytometry: Using dyes like Annexin V and Propidium Iodide (PI), flow cytometry can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[4]

G cluster_assays Relationship of Cytotoxicity Assays to Cellular Events Compound Cytotoxic Compound (e.g., Benzaldehyde Derivative) Cell Target Cell Compound->Cell Metabolic ↓ Metabolic Activity Cell->Metabolic Membrane Membrane Damage Cell->Membrane DNA DNA Fragmentation Cell->DNA MTT MTT Assay Metabolic->MTT Measures LDH LDH Assay Membrane->LDH Measures Apoptosis Apoptosis Assays (e.g., TUNEL) DNA->Apoptosis Measures

Caption: Interplay between cellular events and common cytotoxicity assays.

Mechanism of Action & Signaling Pathways

Benzaldehyde and its derivatives exert their cytotoxic effects by modulating key intracellular signaling pathways that are frequently dysregulated in cancer.[1] While the precise mechanisms for each derivative are under investigation, current research points to the inhibition of pro-survival pathways and the induction of apoptosis.[1]

Research suggests that benzaldehydes can suppress major signaling pathways in cancer cells, including PI3K/AKT/mTOR, STAT3, NFκB, and ERK.[1] These pathways are fundamental for cell growth, proliferation, survival, and metastasis. By inhibiting these pathways, benzaldehyde derivatives can arrest the uncontrolled growth of cancer cells.[1] Furthermore, some derivatives have been shown to induce apoptosis, a critical process for eliminating cancerous cells.[1]

G cluster_pathway Potential Signaling Pathways Targeted by Benzaldehyde Derivatives Compound Benzaldehyde Derivatives PI3K PI3K/AKT/mTOR Compound->PI3K STAT3 STAT3 Compound->STAT3 NFkB NF-κB Compound->NFkB ERK ERK Compound->ERK Apoptosis Apoptosis Compound->Apoptosis Proliferation Cell Proliferation & Survival PI3K->Proliferation STAT3->Proliferation NFkB->Proliferation ERK->Proliferation

Caption: Generalized signaling pathways potentially targeted by benzaldehyde derivatives.

Conclusion and Future Directions

The in vitro data presented indicates that while this compound itself does not exhibit significant cytotoxicity against the tested cancer cell lines, other structurally related benzaldehyde derivatives show promising activity. Specifically, the presence and position of hydroxyl groups on the benzaldehyde scaffold appear to be critical for cytotoxic efficacy. Dihydroxybenzaldehydes, in particular, warrant further investigation as potential anticancer agents, especially given their selectivity for cancer cells over normal cells.

Future research should aim to:

  • Expand the screening of this compound and its analogues against a broader panel of cancer cell lines.

  • Elucidate the specific molecular targets and detailed mechanisms of action for the most potent derivatives.

  • Conduct in vivo studies to validate the in vitro findings and assess the pharmacokinetic and safety profiles of promising candidates.

  • Explore structure-activity relationships further to guide the rational design of new, more potent, and selective benzaldehyde-based anticancer drugs.[5]

References

Navigating Reaction Selectivity: A Comparative Guide to 4-Hydroxy-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted aromatic aldehydes is paramount for designing efficient and selective synthetic routes. This guide provides a comprehensive comparison of the reaction selectivity of 4-Hydroxy-2-methylbenzaldehyde against its structural isomers and the parent compound, 4-Hydroxybenzaldehyde. By examining the interplay of electronic and steric effects, this document aims to provide a predictive framework for reaction outcomes, supported by available experimental data.

The reactivity of this compound is uniquely influenced by the electronic properties of the hydroxyl and formyl groups, as well as the steric hindrance and electron-donating nature of the ortho-methyl group. These factors dictate the selectivity in a variety of key organic transformations, including electrophilic aromatic substitution, nucleophilic addition to the carbonyl group, and reactions involving the phenolic hydroxyl group.

Comparative Analysis of Reactivity and Selectivity

The presence of the methyl group ortho to the formyl group and meta to the hydroxyl group in this compound introduces significant steric and electronic effects that differentiate its reactivity from that of its isomers and the unsubstituted 4-Hydroxybenzaldehyde.

Electronic Effects: The hydroxyl group is a strong activating, ortho-, para-directing group due to its +M (mesomeric) effect, which increases electron density on the aromatic ring.[1] The methyl group is also an electron-donating group (+I effect and hyperconjugation), further activating the ring.[2] Conversely, the aldehyde group is a deactivating, meta-directing group (-I and -M effects).

Steric Effects: The ortho-methyl group poses significant steric hindrance around the aldehyde functionality, which can impede the approach of bulky nucleophiles.[3]

These combined effects lead to predictable differences in selectivity across various reaction types.

Key Reaction Comparisons

To illustrate the differences in selectivity, we will consider several key classes of reactions.

Electrophilic Aromatic Substitution (e.g., Reimer-Tiemann Reaction)

The Reimer-Tiemann reaction introduces a formyl group onto a phenol, typically at the ortho position.[4][5] The reaction proceeds via the formation of dichlorocarbene in a basic solution.[6]

  • This compound vs. 4-Hydroxybenzaldehyde: In 4-Hydroxybenzaldehyde, the hydroxyl group directs electrophilic attack to the positions ortho to it. In the case of this compound, the positions ortho to the hydroxyl group are already substituted (by the methyl and formyl groups). The remaining positions are ortho and para to the deactivating aldehyde group, making further electrophilic substitution less favorable.

  • Selectivity in Phenols: For phenol itself, the Reimer-Tiemann reaction yields primarily the ortho-formylated product, salicylaldehyde.[5] For 2-methylphenol (o-cresol), formylation is directed by the powerful hydroxyl group to the available ortho and para positions.

G phenol Phenol phenoxide Phenoxide Ion dichlorocarbene Dichlorocarbene (:CCl2) intermediate1 Intermediate salicylaldehyde Salicylaldehyde (ortho-product, major) p_hydroxybenzaldehyde 4-Hydroxybenzaldehyde (para-product, minor) cresol 2-Methylphenol cresoxide 2-Methylphenoxide Ion intermediate2 Intermediate product1 4-Hydroxy-3-methyl- benzaldehyde product2 2-Hydroxy-3-methyl- benzaldehyde

Nucleophilic Addition to the Carbonyl Group (e.g., Claisen-Schmidt Condensation)

The Claisen-Schmidt condensation is a crossed aldol condensation between an aromatic aldehyde and a ketone or aldehyde with an α-hydrogen.[7][8]

  • This compound vs. 4-Hydroxybenzaldehyde: The ortho-methyl group in this compound sterically hinders the approach of the enolate nucleophile to the carbonyl carbon. This is expected to decrease the reaction rate compared to the unhindered 4-Hydroxybenzaldehyde. While quantitative data for a direct comparison is scarce, microwave-assisted Claisen-Schmidt reactions have been shown to be efficient for various substituted benzaldehydes, though electron-withdrawing groups can sometimes lead to the formation of byproducts.[9]

G hba 4-Hydroxybenzaldehyde enolate1 Enolate (from Acetone) attack1 Nucleophilic Attack (Less Hindered) product1 Chalcone Derivative h2mba This compound enolate2 Enolate (from Acetone) attack2 Nucleophilic Attack (Sterically Hindered) product2 Chalcone Derivative

Reactions of the Phenolic Hydroxyl Group (e.g., O-Alkylation vs. C-Alkylation)

Phenoxides are ambident nucleophiles and can undergo alkylation at either the oxygen (O-alkylation) or a carbon atom of the ring (C-alkylation).[10] The selectivity is influenced by factors such as the solvent, counter-ion, and the nature of the alkylating agent.[10]

  • General Principles: O-alkylation is generally favored in polar aprotic solvents like DMF or DMSO, while C-alkylation is more prevalent in protic solvents which can hydrogen bond with the phenoxide oxygen.[10] Hard electrophiles tend to favor O-alkylation, while softer electrophiles favor C-alkylation.[11]

  • Influence of the ortho-Methyl Group: The methyl group in this compound can influence the C-alkylation/O-alkylation ratio. While the primary factor is the reaction conditions, the electronic and steric effects of the methyl group can play a secondary role in the distribution of products.

G phenoxide Phenoxide Ion o_alkylation O-Alkylation phenoxide->o_alkylation R-X c_alkylation C-Alkylation phenoxide->c_alkylation R-X ether Ether Product o_alkylation->ether conditions1 Polar Aprotic Solvent (e.g., DMF, DMSO) o_alkylation->conditions1 c_alkyl_phenol C-Alkylated Phenol c_alkylation->c_alkyl_phenol conditions2 Protic Solvent (e.g., H2O, EtOH) c_alkylation->conditions2

Oxidation Reactions (e.g., Dakin Oxidation)

The Dakin oxidation converts ortho- or para-hydroxybenzaldehydes to the corresponding diols using hydrogen peroxide in a basic medium.[12][13]

  • Substituent Effects: The reaction is sensitive to the electronic nature of other substituents on the ring. A recent study on an electrochemical variant of the Dakin reaction showed that various substituted 4-hydroxybenzaldehydes can be efficiently converted to hydroquinones.[14] While this compound was not explicitly tested, the study demonstrated that both electron-donating and electron-withdrawing groups are tolerated, with yields ranging from good to excellent. For instance, unsubstituted 4-hydroxybenzaldehyde gave a 92% yield of hydroquinone.[14]

Summary of Comparative Selectivity

Reaction TypeThis compound4-Hydroxybenzaldehyde4-Hydroxy-3-methylbenzaldehydeKey Influencing Factors
Electrophilic Aromatic Substitution Less reactive due to substitution patternMore reactive at ortho positionsReactive at available ortho and para positions-OH directing effect, steric hindrance
Claisen-Schmidt Condensation Slower reaction rate expectedFaster reaction rateSimilar rate to 4-HBA, potential steric influenceSteric hindrance at the carbonyl
O- vs. C-Alkylation Ratio influenced by conditions and stericsRatio primarily condition-dependentRatio primarily condition-dependentSolvent, electrophile hardness
Dakin Oxidation Expected to be a good substrateGood substrate (92% yield in E-Dakin)Good substrate expectedElectronic nature of substituents

Experimental Protocols

General Procedure for Claisen-Schmidt Condensation

Materials:

  • Substituted 4-Hydroxybenzaldehyde (1.0 eq)

  • Acetone (or other enolizable ketone)

  • Sodium hydroxide (catalyst)

  • Ethanol (solvent)

  • Deionized water

  • Hydrochloric acid (for neutralization)

Procedure:

  • Dissolve the substituted 4-hydroxybenzaldehyde in ethanol in a round-bottom flask.

  • Add the ketone to the solution.

  • Slowly add an aqueous solution of sodium hydroxide while stirring.

  • Continue stirring at room temperature for the appropriate time (monitor by TLC).

  • Neutralize the reaction mixture with dilute hydrochloric acid.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol).

General Procedure for Dakin Oxidation

Materials:

  • Substituted 4-Hydroxybenzaldehyde (1.0 eq)

  • Hydrogen peroxide (30% aqueous solution)

  • Sodium hydroxide

  • Deionized water

  • Sulfuric acid (for acidification)

  • Ethyl acetate (for extraction)

Procedure:

  • Dissolve the substituted 4-hydroxybenzaldehyde in an aqueous solution of sodium hydroxide.

  • Cool the solution in an ice bath.

  • Slowly add hydrogen peroxide dropwise with stirring, maintaining a low temperature.

  • Allow the reaction to stir for the designated time.

  • Acidify the reaction mixture with dilute sulfuric acid.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Conclusion

The selectivity of reactions involving this compound is a delicate balance of steric and electronic factors. The ortho-methyl group significantly influences the reactivity of the adjacent aldehyde functionality, primarily through steric hindrance, leading to potentially lower reaction rates in nucleophilic additions compared to its less hindered isomers. In electrophilic aromatic substitution, the substitution pattern of this compound makes it less prone to further reaction compared to other phenols. For reactions at the hydroxyl group, the general principles of O- versus C-alkylation apply, with the ortho-methyl group potentially exerting a secondary influence. Understanding these directing and steric effects is crucial for predicting and controlling the outcomes of synthetic transformations involving this versatile building block. Further quantitative studies directly comparing the reactivity of these isomers under identical conditions would be highly valuable to the scientific community.

References

Comparative Analysis of Antibody Cross-Reactivity for 4-Hydroxy-2-methylbenzaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of a hypothetical polyclonal antibody raised against 4-Hydroxy-2-methylbenzaldehyde. The data presented is intended to serve as a reference for researchers developing immunoassays for the detection of this compound and to highlight the importance of characterizing antibody specificity. The cross-reactivity of an antibody is a critical parameter that defines its ability to bind to structurally related molecules, which can impact the accuracy and reliability of an immunoassay.

Understanding Antibody Specificity

Antibody cross-reactivity occurs when an antibody, raised against a specific antigen (in this case, this compound), also binds to other molecules that share similar structural features or epitopes. This can lead to false-positive results or an overestimation of the target analyte's concentration. Therefore, thorough cross-reactivity studies are essential for the validation of any antibody-based detection method.

Hypothetical Cross-Reactivity Data

The following table summarizes the hypothetical cross-reactivity of a polyclonal antibody raised against this compound. The selection of potential cross-reactants is based on structural similarity to the target analyte. The percentage of cross-reactivity is determined using a competitive enzyme-linked immunosorbent assay (ELISA).

Compound NameStructureKey Structural Difference from TargetHypothetical IC50 (ng/mL)Hypothetical Cross-Reactivity (%)
This compound this compound-100100
4-Hydroxybenzaldehyde4-HydroxybenzaldehydeLacks the methyl group at position 2.50020
2-Hydroxy-4-methylbenzaldehyde2-Hydroxy-4-methylbenzaldehydePositional isomer (hydroxyl and methyl groups swapped).100010
4-Methoxy-2-methylbenzaldehyde4-Methoxy-2-methylbenzaldehydeHydroxyl group is replaced by a methoxy group.25004
4-Hydroxy-2,6-dimethylbenzaldehyde4-Hydroxy-2,6-dimethylbenzaldehydeContains an additional methyl group at position 6.15006.7
Vanillin (4-Hydroxy-3-methoxybenzaldehyde)VanillinMethyl group at position 2 is absent; methoxy group at position 3 is present.>10,000<1

Note: The IC50 (Inhibitory Concentration 50) is the concentration of the analyte that causes a 50% reduction in the maximal signal in a competitive ELISA. Cross-reactivity is calculated as: (IC50 of this compound / IC50 of competing compound) x 100%.

Experimental Protocols

A competitive ELISA is a standard method for determining antibody cross-reactivity.[1] The principle of this assay is the competition between the target analyte (this compound) and a structurally similar compound for binding to a limited amount of the specific antibody.

Competitive ELISA Protocol

1. Coating of Microplate:

  • A 96-well microplate is coated with a conjugate of this compound and a carrier protein (e.g., Bovine Serum Albumin - BSA).

  • The plate is incubated overnight at 4°C to allow for the adsorption of the conjugate to the well surface.

  • The wells are then washed with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound conjugate.[2]

2. Blocking:

  • A blocking buffer (e.g., PBS with 1% BSA) is added to each well to block any remaining non-specific binding sites on the plastic surface.[2]

  • The plate is incubated for 1-2 hours at room temperature.

  • The wells are then washed again.

3. Competitive Binding:

  • Standard solutions of this compound and solutions of the potential cross-reacting compounds are prepared at various concentrations.

  • The polyclonal antibody raised against this compound is added to each well, followed by the addition of either the standard or the potential cross-reactant.

  • The plate is incubated for a defined period (e.g., 1 hour at 37°C) to allow for the competitive binding to occur.

4. Detection:

  • After incubation, the wells are washed to remove any unbound antibody and competing compounds.

  • A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) and specific for the primary antibody's species is added to each well.

  • The plate is incubated to allow the secondary antibody to bind to the primary antibody that is bound to the coated antigen.

  • The wells are washed to remove any unbound secondary antibody.

5. Signal Generation and Measurement:

  • A substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine) is added to each well. The enzyme on the secondary antibody will convert the substrate into a colored product.

  • The reaction is stopped after a specific time by adding a stop solution (e.g., sulfuric acid).

  • The absorbance of each well is measured using a microplate reader at a specific wavelength. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.

Experimental Workflow

Competitive_ELISA_Workflow A Coat plate with 4-H-2-MB-protein conjugate B Wash A->B C Block non-specific sites B->C D Wash C->D E Add antibody and competitor (analyte or derivative) D->E F Incubate (Competitive Binding) E->F G Wash F->G H Add enzyme-conjugated secondary antibody G->H I Incubate H->I J Wash I->J K Add substrate J->K L Incubate (Color Development) K->L M Add stop solution L->M N Read absorbance M->N

Caption: Workflow for a competitive ELISA to assess antibody cross-reactivity.

Signaling Pathway Involvement

4-Hydroxybenzaldehyde derivatives have been studied for their biological activities. For instance, 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde have been shown to have protective effects in mouse astrocytes by regulating apoptosis in the context of infection.[3] While a specific signaling pathway for this compound is not well-defined in the provided search results, related compounds are known to be involved in modulating cellular stress responses. The development of specific antibodies against these compounds could be instrumental in elucidating their precise mechanisms of action and their roles in various biological processes.

This guide serves as a foundational resource for researchers working with antibodies against this compound and its derivatives. The provided hypothetical data and detailed protocols offer a framework for designing and interpreting cross-reactivity experiments, which are crucial for ensuring the validity of immunoassay results.

References

A Comparative Analysis of the Chelating Properties of Phenolic Aldehydes, with Reference to 4-Hydroxy-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metal chelating properties of phenolic compounds is crucial for the development of novel therapeutics for conditions associated with metal dysregulation, such as neurodegenerative diseases and iron overload disorders. This guide provides a comparative overview of the chelating properties of phenolic aldehydes, with a particular focus on how 4-Hydroxy-2-methylbenzaldehyde may compare to other well-studied compounds in this class. While direct experimental data on the chelating activity of this compound is limited in publicly available literature, we can infer its potential properties based on the established structure-activity relationships of similar phenolic compounds.

Metal chelation is a key mechanism by which phenolic compounds exert their antioxidant effects. By binding to transition metal ions like iron (Fe²⁺) and copper (Cu²⁺), they can prevent the formation of highly reactive hydroxyl radicals via the Fenton reaction. The efficiency of metal chelation by phenolic compounds is largely dependent on their molecular structure, particularly the number and arrangement of hydroxyl groups.

Comparative Chelating Activity of Phenolic Aldehydes

The following table summarizes the available quantitative data on the Fe²⁺ chelating activity of various phenolic aldehydes, which can serve as a basis for estimating the potential activity of this compound. The chelating activity is often expressed as the IC50 value, which is the concentration of the compound required to chelate 50% of the metal ions in the assay. A lower IC50 value indicates a stronger chelating activity.

CompoundStructureFe²⁺ Chelating Activity (IC50)Reference
Protocatechuic aldehyde 3,4-dihydroxybenzaldehyde1.43 M⁻¹ (Binding Constant)
Vanillin 4-hydroxy-3-methoxybenzaldehydeNot specifiedPossesses iron chelation capability
Syringaldehyde 4-hydroxy-3,5-dimethoxybenzaldehydeNot specifiedPhenolic compounds with ortho-hydroxyl groups are effective chelators
Salicylaldehyde 2-hydroxybenzaldehydeNot specifiedKnown precursor for chelating agents
EDTA (Reference) Ethylenediaminetetraacetic acid~17 µg/ml
This compound This compound Data not available

Note: Direct comparison of IC50 values should be done with caution as experimental conditions can vary between studies. Binding constants provide a measure of the strength of the interaction between the chelator and the metal ion.

Based on the structure of this compound, which contains a hydroxyl group, it is expected to possess metal-chelating properties. The presence of the hydroxyl group ortho to the aldehyde group in salicylaldehyde is known to contribute to its chelating ability. Similarly, the catechol structure (two adjacent hydroxyl groups) in protocatechuic acid is a strong indicator of chelation potential. While this compound lacks a catechol group, its hydroxyl group can still participate in metal binding. Further experimental studies are required to quantify its specific chelating efficacy.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of standard experimental protocols for determining the metal chelating activity of phenolic compounds.

Ferrous Ion (Fe²⁺) Chelating Activity Assay (Ferrozine Assay)

This method is based on the competition between the test compound and ferrozine for the binding of ferrous ions. Ferrozine forms a stable, colored complex with Fe²⁺, and the presence of a chelating agent will inhibit the formation of this complex, leading to a decrease in color intensity.

Protocol:

  • Prepare different concentrations of the test compound and a positive control (e.g., EDTA).

  • To a reaction tube, add a specific volume of the test compound solution.

  • Add a solution of FeCl₂ (e.g., 2 mM) to initiate the reaction.

  • Add a solution of ferrozine (e.g., 5 mM) to the mixture.

  • Shake the mixture vigorously and incubate at room temperature for a specified time (e.g., 10 minutes).

  • Measure the absorbance of the solution at 562 nm using a spectrophotometer.

  • The percentage of inhibition of the ferrozine-Fe²⁺ complex formation is calculated as follows: % Inhibition = [(A₀ - A₁) / A₀] x 100 where A₀ is the absorbance of the control (without test compound) and A₁ is the absorbance in the presence of the test compound.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Copper (Cu²⁺) Chelating Activity Assay

A common method for determining copper chelation involves the use of an indicator dye, such as pyrocatechol violet, which forms a colored complex with Cu²⁺. The presence of a chelating agent will disrupt this complex and cause a color change.

Protocol:

  • Prepare a buffer solution (e.g., sodium acetate buffer, pH 6.0).

  • Prepare solutions of the test compound, a positive control (e.g., EDTA), and CuSO₄.

  • In a reaction tube, mix the test compound with the buffer.

  • Add the CuSO₄ solution to the mixture.

  • Add the indicator dye solution (e.g., pyrocatechol violet).

  • Incubate the mixture at room temperature for a specified time.

  • Measure the absorbance at a specific wavelength (e.g., 632 nm).

  • The chelating activity is calculated as a percentage of the discoloration of the copper-dye complex.

Signaling Pathways and Experimental Workflows

Metal chelation can impact various cellular signaling pathways, primarily by modulating the levels of metal ions that act as cofactors for enzymes involved in these pathways. For instance, the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell proliferation, differentiation, and apoptosis, can be influenced by metal ion availability.

Below are diagrams illustrating a typical experimental workflow for assessing chelating activity and a simplified representation of how metal chelation can intersect with a signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Test Compound Solutions C Mix Compound and Reagents A->C B Prepare Reagent Solutions (FeCl2, Ferrozine) B->C D Incubate C->D E Measure Absorbance (562 nm) D->E F Calculate % Inhibition E->F G Determine IC50 F->G Signaling_Pathway Chelator Phenolic Chelator Metal Metal Ions (Fe2+/Cu2+) Chelator->Metal Chelation ROS Reactive Oxygen Species Metal->ROS Catalyzes Formation MAPK MAPK Pathway Activation ROS->MAPK Response Cellular Response (e.g., Inflammation, Apoptosis) MAPK->Response

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the electronic properties of 4-Hydroxy-2-methylbenzaldehyde and related molecules, drawing upon data from computational studies. While direct computational research on this compound is limited, this guide synthesizes available data on closely related isomers, primarily the hydroxybenzaldehyde series, to provide valuable insights into the structure-property relationships governed by substituent positions on the benzaldehyde scaffold. The electronic characteristics detailed herein are crucial for understanding molecular reactivity, intermolecular interactions, and potential applications in drug design and materials science.

Comparative Analysis of Electronic Properties

The electronic properties of aromatic aldehydes are significantly influenced by the nature and position of substituents on the benzene ring. The interplay between the electron-donating hydroxyl (-OH) group and the electron-withdrawing aldehyde (-CHO) group, along with the effect of the methyl (-CH3) group, dictates the electron density distribution, and consequently, the molecule's reactivity and polarity.

The following table summarizes key electronic properties derived from Density Functional Theory (DFT) calculations for a series of relevant benzaldehyde derivatives. It is important to note that the computational methods and basis sets may vary between studies, which can influence the absolute values. However, the trends observed provide a reliable basis for comparison.

MoleculeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)Computational Method
4-Hydroxybenzaldehyde --5.014.66DFT/B3LYP/6-31G(d,p)[1]
o-Hydroxybenzaldehyde --4.82 (0.17723 a.u.)5.02DFT/B3LYP/6-311++G(d,p)[2]
m-Hydroxybenzaldehyde --4.69 (0.17229 a.u.)4.91DFT/B3LYP/6-311++G(d,p)[2]
p-Hydroxybenzaldehyde --4.98 (0.18304 a.u.)*3.47DFT/B3LYP/6-311++G(d,p)[2]
o-Methylbenzaldehyde -6.35-1.854.503.25DFT/B3LYP/6-311++G(d,p)[3]
m-Methylbenzaldehyde -6.40-1.824.583.50DFT/B3LYP/6-311++G(d,p)[3]
p-Methylbenzaldehyde -6.25-1.884.373.75DFT/B3LYP/6-311++G(d,p)[3]

*Values were converted from atomic units (a.u.) to electron volts (eV) using the conversion factor 1 a.u. = 27.2114 eV.

From the available data, several trends can be observed. For the hydroxybenzaldehyde isomers, the meta-isomer exhibits the smallest HOMO-LUMO gap, suggesting it is the most chemically reactive of the three.[2] The para-isomer of methylbenzaldehyde has the smallest HOMO-LUMO gap among its isomers, indicating a higher reactivity.[3] The position of the substituent also significantly impacts the dipole moment, with the ortho and meta isomers of hydroxybenzaldehyde showing higher polarity compared to the para isomer.[2]

Experimental and Computational Protocols

The data presented in this guide is based on established computational chemistry protocols. The following outlines a typical methodology for calculating the electronic properties of molecules like this compound.

Density Functional Theory (DFT) Calculations

DFT is a widely used computational method for investigating the electronic structure of molecules.[4] A typical workflow for such a study is as follows:

  • Molecular Structure Input : The initial 3D structure of the molecule is obtained, for instance, from a chemical database like PubChem.

  • Geometry Optimization : The molecular geometry is optimized to find the lowest energy conformation. This is a crucial step to ensure the calculated properties correspond to a stable structure.

  • Frequency Calculations : Vibrational frequency analysis is performed to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

  • Property Calculations : Once the geometry is optimized, electronic properties such as HOMO and LUMO energies, molecular electrostatic potential (MEP), and dipole moment are calculated.

A commonly employed combination of theoretical method and basis set for such calculations on organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set.[3]

  • Software : Quantum chemistry software packages such as Gaussian, ORCA, or Spartan are typically used for these calculations.

  • Method : The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice known for its accuracy in predicting the electronic structure of organic molecules.[3]

  • Basis Set : The 6-311++G(d,p) basis set provides a good balance between computational cost and accuracy for molecules of this type.[3]

Visualizations

To better illustrate the concepts and workflows discussed, the following diagrams are provided.

G cluster_input Input cluster_computation Computational Analysis (DFT) cluster_output Output mol_structure Initial Molecular Structure (e.g., this compound) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc prop_calc Electronic Property Calculation freq_calc->prop_calc homo_lumo HOMO/LUMO Energies (Reactivity) prop_calc->homo_lumo mep Molecular Electrostatic Potential (Reactive Sites) prop_calc->mep dipole Dipole Moment (Polarity) prop_calc->dipole

Caption: Workflow for DFT analysis of molecular electronic properties.

G Benzaldehyde_Core Benzaldehyde Scaffold Electronic_Properties Resultant Electronic Properties (HOMO-LUMO Gap, Dipole Moment, Reactivity) Benzaldehyde_Core->Electronic_Properties OH_Group Hydroxyl Group (-OH) Electron-Donating OH_Group->Benzaldehyde_Core Influences CH3_Group Methyl Group (-CH3) Electron-Donating (Inductive) CH3_Group->Benzaldehyde_Core Influences

Caption: Influence of substituents on the electronic properties of the benzaldehyde core.

References

Safety Operating Guide

Safe Disposal of 4-Hydroxy-2-methylbenzaldehyde: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 4-Hydroxy-2-methylbenzaldehyde, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Chemical Safety and Hazard Summary

This compound is a chemical that requires careful handling due to its potential health and environmental hazards. It is classified as causing serious eye damage and may cause respiratory irritation.[1][2] It is also considered harmful to aquatic life.[1]

PropertyValueSource
Molecular Formula C₈H₈O₂[2]
Molecular Weight 136.15 g/mol [2]
Appearance White Solid[3]
Melting Point 60 - 62 °C / 140 - 143.6 °F[3]
Boiling Point 222 - 223 °C / 431.6 - 433.4 °F @ 760 mmHg[3]
GHS Hazard Statements H318: Causes serious eye damageH335: May cause respiratory irritationH402: Harmful to aquatic life[1]

Personal Protective Equipment (PPE) Protocol

Before handling this compound for disposal, ensure the following personal protective equipment is worn to minimize exposure risk.

EquipmentSpecification
Eye Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
Hand Protection Wear appropriate protective gloves to prevent skin exposure.
Body Protection Wear appropriate protective clothing to prevent skin exposure.[3]
Respiratory Respiratory protection is required when dusts are generated.[1] Use only outdoors or in a well-ventilated area.[3]

Step-by-Step Disposal Procedure

The primary method for disposing of this compound is to treat it as hazardous chemical waste. Disposal must be conducted in accordance with all national and local regulations.[1]

Step 1: Preparation for Disposal

  • Consult Regulations: Before initiating disposal, consult your institution's Environmental Health and Safety (EHS) office for specific guidelines, as local and national regulations may vary.[1]

  • Container Integrity: Ensure the chemical remains in its original container.[1] The container must be tightly closed, properly labeled, and in good condition.[1][3]

  • No Mixing: Do not mix this compound with other waste materials.[1]

Step 2: Waste Collection

  • Labeling: Clearly label the waste container with the chemical name "this compound" and appropriate hazard symbols.

  • Segregation: Store the waste container in a designated, secure, and well-ventilated area away from incompatible materials, such as strong oxidizing agents.[3]

  • Documentation: Maintain a log of the waste, including the amount and date of accumulation.

Step 3: Transfer to Disposal Facility

  • Arrange Pickup: Contact your institution's EHS-approved hazardous waste disposal contractor to schedule a pickup.

  • Final Disposal: The final disposal method will be carried out by a licensed facility, likely through incineration at an approved waste disposal plant.[1][3]

Emergency Procedures for Spills and Exposure

Accidental Release (Spill) Protocol:

  • Evacuate: Evacuate non-essential personnel from the immediate area.[1]

  • Ventilate: Ensure adequate ventilation in the spill area.[1]

  • Containment: Cover drains to prevent the material from entering waterways.[1] Discharge into the environment must be avoided.[1]

  • Cleanup: For dry spills, carefully take up the material without generating dust.[1] Collect the spilled material and place it into a suitable, labeled container for disposal.[1]

First-Aid Measures:

  • Eye Contact: Immediately rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and call an ophthalmologist or a POISON CENTER immediately.[1]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.[1]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1]

  • Ingestion: If swallowed, make the victim drink water (two glasses at most). Consult a physician.[1]

Disposal Workflow Visualization

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Segregation & Storage cluster_disposal Phase 3: Final Disposal cluster_emergency Emergency Protocol (Spills) A Identify Waste: This compound B Wear Full PPE (Goggles, Gloves, Lab Coat) A->B I Evacuate & Ventilate Area A->I If Spill Occurs C Ensure Original Container is Sealed & Labeled B->C D Do Not Mix with Other Waste C->D E Store in Designated Hazardous Waste Area D->E F Consult Local & National Disposal Regulations E->F G Arrange Pickup by Approved Waste Disposal Service F->G H Dispose via Approved Waste Disposal Plant G->H J Contain Spill (Avoid Drains) I->J K Collect Dry Material (Avoid Dust) J->K L Place in Labeled Container for Disposal K->L

References

Personal protective equipment for handling 4-Hydroxy-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Hydroxy-2-methylbenzaldehyde, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing exposure risks.

Hazard Summary

This compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye damage, and may cause respiratory irritation.[1][2] Therefore, stringent adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential to prevent accidental exposure through skin contact, eye contact, or inhalation. The required PPE is summarized in the table below.

Protection TypeSpecific EquipmentRationale and Best Practices
Eye and Face Protection Chemical safety goggles or a full-face shield.Essential for protecting eyes from potential splashes. Standard safety glasses do not offer sufficient protection.[1][3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).Inspect gloves for any signs of wear or perforation before each use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal.[3] No specific breakthrough time data is available for this compound; consult the glove manufacturer for specific chemical resistance information.
Body Protection A fully-fastened laboratory coat.Provides a critical barrier against accidental spills and contamination of personal clothing.[1][3]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 dust mask) may be required.To be used if dust is generated or if handling in an area with inadequate ventilation.[4][5] Under normal conditions with adequate ventilation, it may not be required.[1]
Foot Protection Closed-toe shoes.Protects feet from spills and falling objects.[3]

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is critical for minimizing exposure and preventing contamination. All handling of this compound, especially weighing and solution preparation, should occur in a designated area, preferably within a chemical fume hood.[3][5]

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage_disposal Storage & Disposal prep1 Consult Safety Data Sheet (SDS) prep2 Ensure proper ventilation (Fume Hood) prep1->prep2 prep3 Don all required PPE prep2->prep3 handling1 Weigh solid carefully to minimize dust prep3->handling1 handling2 Prepare solution by slowly adding solid to solvent handling1->handling2 post1 Decontaminate work surfaces handling2->post1 post2 Carefully remove and dispose of PPE post1->post2 post3 Wash hands thoroughly post2->post3 storage Store in a tightly sealed, labeled container in a cool, dry, well-ventilated area post3->storage disposal Dispose of waste as hazardous material according to institutional and local regulations storage->disposal

Caption: Workflow for handling this compound.

PPE and Hazard Mitigation

The following diagram illustrates the relationship between the required personal protective equipment and the specific hazards associated with this compound.

G cluster_hazards Hazards of this compound cluster_ppe Personal Protective Equipment (PPE) H1 Skin Irritation H2 Serious Eye Damage H3 Respiratory Irritation P1 Chemical-Resistant Gloves P1->H1 Protects Against P2 Lab Coat P2->H1 Protects Against P3 Safety Goggles / Face Shield P3->H2 Protects Against P4 Respirator P4->H3 Protects Against

Caption: PPE for mitigating hazards of this compound.

Spill and Emergency Procedures

Spill Cleanup:

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, sweep up the solid material and place it into a suitable, closed container for disposal.

  • Avoid generating dust.

  • Decontaminate the spill area thoroughly.

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[1]

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1]

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[1]

Storage and Disposal

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]

  • Store under an inert atmosphere.[1]

  • Incompatible with strong oxidizing agents.[1]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1]

  • Do not dispose of this chemical down the drain.[3] All waste should be handled as hazardous.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.